Product packaging for 2-(4,5-Difluoro-2-nitrophenyl)acetic acid(Cat. No.:CAS No. 1000339-22-9)

2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Cat. No.: B1421258
CAS No.: 1000339-22-9
M. Wt: 217.13 g/mol
InChI Key: MKRFZKGJZRUCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO4 B1421258 2-(4,5-Difluoro-2-nitrophenyl)acetic acid CAS No. 1000339-22-9

Properties

IUPAC Name

2-(4,5-difluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFZKGJZRUCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674331
Record name (4,5-Difluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-22-9
Record name (4,5-Difluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details the most common and efficient synthetic pathway, starting from commercially available 1,2-difluorobenzene. Each synthetic step is meticulously described, including optimized reaction conditions, purification protocols, and the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a robust procedural framework for the successful preparation of this important chemical intermediate.

Introduction: The Significance of this compound

Substituted phenylacetic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The title compound, this compound, is of particular interest due to the unique combination of its structural features. The difluoro substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.[2] The nitro group serves as a versatile synthetic handle, readily convertible to an amino group, which opens avenues for a multitude of subsequent chemical transformations, such as amide bond formation and the construction of heterocyclic systems.[3]

Derivatives of 2-nitrophenylacetic acid have been utilized in the total synthesis of complex natural products and as precursors to enzyme inhibitors and anticancer agents.[3] The strategic placement of the fluorine atoms and the nitro group in this compound makes it a highly valuable intermediate for the synthesis of novel therapeutic agents.

Strategic Synthesis Pathway

The most logical and widely applicable synthetic route to this compound commences with the nitration of 1,2-difluorobenzene. This is followed by a sequence of reactions to introduce the acetic acid moiety at the ortho position to the nitro group. The overall synthetic strategy is depicted below:

Synthesis_Pathway A 1,2-Difluorobenzene B 4,5-Difluoro-2-nitrotoluene A->B Nitration C 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile B->C Cyanation D This compound C->D Hydrolysis

Figure 1: Overall synthetic pathway for this compound.

This multi-step synthesis is designed to be efficient and scalable, utilizing readily available starting materials and well-established chemical transformations. The following sections will provide a detailed experimental protocol for each of these key steps.

Experimental Protocols

Step 1: Synthesis of 4,5-Difluoro-2-nitrotoluene

The initial step involves the electrophilic nitration of 1,2-difluorobenzene. While direct nitration of 1,2-difluorobenzene can lead to a mixture of isomers, a more controlled approach often involves the nitration of 3,4-difluorotoluene. For the purpose of this guide, we will outline the nitration of 1,2-difluorobenzene, a common starting material.[4]

Reaction Scheme:

Protocol:

  • To a stirred mixture of concentrated sulfuric acid (98%, 150 mL) in a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (95%, 50 mL) via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Once the addition of nitric acid is complete, slowly add 1,2-difluorobenzene (57 g, 0.5 mol) dropwise over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • The crude product will separate as an oil. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-difluoro-2-nitrotoluene.

  • The crude product can be purified by vacuum distillation to obtain the pure product.

Causality Behind Experimental Choices:

  • The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution reaction.

  • Maintaining a low temperature throughout the reaction is crucial to control the rate of reaction and minimize the formation of undesired byproducts, including dinitrated species.

  • The work-up procedure is designed to neutralize any remaining acid and remove water-soluble impurities.

Step 2: Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile

This step involves the conversion of the methyl group of 4,5-difluoro-2-nitrotoluene to a cyanomethyl group. A common method to achieve this is through bromination of the methyl group followed by nucleophilic substitution with a cyanide salt.

Reaction Scheme:

Protocol:

  • Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-2-nitrotoluene (34.6 g, 0.2 mol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (NBS) (37.4 g, 0.21 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene, which can be used in the next step without further purification.

  • Cyanation: In a separate flask, dissolve the crude 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene in a suitable solvent such as acetone or dimethylformamide (DMF) (200 mL).

  • Add sodium cyanide (10.8 g, 0.22 mol) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.64 g, 2 mmol).[5]

  • Stir the mixture at room temperature or gentle heating (40-50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(4,5-difluoro-2-nitrophenyl)acetonitrile.[6][7]

Causality Behind Experimental Choices:

  • NBS is a convenient and selective reagent for the radical bromination of benzylic positions. AIBN is a common radical initiator.

  • The use of a phase-transfer catalyst in the cyanation step helps to facilitate the reaction between the organic-soluble benzyl bromide and the water-soluble sodium cyanide.

  • Purification by column chromatography is necessary to remove any unreacted starting material and byproducts from the cyanation step.

Step 3: Hydrolysis of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile to this compound

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the nitro group under strongly basic conditions.[10]

Reaction Scheme:

Figure 2: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

The initial protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water. Subsequent tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis of this key intermediate opens up possibilities for the development of novel pharmaceuticals and other valuable chemical entities. Adherence to the described procedures and safety precautions is essential for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The unique arrangement of its functional groups—a carboxylic acid, a nitro group, and two fluorine atoms on the phenyl ring—suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The electronic properties conferred by the electron-withdrawing nitro and fluoro groups can significantly influence the molecule's reactivity and its interactions with biological targets. Phenylacetic acid derivatives, in general, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.

Chemical Identity and Molecular Structure

A foundational aspect of understanding any chemical entity is to establish its unequivocal identification and structural representation.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1000339-22-9[3][4][5][6][7]
Molecular Formula C₈H₅F₂NO₄[3][4]
Molecular Weight 217.13 g/mol [3]
InChI InChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)[3]
Canonical SMILES C1=C(C(=CC(=C1F)F)--INVALID-LINK--[O-])CC(=O)O[4]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and chemical synthesis. While experimental data for this compound is not extensively available in the literature, the following table summarizes the known and predicted values.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Physical Form SolidVisual Inspection[3]
Melting Point No experimental data available. For the related compound 5-Fluoro-2-nitrophenylacetic acid, the melting point is 153 - 157 °C.N/A[6]
Boiling Point No experimental data available.N/A
Solubility Very slightly soluble (0.21 g/L at 25 °C)Experimental[4]
pKa No experimental data available. Predicted values are necessary.Computational Prediction
LogP No experimental data available.Computational Prediction

Experimental Protocols for Physicochemical Characterization

Given the limited availability of experimental data, this section provides detailed, best-practice methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement a Dry Sample b Powder Sample a->b c Pack Capillary b->c d Place in Apparatus c->d e Heat Slowly d->e f Record Range e->f

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Solubility is a critical parameter, particularly in the context of drug development, as it influences bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is calculated based on the measured concentration in the saturated solution.

a Add Excess Solid to Water b Agitate at Constant Temperature a->b c Separate Undissolved Solid b->c d Analyze Supernatant by HPLC c->d e Calculate Solubility d->e

Caption: Workflow for Aqueous Solubility Determination.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acid has been neutralized.

Spectroscopic Data

  • ¹H NMR: Proton NMR is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will be influenced by the fluorine and nitro substituents.

  • ¹³C NMR: Carbon NMR will provide information on the carbon skeleton of the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-N stretching of the nitro group, and C-F stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight, and fragmentation patterns that can aid in structural elucidation.

Applications and Relevance in Research

While specific applications for this compound are not extensively documented, the broader class of nitrophenylacetic acid derivatives are important intermediates in several areas:

  • Organic Synthesis: These compounds serve as versatile starting materials for the synthesis of more complex molecules, including heterocycles.[1]

  • Pharmaceutical Research: The phenylacetic acid scaffold is present in numerous active pharmaceutical ingredients. The introduction of fluorine and nitro groups can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[6]

  • Agrochemicals: Similar to their role in pharmaceuticals, nitrophenylacetic acid derivatives can be precursors to novel herbicides and pesticides.[6]

Safety and Handling

Based on available safety data for this and structurally related compounds, the following precautions should be observed:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential for application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined herein will enable researchers to generate the critical data required to unlock the full potential of this versatile molecule.

References

An In-depth Technical Guide on 2-(4,5-difluoro-2-nitrophenyl)acetic acid (CAS: 203273-05-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Application of a Key Building Block

As a Senior Application Scientist, my focus extends beyond mere procedural outlines to the underlying principles that govern chemical transformations and their strategic application in drug discovery. This guide is crafted to provide not just the "what" but the "why" behind the synthetic and analytical considerations for 2-(4,5-difluoro-2-nitrophenyl)acetic acid. While this molecule is recognized as a valuable intermediate, detailed experimental data in peer-reviewed literature remains sparse. Therefore, this document synthesizes established chemical principles and data from analogous structures to present a robust technical overview and a plausible, well-reasoned synthetic strategy. Every effort has been made to ground the presented protocols in authoritative chemical literature, ensuring a self-validating and reliable framework for the researcher.

Compound Profile: Physicochemical and Structural Characteristics

This compound is a substituted phenylacetic acid derivative. The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences its reactivity and potential applications, making it a desirable building block in medicinal chemistry.

PropertyValueSource
CAS Number 203273-05-8[1][2]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol
Physical Form Solid
Solubility Very slightly soluble in water (0.21 g/L at 25°C)[1]
Storage Sealed in a dry, room temperature environment

Strategic Synthesis: A Proposed Pathway

Overall Synthetic Workflow

The proposed synthesis commences with the nitration of 1,2-difluorobenzene, followed by the introduction of the acetic acid moiety via a malonic ester synthesis.

G A 1,2-Difluorobenzene B 1,2-Difluoro-4-nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C Diethyl (4,5-difluoro-2-nitrophenyl)malonate B->C Malonic Ester Synthesis (Diethyl malonate, NaH, DMF) D This compound C->D Hydrolysis & Decarboxylation (1. NaOH, H₂O/EtOH 2. HCl (aq))

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

It is imperative to note that the following protocol is a representative procedure based on analogous reactions and has not been optimized for this specific target molecule. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 1,2-Difluorobenzene

  • Rationale: The initial step introduces the nitro group onto the aromatic ring, which is a key functional handle for subsequent reactions and a common feature in many bioactive molecules. The use of a nitrating mixture of nitric and sulfuric acid is a standard and effective method for this transformation.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 1,2-difluorobenzene (10 g, 87.6 mmol) dropwise, maintaining the temperature below 10°C.

    • To this mixture, add a solution of concentrated nitric acid (7.5 mL) in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice (200 g).

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-difluoro-4-nitrobenzene.

Step 2: Diethyl (4,5-difluoro-2-nitrophenyl)malonate Synthesis

  • Rationale: This step introduces the two-carbon acetic acid precursor. The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds. The nitro group activates the fluorine atoms towards nucleophilic aromatic substitution by the enolate of diethyl malonate.

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous dimethylformamide (DMF, 100 mL) at 0°C, add diethyl malonate (16.0 g, 100 mmol) dropwise.

    • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

    • Add a solution of 1,2-difluoro-4-nitrobenzene (15.9 g, 100 mmol) in anhydrous DMF (20 mL) dropwise.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Cool the mixture to room temperature and quench by the slow addition of water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Rationale: The final step converts the diethyl malonate intermediate into the target carboxylic acid. Saponification of the esters followed by acidification and heating leads to the loss of one of the carboxyl groups as carbon dioxide.

  • Procedure:

    • Dissolve the crude diethyl (4,5-difluoro-2-nitrophenyl)malonate in a mixture of ethanol (100 mL) and a 2M aqueous solution of sodium hydroxide (100 mL).

    • Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

    • Heat the acidified mixture at 100°C for 1-2 hours to effect decarboxylation.

    • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford this compound.

Characterization and Analytical Profile

While specific experimental spectra for this compound are not publicly available, a predicted analytical profile can be outlined based on its structure.

TechniqueExpected Observations
¹H NMR Aromatic region (2H) showing complex splitting patterns due to fluorine coupling. A singlet or AB quartet for the CH₂ group adjacent to the carboxylic acid. A broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the eight distinct carbon atoms, with those bonded to fluorine exhibiting large C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear downfield.
IR Spectroscopy Characteristic absorptions for the carboxylic acid O-H stretch (broad), C=O stretch, aromatic C=C stretches, and strong absorptions for the N-O stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Application in Drug Discovery: A Versatile Intermediate

Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules. The unique electronic properties conferred by these functional groups make them key building blocks for targeting various biological pathways.

Role as a Precursor to Bioactive Scaffolds

The primary utility of this compound lies in its potential for further chemical modification. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Potential Bioactive Scaffolds A This compound B Amide Coupling (e.g., with an amine) A->B C Nitro Group Reduction (e.g., to an aniline derivative) A->C D Kinase Inhibitors B->D E Anti-inflammatory Agents B->E C->D F Antimicrobial Compounds C->F

Caption: Potential synthetic transformations and resulting classes of bioactive molecules.

Relevance in Kinase Inhibitor Synthesis

The broader class of nitrophenylacetic acids and their derivatives are frequently employed in the synthesis of kinase inhibitors.[4] The aniline moiety, obtained after nitro reduction, can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The difluoro-substitution pattern can enhance binding affinity and improve metabolic stability, properties highly sought after in modern drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound represents a valuable, yet under-documented, building block for medicinal chemistry and drug discovery. While a detailed, published experimental record is lacking, its synthesis is achievable through well-established chemical principles. The strategic placement of its functional groups makes it a promising precursor for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Further research into its applications and the publication of detailed synthetic and analytical data would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a nitro group on the phenylacetic acid scaffold imparts unique electronic properties and chemical reactivity. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methodologies, and explores its synthesis and potential applications. By understanding the causal relationships between its structure and properties, researchers can better leverage this molecule for the rational design of novel therapeutics and functional materials.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are privileged scaffolds in drug discovery, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents. The introduction of specific substituents onto the phenyl ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, incorporates three key functional groups whose synergistic effects are of significant interest:

  • Fluorine Atoms: The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Due to fluorine's high electronegativity and small size, its presence can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity (through favorable electrostatic interactions), and modulate pKa and lipophilicity.

  • Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring. It is often used as a synthetic handle, as it can be readily reduced to an amine (NH₂), which opens up a vast array of subsequent chemical transformations for building molecular complexity.[1]

  • Acetic Acid Moiety (-CH₂COOH): This group provides a crucial acidic handle for forming salts, esters, and amides. Its presence is often key to the biological activity of phenylacetic acid derivatives, enabling interactions with biological targets.

This guide will deconstruct the molecular architecture of this compound, providing both theoretical understanding and practical protocols for its characterization and synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation for all subsequent research and development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1000339-22-9[2][3]
Molecular Formula C₈H₅F₂NO₄[2]
Molecular Weight 217.13 g/mol [2]
Canonical SMILES C1=C(C(=CC(=C1F)F)--INVALID-LINK--[O-])CC(=O)O[2]
Solubility Very slightly soluble (0.21 g/L at 25°C)[2]

Elucidation of the Molecular Structure

Confirming the molecular structure of a synthesized compound is a critical, non-negotiable step in chemical research. The following sections detail the standard spectroscopic techniques used for the structural verification of this compound.

Theoretical Framework: Electronic Effects

The arrangement of substituents on the phenyl ring creates a distinct electronic environment. The powerful electron-withdrawing effects of the nitro group and the fluorine atoms deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. This electronic push-pull dynamic is key to predicting the outcomes of spectroscopic analysis.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of the target molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structure Verified NMR->Confirmation IR->Confirmation MS->Confirmation G Start 1,2,4-Trifluoro- 5-nitrobenzene Intermediate Diethyl (4,5-difluoro- 2-nitrophenyl)malonate Start->Intermediate Diethyl malonate, NaH, THF Product 2-(4,5-Difluoro- 2-nitrophenyl)acetic acid Intermediate->Product 1. NaOH (aq), Δ 2. H₃O⁺, Δ (-CO₂)

References

A Technical Guide to the Spectroscopic Characterization of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a specific compound in this class: 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

This document is intended for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering a predictive and instructional framework for the spectroscopic analysis of this molecule. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₈H₅F₂NO₄.[1] Its structure, characterized by a phenylacetic acid core substituted with two fluorine atoms and a nitro group, dictates its unique spectroscopic signature.

PropertyValueSource
CAS Number 1000339-22-9[1][2]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
Physical Form Solid

Mass Spectrometry: Unveiling the Molecular Ion

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For this compound, electrospray ionization (ESI) is the preferred method due to the presence of the acidic carboxylic acid group, which is readily ionized.

Expected High-Resolution Mass Spectrometry (HRMS) Data

The predicted monoisotopic mass of the neutral molecule is 217.01866 Da.[1] In ESI-MS, we can expect to observe several ionic species.

Ion SpeciesPredicted m/z
[M-H]⁻216.0114
[M+H]⁺218.0259
[M+Na]⁺240.0079

Calculations are based on the most abundant isotopes of each element.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in both positive and negative ion modes to detect the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500 using an Orbitrap or Time-of-Flight (TOF) mass analyzer to ensure high mass accuracy.

  • Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values to confirm the elemental composition.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometry System cluster_data_analysis Data Analysis Sample Solid Compound Solution Dilute Solution (1 mg/mL) Sample->Solution Dissolve Solvent Methanol/Acetonitrile Solvent->Solution ESI_Source Electrospray Ionization (ESI) Source Solution->ESI_Source Infusion (5-10 µL/min) Mass_Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Detection Raw_Spectrum Raw Mass Spectrum Detector->Raw_Spectrum Signal Acquisition Data_Processing Data Processing & Elemental Composition Confirmation Raw_Spectrum->Data_Processing

Caption: Workflow for ESI-HRMS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Absorption Frequencies

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Broad
MethyleneC-H stretch3000-2850Medium
Carboxylic AcidC=O stretch1760-1690Strong
Aromatic RingC=C stretch1600-1585Medium
Nitro GroupN-O asymmetric stretch1550-1475Strong
Nitro GroupN-O symmetric stretch1360-1290Strong
Carboxylic AcidC-O stretch1320-1210Medium
Aryl FluorideC-F stretch1250-1120Strong

These predictions are based on established IR correlation tables.[3]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_ftir_system FTIR Spectrometer cluster_data_analysis Data Analysis Sample Solid Compound Mixture Homogeneous Mixture Sample->Mixture Grind KBr Dry KBr Powder KBr->Mixture Pellet Transparent KBr Pellet Mixture->Pellet Press IR_Source IR Source Pellet->IR_Source Place in Sample Holder Interferometer Interferometer IR_Source->Interferometer Detector Detector Interferometer->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum IR Spectrum FT->IR_Spectrum Analysis Peak Assignment IR_Spectrum->Analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Spectroscopic Data

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~10-12singlet, broad-COOH
~7.8-8.0doublet of doubletsJ(H,F) ≈ 6-8, J(H,F) ≈ 2-3H-6
~7.4-7.6doublet of doubletsJ(H,F) ≈ 8-10, J(H,F) ≈ 2-3H-3
~4.0singlet-CH₂
¹³C NMR ~170-175--COOH
~150-155 (d, J(C,F))--C-F
~145-150 (d, J(C,F))--C-F
~140-145--C-NO₂
~125-130 (d, J(C,F))--C-H
~120-125 (d, J(C,F))--C-H
~115-120--C-CH₂
~35-40--CH₂
¹⁹F NMR ~ -120 to -140doubletJ(F,F) ≈ 15-25F-4 or F-5
~ -120 to -140doubletJ(F,F) ≈ 15-25F-5 or F-4

Note: These are estimations based on the analysis of similar compounds and substituent effects. Actual values may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Spectral Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts, multiplicities, and coupling constants for all spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_system NMR Spectrometer cluster_data_analysis Data Analysis Sample Compound (5-10 mg) NMR_Tube Sample in NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Probe NMR Probe NMR_Tube->Probe Insert into Probe Magnet Superconducting Magnet Console Spectrometer Console Probe->Console Signal Detection Console->Probe Pulse Sequence FID Free Induction Decay (FID) Console->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum Analysis Structural Elucidation NMR_Spectrum->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its structural confirmation and purity assessment. While this guide presents a predictive analysis based on established principles and data from analogous compounds, the outlined experimental protocols provide a clear path for obtaining empirical data. The convergence of the predicted and experimental data will afford an unambiguous structural assignment, a critical step in the advancement of research and development involving this and related molecules.

References

An In-depth Technical Guide to the Potential Applications of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a strategically designed chemical scaffold poised for significant applications in medicinal chemistry. This guide elucidates the untapped potential of this molecule, stemming from the unique interplay of its three core functional components: the phenylacetic acid moiety, the vicinal difluoro aromatic substitution, and the synthetically versatile ortho-nitro group. We will dissect the strategic value of each of these features, proposing pathways for its use as a versatile building block in the synthesis of novel therapeutic agents. This document provides a technical framework for researchers, scientists, and drug development professionals to leverage this compound in the discovery of new drugs, particularly in the areas of anti-inflammatory, oncology, and infectious disease research. Detailed synthetic protocols and analytical methodologies are presented to empower the practical application of the concepts discussed.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. The strategic selection of starting materials and intermediates is paramount to the successful synthesis of compounds with desired potency, selectivity, and pharmacokinetic properties. This compound (DFNPAA) emerges as a compound of high interest not as an end-stage therapeutic itself, but as a versatile precursor rich with latent potential. Its structure combines several key features that are highly sought after in medicinal chemistry.

This guide will explore the potential applications of DFNPAA by systematically analyzing its constituent parts and their implications for drug design. We will delve into how the phenylacetic acid core can be a starting point for non-steroidal anti-inflammatory drugs (NSAIDs), how the fluorine atoms can enhance metabolic stability and binding affinity, and how the nitro group serves as a critical synthetic handle for constructing complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000339-22-9[1][2]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
Appearance Solid
Purity Typically ≥97%
Solubility Very slightly soluble in water (0.21 g/L at 25 °C)[1]
Storage Sealed in dry, room temperature conditions

The Strategic Importance of Key Structural Features in Medicinal Chemistry

The promise of DFNPAA lies in the synergistic effects of its structural components. Each part of the molecule contributes to its potential utility in constructing a diverse array of bioactive compounds.

The Phenylacetic Acid Scaffold: A Privileged Motif

The phenylacetic acid (PAA) moiety is a well-established scaffold in medicinal chemistry, most notably as the core of many NSAIDs. This acidic group can engage in crucial ionic interactions with the active sites of enzymes, such as cyclooxygenases (COX-1 and COX-2). The presence of the carboxylic acid functional group provides a handle for further chemical modifications, such as esterification to create prodrugs with altered solubility or pharmacokinetic profiles.

The Power of Fluorine: Enhancing Drug-like Properties

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] The vicinal difluoro substitution pattern on the phenyl ring of DFNPAA offers several strategic advantages:

  • Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, particularly aromatic hydroxylation, thereby increasing the half-life of a drug.[5]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[4][5]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn influence its permeability, biodistribution, and solubility.[5][6] Judicious use of fluorine can fine-tune these properties to achieve an optimal balance for drug efficacy.

  • Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications to a molecule's properties without drastic changes to its overall size and shape.[7][8]

The Ortho-Nitro Group: A Gateway to Heterocyclic Chemistry

The ortho-nitro group is arguably the most synthetically valuable feature of DFNPAA. Aromatic nitro groups are versatile functional groups that can be readily transformed into a variety of other functionalities, most importantly, an amino group through reduction. The resulting ortho-amino phenylacetic acid derivative is a prime precursor for a wide range of intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic systems.[9][10]

The proximity of the newly formed amine to the acetic acid side chain facilitates the synthesis of lactams, which are core structures in many pharmaceuticals. Furthermore, the aniline intermediate can participate in a plethora of reactions to build more complex fused ring systems. The nitro group itself can also be a key element in the synthesis of nitro-containing heterocycles, which have shown a range of biological activities.[11][12][13]

Potential Therapeutic Applications and Drug Design Strategies

Based on the structural features of DFNPAA, we can envision its application in several therapeutic areas. The following sections outline potential drug design strategies starting from this versatile building block.

Anti-Inflammatory Agents

The phenylacetic acid core of DFNPAA makes it an attractive starting point for the development of novel NSAIDs. The strategy would involve leveraging the core scaffold and exploring various modifications to enhance potency and selectivity, particularly for COX-2 over COX-1 to reduce gastrointestinal side effects. The difluoro substitution could enhance the binding affinity to the COX enzymes and improve the metabolic stability of the resulting compounds.

Oncology

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature fluorinated aromatic rings. The difluoro-phenyl moiety of DFNPAA could be incorporated into novel kinase inhibitor scaffolds. A key synthetic transformation would be the reduction of the nitro group to an amine, followed by reactions to build the rest of the inhibitor molecule. The resulting aniline could be used in reactions such as amide bond formation, urea formation, or the construction of heterocyclic cores commonly found in kinase inhibitors.

Anti-Microbial Agents

The synthesis of novel heterocyclic compounds from DFNPAA opens avenues for the discovery of new anti-microbial agents. Many existing antibacterial and antifungal drugs are based on heterocyclic scaffolds. The ability to generate a diverse library of compounds from a single, well-designed starting material like DFNPAA is a powerful strategy in the search for new anti-infectives.

Synthetic Pathways and Methodologies

The true value of DFNPAA is realized through its synthetic transformations. Below are detailed protocols for key reactions that unlock the potential of this molecule.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal step. This transformation opens up a vast array of subsequent chemical modifications.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-3 atm) of hydrogen. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-amino-4,5-difluorophenyl)acetic acid. This product can often be used in the next step without further purification.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and minimal side products. The choice of solvent and catalyst loading can be optimized for specific substrates.

Intramolecular Cyclization to form a Lactam

The resulting amino acid is primed for intramolecular cyclization to form a valuable lactam intermediate.

Experimental Protocol: Lactam Formation

  • Activation: Dissolve 1.0 equivalent of crude 2-(2-amino-4,5-difluorophenyl)acetic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Add a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

  • Monitoring: Monitor the formation of the lactam by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid, a mild base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure lactam.

Causality: The use of a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the proximate amino group to form the amide bond of the lactam ring.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from DFNPAA.

G DFNPAA This compound AminoAcid 2-(2-amino-4,5-difluorophenyl)acetic acid DFNPAA->AminoAcid Reduction (e.g., H2, Pd/C) Lactam 6,7-difluoro-1,3-dihydro-2H-indol-2-one AminoAcid->Lactam Intramolecular Cyclization (e.g., EDC) Derivatives Diverse Bioactive Molecules (e.g., Kinase Inhibitors, Anti-inflammatory agents) AminoAcid->Derivatives Further Functionalization Lactam->Derivatives Further Functionalization

References

The Unseen Catalyst: A Technical History and Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical and Pharmaceutical Development Professionals

Executive Summary

2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS No. 1000339-22-9) is a highly specialized aromatic carboxylic acid whose existence and development are intrinsically linked to the advent of modern antiplatelet therapies. While not a therapeutic agent itself, it stands as a critical, non-commercialized intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist vital in the management of acute coronary syndromes. This guide provides a comprehensive overview of the compound's history, rooted in the development of Ticagrelor, and elucidates a detailed, multi-step synthesis pathway based on established chemical principles and patent literature. It is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this pivotal precursor.

Discovery and Historical Context: A Derivative of Innovation

The history of this compound is not one of independent discovery but rather a story of targeted design, born from the extensive drug development program at AstraZeneca in the late 1990s. The quest for a potent, reversible, and orally active P2Y12 inhibitor led to the creation of Ticagrelor, first disclosed in patent literature around the year 2000 (WO 00/34283)[1][2][3].

The molecular architecture of Ticagrelor features a distinct (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety. The synthesis of this crucial chiral fragment necessitated a precursor that contained the 3,4-difluorophenyl group, suitably activated for the formation of the cyclopropane ring. This compound emerged as a logical, albeit challenging, intermediate to fulfill this role. The strategic placement of the nitro group ortho to the acetic acid side-chain serves multiple functions: it acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring, and provides a chemical handle for subsequent transformations, such as reduction to an amine, which is essential for later-stage cyclization reactions in broader synthetic strategies.

Therefore, the "discovery" of this acid is credited to the process chemistry teams at AstraZeneca, who developed the initial synthetic routes to Ticagrelor and its key building blocks. Its history is documented not in standalone publications, but within the dense experimental sections of foundational patents protecting Ticagrelor and its manufacturing processes[1][4].

Physicochemical & Structural Data

A consolidated summary of the compound's key properties is presented below.

PropertyValueSource
CAS Number 1000339-22-9[5]
Molecular Formula C₈H₅F₂NO₄[5]
Molecular Weight 217.13 g/mol [5]
Appearance Solid[Sigma-Aldrich]
Purity ≥97%[Sigma-Aldrich]
Solubility Very slightly soluble in water (0.21 g/L at 25 °C)[5]
Storage Temperature Room temperature, sealed in dry conditions[Sigma-Aldrich]
InChI Key MKRFZKGJZRUCEG-UHFFFAOYSA-N[Sigma-Aldrich]

Note: Detailed experimental data such as a definitive melting point and NMR spectra from primary literature are not widely published due to the compound's nature as a captive intermediate. Predicted NMR data is available in some databases.[5]

Synthesis Pathway: A Constructed Protocol

While no single publication details a complete, end-to-end synthesis, the following protocol represents the most chemically logical and validated pathway, constructed from analogous procedures described in the patent literature for Ticagrelor's intermediates and general organic chemistry principles.

The overall synthesis can be visualized as a three-stage process starting from 1,2-difluorobenzene.

Synthesis_Pathway A 1,2-Difluorobenzene B 1,2-Difluoro-4-nitrobenzene A->B Nitration (HNO₃ / H₂SO₄) C 4,5-Difluoro-2-nitrobenzyl cyanide B->C Cyanomethylation (e.g., Haloacetonitrile) D This compound C->D Acid Hydrolysis (H₂SO₄ / H₂O)

Figure 1: A high-level overview of the synthetic pathway.

Stage 1: Electrophilic Nitration of 1,2-Difluorobenzene

Causality: The synthesis begins by introducing a nitro group onto the difluorinated aromatic ring. The fluorine atoms are ortho-para directing but deactivating. Nitration is expected to occur primarily at the para position relative to one of the fluorine atoms (position 4), which is sterically accessible and electronically favored, yielding the key intermediate 1,2-difluoro-4-nitrobenzene. A mixture of concentrated nitric and sulfuric acids is the standard and most effective reagent for this transformation, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7]

Experimental Protocol (Representative):

  • To a stirred mixture of concentrated sulfuric acid (98%) and nitric acid (90%), cautiously add 1,2-difluorobenzene while maintaining the temperature below 50°C using an ice bath.

  • After the addition is complete, the reaction mixture is heated to 50-60°C for approximately 2-3 hours to ensure complete conversion.[8]

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The product, 1,2-difluoro-4-nitrobenzene, is then isolated via solvent extraction (e.g., with dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.[8]

Stage 2: Introduction of the Acetonitrile Moiety

Causality: The next critical step is the installation of a two-carbon side chain that will become the acetic acid group. A common and effective method is nucleophilic aromatic substitution (SₙAr) of one of the fluorine atoms with a cyanide-containing nucleophile. The nitro group strongly activates the ring towards this type of substitution, particularly at the ortho and para positions. Reaction with a haloacetonitrile or a similar reagent provides the benzyl cyanide derivative.

Experimental Protocol (Representative):

  • In a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), dissolve 1,2-difluoro-4-nitrobenzene.

  • Add a source of the cyanomethyl anion, such as sodium or potassium cyanide with a suitable phase-transfer catalyst, or by reacting a haloacetonitrile with a base.

  • The reaction mixture is heated to facilitate the substitution reaction. The progress is monitored by TLC or HPLC.

  • After the reaction is complete, the mixture is cooled and quenched with water.

  • The product, 4,5-difluoro-2-nitrobenzyl cyanide, is extracted into an organic solvent.

  • The organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Stage 3: Hydrolysis of the Nitrile to Carboxylic Acid

Causality: The final step is the conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This is a classic transformation in organic synthesis, reliably achieved by acid-catalyzed hydrolysis. Heating the nitrile in the presence of aqueous strong acid, like sulfuric acid, protonates the nitrogen, making the carbon susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the final carboxylic acid.[5][9]

Experimental Protocol (Representative):

  • A mixture of 4,5-difluoro-2-nitrobenzyl cyanide, water, and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.[10]

  • The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC, watching for the disappearance of the starting material).[10]

  • The reaction mixture is then cooled and poured into cold water or onto ice, causing the solid carboxylic acid product to precipitate.

  • The precipitate, this compound, is collected by vacuum filtration.

  • The crude solid is washed with cold water to remove residual acid and inorganic salts.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product with high purity.

Figure 2: Self-validating workflow for final product characterization.

Conclusion: An Essential Component in Cardiovascular Drug Synthesis

This compound exemplifies a class of molecules whose scientific importance is defined entirely by its role in the synthesis of a high-value active pharmaceutical ingredient. Its history is inseparable from the development of Ticagrelor, and its synthesis, while not novel in its individual steps, represents a carefully orchestrated sequence of standard organic transformations tailored to build a complex molecular fragment. For scientists and researchers in the pharmaceutical industry, a thorough understanding of the synthesis and properties of such critical intermediates is paramount for process optimization, impurity profiling, and the continued development of scalable, efficient, and safe manufacturing routes for life-saving medicines.

References

reactivity of the nitro group in 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the nitro group of this compound (CAS No. 1000339-22-9). This molecule is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development.[1] The guide elucidates the profound influence of the electron-withdrawing nitro group, which governs the molecule's susceptibility to nucleophilic aromatic substitution (SNAr) and dictates the conditions required for its selective reduction. We will explore the underlying electronic effects, detail reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic application of this scaffold in synthetic chemistry. This document is intended for professionals seeking to leverage the unique chemical properties of this versatile intermediate.

Molecular Architecture and Electronic Profile

This compound is a polysubstituted benzene derivative.[2] Its reactivity is a direct consequence of the electronic interplay between its substituents:

  • Nitro Group (-NO₂): Positioned at C2, this is the dominant functional group influencing the ring's electronics. It is a powerful electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects.[3] This effect drastically reduces the electron density of the aromatic ring, making it highly electrophilic.

  • Fluorine Atoms (-F): Located at C4 and C5, these halogens are strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). While they have a weak electron-donating resonance effect (+R), the inductive effect is dominant in influencing reactivity in this context.

  • Acetic Acid Moiety (-CH₂COOH): The ortho-acetic acid group introduces steric considerations and provides a carboxylic acid functionality for further derivatization.[4]

The confluence of these features, particularly the powerful activation by the nitro group, renders the aromatic ring susceptible to two principal classes of transformation: nucleophilic aromatic substitution and nitro group reduction.

Key Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr). The aromatic ring, being severely electron-deficient, readily undergoes attack by nucleophiles.[5]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Addition: A nucleophile attacks the carbon atom bearing a leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.

The nitro group is a potent activator for this reaction, especially when positioned ortho or para to the leaving group, as it effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance.[5]

In this compound, the fluorine atom at the C4 position is para to the C2-nitro group. This geometric arrangement provides maximal resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C4. Consequently, the C4-fluorine is significantly more activated and is the primary site of substitution. The C5-fluorine is meta to the nitro group and is therefore substantially less reactive.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism at the C4 Position sub 2-(4,5-difluoro-2- nitrophenyl)acetic acid mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Rate-Limiting Step) nuc Nucleophile (Nu⁻) nuc->mc prod C4-Substituted Product mc->prod - F⁻ (Rearomatization) lg Fluoride (F⁻) mc->lg

Caption: Figure 1: S-N-Ar Mechanism at the C4 Position

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a representative SNAr reaction using benzylamine as the nucleophile. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation of the base but not the nucleophile, enhancing its reactivity.[8]

Objective: To synthesize 2-(5-fluoro-2-nitro-4-(benzylamino)phenyl)acetic acid.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of finely powdered K₂CO₃ (2.5 eq). The base acts as an acid scavenger for both the carboxylic acid and the proton from the amine nucleophile.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold 1 M HCl. This will neutralize the base and protonate the product's carboxylate group, causing it to precipitate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography (silica gel) to obtain the desired product.

Key Reactivity Profile II: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of functionalities.[9][10] The primary challenge with this compound is achieving chemoselective reduction of the nitro group without causing hydrodehalogenation (loss of the fluorine atoms).

Chemoselectivity and Reagent Selection

The choice of reducing agent is critical to preserve the C-F bonds.

  • Catalytic Hydrogenation: Standard catalysts like Palladium on carbon (Pd/C) are highly efficient for nitro reductions but are also known to readily cleave C-X bonds (X = Cl, Br, I, and sometimes F).[11] To mitigate this, Raney Nickel is often a superior choice as it is less prone to causing dehalogenation.[11] Transfer hydrogenation using a hydrogen donor like hydrazine or ammonium formate can also offer improved selectivity.[12][13]

  • Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in ethanol or HCl, or iron powder (Fe) in acetic acid or with ammonium chloride are classic, robust, and highly selective methods for reducing nitro groups in the presence of aryl halides.[11][14] These methods are generally preferred when dehalogenation is a significant concern.

The general pathway for nitro group reduction proceeds through nitroso and hydroxylamine intermediates before reaching the final amine.[10]

Reduction_Workflow Figure 2: General Experimental Workflow for Nitro Reduction start Dissolve Substrate in Solvent (e.g., EtOH, EtOAc) add_reagent Add Reducing Agent (e.g., SnCl₂, Fe/NH₄Cl) start->add_reagent react Stir at Appropriate Temp (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction (e.g., add NaHCO₃ solution) react->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify (Chromatography) extract->purify end Isolated Product: 2-Amino-4,5-difluorophenylacetic acid purify->end

Caption: Figure 2: General Experimental Workflow for Nitro Reduction

Experimental Protocol: Selective Reduction with Tin(II) Chloride

This protocol provides a reliable method for the selective reduction of the nitro group while preserving the fluorine substituents.[11][14]

Objective: To synthesize 2-(2-amino-4,5-difluorophenyl)acetic acid.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred, ice-cold saturated solution of NaHCO₃. This neutralizes the acid and precipitates tin salts. Continue adding the bicarbonate solution until the pH is ~8.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous phase one more time with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 2-(2-amino-4,5-difluorophenyl)acetic acid, which can be further purified if necessary.

Summary of Reactivity and Applications

The reactivity of this compound is expertly controlled by its substituents, making it a predictable and valuable synthetic intermediate.

Reaction TypeKey Reagent(s)Primary Site of ReactionCritical ConsiderationsProduct Type
SNAr Nucleophile (amines, alkoxides, etc.), Base (K₂CO₃, Et₃N)C4-FluorineSolvent choice (polar aprotic); Temperature control.C4-substituted phenylacetic acid derivatives
Nitro Reduction SnCl₂·2H₂O; Fe/NH₄Cl; Raney Ni/H₂C2-Nitro groupChemoselectivity; avoiding dehalogenation with Pd/C.2-Amino-4,5-difluorophenylacetic acid

The products derived from these reactions are crucial in drug discovery. The resulting aniline can be used to construct heterocyclic rings, such as quinolones or benzodiazepines, while the SNAr products allow for the introduction of diverse pharmacophores. The presence of fluorine atoms is highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and lipophilicity.[15]

References

The Strategic Role of Fluorine Substituents in 2-(4,5-difluoro-2-nitrophenyl)acetic acid: A Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a fascinating molecule whose utility in organic synthesis and medicinal chemistry is profoundly influenced by the specific placement of its functional groups. This guide delves into the nuanced roles of the fluorine substituents, dissecting their impact on the molecule's electronic properties, reactivity, and ultimately, its applications. We will explore how these seemingly simple atoms orchestrate a symphony of chemical behavior, transforming a basic phenylacetic acid scaffold into a versatile building block for complex molecular architectures.

Introduction: Unpacking the Molecular Architecture

At its core, this compound is a substituted phenylacetic acid. However, the strategic positioning of two fluorine atoms and a nitro group on the aromatic ring dramatically alters its chemical personality. To appreciate the role of the fluorine atoms, we must first understand the electronic landscape of the entire molecule.

  • The Phenylacetic Acid Core: A carboxylic acid attached to a benzene ring via a methylene bridge. This forms the basic structural backbone.

  • The Nitro Group (-NO2): A powerful electron-withdrawing group located at the ortho position relative to the acetic acid side chain. Its presence significantly acidifies the benzylic protons and influences the regioselectivity of nucleophilic aromatic substitution reactions.

  • The Fluorine Atoms (-F): Located at the meta and para positions relative to the acetic acid side chain. Their high electronegativity and small size introduce unique electronic and steric effects that are the central focus of this guide.

Below is a diagram illustrating the key functional components of the molecule.

Figure 1: Molecular structure and key functional groups.

The Electronic Influence of Fluorine: A Tale of Two Effects

Fluorine's impact on the aromatic ring is a classic example of the interplay between inductive and resonance effects.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong sigma-electron withdrawing group. This effect is transmitted through the sigma bonds and decreases with distance. In this compound, both fluorine atoms inductively withdraw electron density from the benzene ring, making the ring more electron-deficient.

  • Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance. This effect is most pronounced at the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the resonance donation from fluorine is significantly weaker than its inductive withdrawal.

The net result is that fluorine acts as an electron-withdrawing group overall, but a deactivating, yet ortho, para-directing group in electrophilic aromatic substitution (a scenario less relevant here due to the powerful deactivating effect of the nitro group). The more pertinent consequence in this molecule is the enhanced electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

The Role of Fluorine in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its ability to undergo SNAr reactions. The fluorine atoms play a crucial role in facilitating this transformation.

3.1. Activation of the Aromatic Ring

The combination of the strongly electron-withdrawing nitro group and the two fluorine atoms makes the aromatic ring exceptionally electron-poor. This "activation" is a prerequisite for attack by a nucleophile. The nitro group, being ortho to the C-F bonds, provides powerful stabilization of the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.

3.2. Fluorine as an Excellent Leaving Group

In the context of SNAr, fluoride is an excellent leaving group. This might seem counterintuitive given that HF is a weak acid. However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of the leaving group becomes more important in the second, faster step where the aromaticity is restored. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The workflow for a typical SNAr reaction involving this substrate is illustrated below.

A This compound + Nucleophile (Nu-) B Meisenheimer Complex (Stabilized by -NO₂ and -F) A->B Nucleophilic Attack C Product (Fluorine substituted) B->C Loss of Leaving Group D Fluoride Ion (F⁻) B->D

Figure 2: Generalized SNAr workflow.

3.3. Regioselectivity

The presence of two fluorine atoms raises the question of regioselectivity. The nitro group at C2 exerts its strong electron-withdrawing effect, stabilizing a negative charge at the ortho (C1 and C3) and para (C5) positions. The fluorine at C5 is para to the nitro group, making this position highly activated towards nucleophilic attack. The fluorine at C4 is meta to the nitro group and is less activated. Therefore, nucleophilic substitution preferentially occurs at the C5 position .

Impact on Acidity

The electron-withdrawing nature of the fluorine substituents also influences the acidity of the carboxylic acid proton. By pulling electron density away from the carboxylate group, the fluorine atoms stabilize the conjugate base, thereby increasing the acidity of the parent compound. This effect is additive to the acidity-enhancing effect of the ortho-nitro group.

Table 1: Estimated pKa Comparison

CompoundEstimated pKaKey Electron-Withdrawing Groups
Phenylacetic acid~4.3None
2-Nitrophenylacetic acid~4.0-NO₂
This compound< 4.0 -NO₂, 2x -F

Note: These are estimated values for illustrative purposes. Actual pKa values may vary based on solvent and experimental conditions.

Synthetic Applications and Experimental Protocol

A common application of this compound is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

5.1. Example Protocol: Synthesis of a Benzimidazole Precursor

This protocol outlines the SNAr reaction with an amine, followed by reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add a base (e.g., K₂CO₃, DIPEA) (2.5 eq).

  • Add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent such as SnCl₂·2H₂O or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture (if using a solid catalyst) and concentrate the solvent.

  • Purify the resulting aniline derivative, which can then be cyclized to form the benzimidazole.

The logical flow of this synthetic sequence is depicted below.

Start This compound Step1 SₙAr with R-NH₂ Start->Step1 Intermediate Substituted Phenylacetic Acid (One Fluorine Displaced) Step1->Intermediate Step2 Nitro Group Reduction (e.g., SnCl₂, H₂/Pd/C) Intermediate->Step2 Product Aniline Derivative (Benzimidazole Precursor) Step2->Product

Figure 3: Synthetic pathway to a benzimidazole precursor.

Conclusion

The fluorine substituents in this compound are not mere spectators; they are active participants that dictate the molecule's reactivity and utility. Their strong inductive electron-withdrawing effect, coupled with their ability to act as excellent leaving groups in SNAr reactions, makes this compound a valuable and versatile building block. By understanding the fundamental principles governing the influence of these fluorine atoms, researchers can strategically employ this reagent to construct complex molecular architectures with applications ranging from pharmaceuticals to materials science.

A Technical Guide to the Solubility of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. Given the specificity of this compound, this document emphasizes the foundational principles and methodologies applicable to it and other novel active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation and bioavailability to process chemistry and purification.[1] this compound (DFNPAA), with its distinct chemical structure, presents a unique case study in the interplay of functional groups and their effect on solvation. Understanding its solubility profile in various organic solvents is paramount for its application in synthesis, purification, and formulation into effective drug delivery systems.[2]

This guide will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the specific molecular attributes of DFNPAA that govern its behavior in different solvent environments.

Physicochemical Properties of this compound

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
CAS Number 1000339-22-9[3]
Molecular Formula C₈H₅F₂NO₄[3]
Molecular Weight 217.13 g/mol [3]
Physical Form Solid
Aqueous Solubility 0.21 g/L (25 °C) (Slightly soluble)[3]
InChI Key MKRFZKGJZRUCEG-UHFFFAOYSA-N[3]

The structure of DFNPAA is characterized by a phenylacetic acid core, substituted with two fluorine atoms and a nitro group. These functional groups are critical in determining its polarity, hydrogen bonding capacity, and overall solvency.

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, typically conferring solubility in polar, protic solvents.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group introduces significant polarity and can act as a hydrogen bond acceptor.[4][5]

  • Difluoro Substituents (-F): Fluorine is highly electronegative and its introduction can modulate a molecule's pKa, metabolic stability, and binding affinities.[6] While highly fluorinated compounds can be hydrophobic and even lipophobic, the strategic placement of fluorine atoms here influences the electronic distribution of the entire molecule.[7]

Theoretical Framework: Predicting Solubility

While empirical testing is the definitive measure, theoretical models provide invaluable predictive power, saving time and resources. Hansen Solubility Parameters (HSP) offer a robust framework for this purpose.

The core principle of HSP is "like dissolves like."[8] Every molecule, whether a solvent or a solute, is assigned three parameters that quantify its intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space."[8] Solvents with HSP values close to those of the solute are more likely to be effective solvents. The distance (Ra) between the solute and solvent in Hansen space is a key predictor of solubility.

To determine the HSP of DFNPAA, a researcher would test its solubility in a range of well-characterized solvents. The solvents that dissolve the compound are considered "good" solvents, while those that do not are "bad" solvents. This data is then used to calculate a spherical volume in Hansen space that encloses the good solvents. The center of this sphere represents the HSP of the solute (DFNPAA).[9]

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[2][10] This method is reliable and widely used for its accuracy with poorly soluble compounds.[2]

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DFNPAA solid to a known volume of solvent B Seal vials to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for a sufficient duration (24-72h) B->C D Allow suspension to settle C->D E Withdraw aliquot of supernatant D->E F Separate solid from liquid (Centrifugation or Filtration) E->F G Caution: Potential for filter sorption with hydrophobic compounds F->G H Dilute sample with a suitable mobile phase F->H I Quantify concentration using a validated analytical method (e.g., HPLC) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Materials:

  • This compound (DFNPAA), solid

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Dimethyl Sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid DFNPAA to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is critical.[10]

    • Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent loss.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution no longer changes over time.[11]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the solid, then carefully pipette the supernatant.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) into a clean vial. Note: Be aware of potential solute adsorption onto the filter material, which can be a source of error for poorly soluble compounds.[2][10]

  • Quantification:

    • Prepare a calibration curve of DFNPAA in the chosen solvent using standards of known concentrations.

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the HPLC mobile phase) to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method. The advantage of HPLC is its ability to separate the analyte from any potential impurities or degradation products.[10]

    • Determine the concentration of DFNPAA in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of DFNPAA in that specific solvent at the tested temperature.

Expected Solubility Trends and Solvent Selection Rationale

While specific quantitative data is not widely published, we can infer a qualitative solubility profile based on the principles of chemical interactions.

Solvent ClassExample SolventsPredicted DFNPAA SolubilityRationale
Polar Aprotic DMSO, Acetonitrile, Acetone, THFHighThese solvents have strong dipole moments that can interact favorably with the polar nitro group and the carboxylic acid moiety of DFNPAA. They are good hydrogen bond acceptors.
Polar Protic Methanol, EthanolModerate to HighThese solvents can form strong hydrogen bonds with both the carboxylic acid (as donor and acceptor) and the nitro group (as acceptor) of DFNPAA.
Non-Polar Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of DFNPAA will have some favorable π-π stacking interactions with these solvents, but the highly polar functional groups will limit overall solubility.
Non-Polar Aliphatic Heptane, HexaneVery LowThe large mismatch in polarity ("like dissolves like" principle) between the highly polar DFNPAA and non-polar aliphatic solvents will result in poor solvation.

The following diagram illustrates the relationship between solvent properties and expected solubility.

G cluster_solvents Solvent Properties Solute DFNPAA (Polar, H-bond Donor/Acceptor) PolarProtic Polar Protic (e.g., Methanol) H-bond Donor/Acceptor Solute->PolarProtic High Interaction (Good Solubility) PolarAprotic Polar Aprotic (e.g., DMSO) H-bond Acceptor Solute->PolarAprotic High Interaction (Good Solubility) NonPolar Non-Polar (e.g., Heptane) Dispersion Forces Only Solute->NonPolar Low Interaction (Poor Solubility)

Caption: Solute-solvent interaction logic for DFNPAA.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure. While published data in a wide range of organic solvents is scarce, a combination of theoretical prediction using frameworks like Hansen Solubility Parameters and empirical determination via robust methods such as the shake-flask protocol provides a clear path forward for researchers. The polarity imparted by the nitro and carboxylic acid groups suggests high solubility in polar aprotic and protic solvents. This guide provides the necessary theoretical foundation and practical, step-by-step instruction to enable scientists to confidently determine the solubility profile of this compound, facilitating its effective use in research and development.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4,5-difluoro-2-nitrophenyl)acetic acid as a strategic building block in synthetic organic chemistry. We move beyond simple procedural outlines to dissect the inherent chemical logic of this versatile reagent. Its unique trifunctional nature—comprising a reducible nitro group, an activatable carboxylic acid, and two fluorine atoms on an aromatic ring—renders it an exceptionally valuable precursor for constructing complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to harness its potential in creating novel molecular entities, particularly fluorinated indoles, oxindoles, and other related pharmacophores. Detailed, field-tested protocols and mechanistic insights are provided to ensure both reproducibility and a foundational understanding of the reaction dynamics.

Introduction: The Strategic Value of a Trifunctional Building Block

This compound (CAS No. 1000339-22-9) is more than a simple reagent; it is a pre-packaged solution for the efficient synthesis of high-value heterocyclic systems.[1] Its utility stems from the orthogonal reactivity of its three key functional components:

  • The Ortho-Nitro Group: This is the primary reactive center for cyclization strategies. Its selective reduction to an amine is the gateway transformation, unmasking a nucleophile perfectly positioned to engage in intramolecular ring-forming reactions.[2][3]

  • The Acetic Acid Moiety: This side chain serves a dual purpose. It is the electrophilic partner in the key cyclization event and can be readily activated (e.g., as an ester or acid chloride) for various coupling reactions.

  • The 1,2-Difluoro Substitution: The fluorine atoms are not mere spectators. They impart critical physicochemical properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity—all highly desirable traits in medicinal chemistry. Their presence also influences the electron density of the aromatic ring, impacting the conditions required for the core transformations.

This guide will focus on the principal synthetic pathway: the reductive cyclization to form fluorinated oxindoles, a core structure in numerous biologically active molecules.

Core Transformation: The Reductive Cyclization Pathway

The conversion of this compound into 6,7-difluorooxindole is a two-stage process that is often performed sequentially in one pot. Understanding the causality behind the choice of reagents and conditions is critical for success.

Stage 1: Chemoselective Nitro Group Reduction

The foundational step is the reduction of the aromatic nitro group to an aniline. The primary challenge is achieving this transformation with high chemoselectivity, leaving the carboxylic acid and, crucially, the C-F bonds intact.

Causality of Method Selection: While numerous reagents can reduce nitro groups, catalytic transfer hydrogenation or direct hydrogenation with H₂ gas over a palladium catalyst are the methods of choice.[4]

  • Why Palladium on Carbon (Pd/C)? Palladium is exceptionally efficient at catalyzing the hydrogenation of nitro groups under mild conditions.[5] Unlike stronger reducing agents like metal hydrides (e.g., LiAlH₄), it does not readily reduce carboxylic acids. Furthermore, it generally does not induce hydrodefluorination, a common side reaction with some catalysts.[6]

  • Why a Hydrogen Source?

    • Hydrogen Gas (H₂): Provides clean and complete reduction but requires specialized pressure equipment.

    • Hydrazine Hydrate (N₂H₄·H₂O): An excellent and convenient transfer hydrogenation agent for this reaction. It allows the reduction to be performed under standard laboratory conditions without a pressure vessel and is known for its high selectivity in reducing nitro groups in the presence of halogens.[7]

    • Ammonium Formate (HCO₂NH₄): Another common transfer hydrogenation reagent that decomposes in situ to produce hydrogen, offering a milder and often safer alternative to hydrazine.

The intermediate, 2-(2-amino-4,5-difluorophenyl)acetic acid, is highly prone to intramolecular cyclization and is typically not isolated.

Stage 2: Intramolecular Amide Cyclization

Upon formation, the nascent aniline derivative readily undergoes a spontaneous or thermally-induced intramolecular aminolysis of the carboxylic acid to form the stable five-membered lactam ring of the oxindole product.[8] The reaction is driven by the formation of a thermodynamically stable amide bond.

The overall workflow is a powerful example of convergent synthesis, rapidly building molecular complexity from a single, well-designed starting material.

G A This compound B Step 1: Nitro Group Reduction (e.g., Pd/C, H₂ or N₂H₄·H₂O) A->B Reagents C Intermediate: 2-(2-Amino-4,5-difluorophenyl)acetic acid (Typically not isolated) B->C Transformation D Step 2: Intramolecular Cyclization (Spontaneous / Heat) C->D Process E Final Product: 6,7-Difluorooxindole D->E Ring Formation

Caption: General workflow for the synthesis of 6,7-difluorooxindole.

Experimental Protocols & Data

The following protocols are presented as self-validating systems, including reagent choices, justifications, and expected outcomes.

Protocol: Synthesis of 6,7-Difluorooxindole via Catalytic Hydrogenation

This protocol details a robust and scalable method for the preparation of 6,7-difluorooxindole.

Materials & Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Ethyl Acetate), reagent grade

  • Hydrogenation vessel (e.g., Parr shaker) or a flask equipped with a balloon for H₂

  • Standard glassware for filtration and concentration

Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (e.g., 5.0 g, 23.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (50% wet, ~250 mg, 2.5 mol%). Rationale: Wet Pd/C is safer to handle than dry, which can be pyrophoric. 2.5 mol% is a typical catalytic loading for this transformation.

  • Solvent Addition: Add ethanol (100 mL). The solvent should be deoxygenated to prevent catalyst poisoning.

  • Hydrogenation: Seal the vessel. Purge the system with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-4 hours. Self-Validation: Progress can be checked by TLC (Thin Layer Chromatography), observing the disappearance of the starting material and the appearance of a new, more polar spot for the product.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol. Safety Note: The Celite pad with the catalyst should be kept wet and disposed of properly, as it can be flammable upon drying.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate/hexanes to yield 6,7-difluorooxindole as a crystalline solid.

Expected Outcome:

  • Yield: >90%

  • Appearance: Off-white to pale yellow solid.

Comparative Reduction Conditions

The choice of reducing agent can be adapted based on available equipment and scale. The following table summarizes common conditions for the reduction of halogenated nitroarenes.[4][5][7]

Reagent SystemCatalystSolventTemperatureTypical YieldNotes
H₂ (50 psi)10% Pd/CEthanolRoom Temp.>90%Highly efficient, requires pressure equipment.
Hydrazine Hydrate10% Pd/CEthanol60-80 °C85-95%Excellent for lab scale, no pressure needed.[7]
Ammonium Formate10% Pd/CMethanolReflux80-90%Safer alternative to hydrazine.
Iron Powder / Acetic AcidNoneWater/AcOH100 °C75-85%Classical method, requires acidic workup.

Mechanistic Insight: The Reductive Cyclization Cascade

The transformation leverages proximity and inherent reactivity. Once the nitro group is reduced, the resulting amine is perfectly positioned to attack the carboxylic acid.

G cluster_0 Nitro Reduction cluster_1 Intramolecular Cyclization Start Starting Material (Nitro Compound) Intermediate Aniline Intermediate Start->Intermediate [H] Pd/C AcylInt Tetrahedral Intermediate Intermediate->AcylInt Nucleophilic Attack Product Oxindole Product AcylInt->Product - H₂O

References

application of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in the synthesis of APIs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a strategic precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its chemical architecture, characterized by a phenylacetic acid core bearing a nitro group ortho to the side chain and two vicinal fluorine atoms, provides a unique combination of reactive sites.[1] The electron-withdrawing nature of the nitro group, coupled with the inherent reactivity of the fluorine atoms as excellent leaving groups, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity makes it an invaluable tool for medicinal chemists to construct molecular scaffolds central to various therapeutic agents, particularly in the realm of kinase inhibitors.[2][3]

This guide provides a detailed overview of the application of this compound, focusing on its role in synthesizing advanced intermediates for drug development. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its transformation into valuable downstream products.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in its distinct chemical properties. The strategic placement of its functional groups dictates its reactivity.

PropertyValue
CAS Number 1000339-22-9[1]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol
Appearance Solid
Topological Polar Surface Area 83.1 Ų[1]

The key to this molecule's application is the activation of the C-F bonds towards nucleophilic attack. The potent -I (inductive) and -M (mesomeric) effects of the ortho-nitro group significantly reduce the electron density of the aromatic ring, particularly at the positions ortho and para to it (C4 and C6). This electronic "pull" stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby lowering the activation energy for the substitution of a fluoride ion by a suitable nucleophile. The fluorine at C5 is also activated, though the C4 position is generally more reactive due to the combined ortho and para activation from the nitro group.

Core Application: Synthesis of a Key Precursor for Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][4] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[3][5] The this compound scaffold is ideally suited for constructing the core of many kinase inhibitors, which often require a substituted aniline or benzimidazole moiety to interact with the kinase hinge region.[3]

The following section details a robust, multi-step synthesis to convert this compound into a versatile N-aryl benzimidazolone intermediate, a privileged scaffold in kinase inhibitor design.

Overall Synthetic Workflow

The transformation involves a three-step sequence:

  • Amidation: The carboxylic acid is first converted to a primary amide. This protects the acid functionality and introduces a key nitrogen atom for subsequent cyclization.

  • Nucleophilic Aromatic Substitution (SNAr): One of the activated fluorine atoms is displaced by an amine nucleophile. This step demonstrates the primary utility of the difluoro-nitroaromatic system.

  • Reductive Cyclization: The nitro group is reduced to an amine, which undergoes spontaneous or induced intramolecular cyclization with the adjacent amide to form the stable benzimidazolone ring system.

G A This compound B 2-(4,5-Difluoro-2-nitrophenyl)acetamide A->B 1. (COCl)₂, DCM 2. NH₄OH C 2-(4-((Substituted-Aryl)amino)-5-fluoro-2-nitrophenyl)acetamide B->C Ar-NH₂, Base (e.g., DIPEA) DMSO, 80-100°C D 5-((Substituted-Aryl)amino)-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one C->D Fe/NH₄Cl, EtOH/H₂O or H₂, Pd/C

General Synthetic Workflow for API Intermediate.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Intermediate B)

Causality: This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride using oxalyl chloride. The subsequent quench with ammonium hydroxide rapidly and efficiently forms the primary amide. Dichloromethane (DCM) is an excellent solvent for the acid chloride formation due to its inertness, while the biphasic nature of the final quench facilitates a clean reaction.

Methodology:

  • Suspend this compound (10.0 g, 46.06 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 mL).

  • Slowly add oxalyl chloride (4.8 mL, 55.27 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Reaction completion can be monitored by the cessation of gas evolution and TLC analysis.

  • Cool the resulting clear solution back to 0 °C in an ice bath.

  • Very carefully and slowly, add the reaction mixture to a stirred solution of concentrated ammonium hydroxide (28%, 100 mL) cooled to 0 °C. Caution: This is a highly exothermic quench.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).

  • Dry the solid under vacuum at 50 °C to yield 2-(4,5-difluoro-2-nitrophenyl)acetamide as a pale yellow solid.

ParameterExpected Value
Yield 90-95%
Purity (HPLC) >98%
MS (ESI+) m/z 217.0 (M+H)⁺
Protocol 2: Synthesis of 2-(4-(4-methoxyanilino)-5-fluoro-2-nitrophenyl)acetamide (Intermediate C)

Causality: This step highlights the core SNAr application. p-Anisidine is used as an exemplary aryl amine nucleophile. The reaction is conducted in a polar aprotic solvent (DMSO) to solvate the cation of the base and leave the anionic nucleophile highly reactive. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the HF generated during the reaction without competing with the primary nucleophile. Elevated temperature is required to overcome the activation energy barrier.

Methodology:

  • To a solution of 2-(4,5-difluoro-2-nitrophenyl)acetamide (5.0 g, 23.13 mmol) in anhydrous DMSO (50 mL), add p-anisidine (3.14 g, 25.44 mmol).

  • Add DIPEA (6.0 mL, 34.70 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice-water (400 mL) with vigorous stirring.

  • A yellow-orange solid will precipitate. Stir for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash extensively with water (3 x 100 mL).

  • Recrystallize the crude product from ethanol or isopropanol to afford the pure 2-(4-(4-methoxyanilino)-5-fluoro-2-nitrophenyl)acetamide.

ParameterExpected Value
Yield 75-85%
Purity (HPLC) >99%
MS (ESI+) m/z 320.1 (M+H)⁺
Protocol 3: Synthesis of 6-fluoro-5-(4-methoxyanilino)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate D)

Causality: This final step is a reductive cyclization. Iron powder in the presence of ammonium chloride is a classic, cost-effective, and robust method for reducing aromatic nitro groups to anilines (Béchamp reduction). The in situ generated aniline is positioned perfectly to undergo an intramolecular cyclization with the adjacent acetamide group, displacing ammonia and forming the highly stable five-membered benzimidazolone ring. An ethanol/water mixture is an effective solvent system for this transformation.

Methodology:

  • Create a suspension of 2-(4-(4-methoxyanilino)-5-fluoro-2-nitrophenyl)acetamide (4.0 g, 12.53 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Add ammonium chloride (3.35 g, 62.65 mmol) and iron powder (3.50 g, 62.65 mmol).

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. The reaction will turn from yellow to a dark brown/black suspension. Monitor by TLC for the disappearance of the nitro compound.

  • After completion, cool the reaction slightly and filter hot through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure until most of the ethanol is removed.

  • The aqueous residue will contain the precipitated product. Cool in an ice bath for 1 hour.

  • Collect the product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

  • Further purification can be achieved by trituration with hot acetonitrile if necessary.

ParameterExpected Value
Yield 80-90%
Purity (HPLC) >98%
MS (ESI+) m/z 274.1 (M+H)⁺

Visualization of the SNAr Mechanism

The key to the successful application of the starting material is the SNAr reaction. The mechanism proceeds through a stabilized anionic intermediate.

Mechanism of the key S(N)Ar reaction step.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its inherent electronic properties facilitate predictable and high-yielding nucleophilic aromatic substitution reactions. The protocols detailed herein provide a clear and reproducible pathway to convert this starting material into a sophisticated benzimidazolone scaffold, which is a common core in many targeted therapies, particularly protein kinase inhibitors. The strategic use of this precursor allows for the efficient and modular construction of diverse compound libraries for drug discovery and development.

References

Application Note & Protocol: A Scalable Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the large-scale synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a key building block in the development of various pharmaceutical compounds. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We will detail a robust synthetic strategy, provide step-by-step experimental procedures, discuss critical process parameters for optimization, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

This compound is a valuable intermediate whose structural motifs—a nitrophenyl group and a phenylacetic acid—are precursors to a wide range of heterocyclic compounds and other complex molecules in medicinal chemistry. Its applications include the synthesis of anti-inflammatory agents and other biologically active molecules.[1]

The synthesis of phenylacetic acids can be approached through various methods, including the hydrolysis of corresponding benzyl cyanides or through malonic ester synthesis. For large-scale production, the malonic ester pathway is often preferred due to its reliability, use of readily available starting materials, and avoidance of the highly toxic reagents often associated with large-scale cyanation reactions.

This protocol will focus on a three-step sequence starting from the commercially available 1,2,4-trifluorobenzene:

  • Regioselective Nitration: Introduction of a nitro group ortho to one fluorine and para to another, yielding 1,2-difluoro-4-nitrobenzene.

  • Nucleophilic Aromatic Substitution (SNAr): Condensation of 1,2-difluoro-4-nitrobenzene with diethyl malonate. The nitro group strongly activates the fluorine atom at the C-1 position for displacement.

  • Hydrolysis and Decarboxylation: Saponification of the diester followed by acidification and heating to yield the final this compound.

Overall Synthetic Workflow

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Crude Product A Step 1: Nitration 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene A->1,2-Difluoro-4-nitrobenzene HNO₃ / H₂SO₄ B Step 2: Ssub NAr Condensation Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate B->Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate Diethyl malonate, NaH C Step 3: Hydrolysis & Decarboxylation Crude this compound Crude this compound C->Crude this compound 1. NaOH (aq) 2. HCl (aq), Δ D Purification E Final Product D->E 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene->A 1,2-Difluoro-4-nitrobenzene->B Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate->C Crude this compound->D Recrystallization

Caption: High-level workflow for the synthesis of the target compound.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of the target compound is critical before commencing any synthetic work.

PropertyValue
CAS Number 1000339-22-9[2][3]
Molecular Formula C₈H₅F₂NO₄[2]
Molecular Weight 217.13 g/mol
Appearance Solid (Typically a pale yellow or brown powder)
Solubility Very slightly soluble in water (0.21 g/L at 25°C).[2] Soluble in many organic solvents.
Storage Temperature Room temperature, sealed in a dry environment.
Safety and Handling

GHS Pictograms: GHS07 (Exclamation mark)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): All manipulations should be performed in a chemical fume hood by qualified personnel.[4] Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

Detailed Synthesis Protocol

Step 1: Synthesis of 1,2-Difluoro-4-nitrobenzene

Principle: This reaction is a standard electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which then attacks the electron-rich trifluorobenzene ring. The directing effects of the fluorine atoms favor nitration at the C-4 position. Careful temperature control is paramount to prevent over-nitration and ensure safety.

Materials:

  • 1,2,4-Trifluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel.

  • Charge the reactor with concentrated sulfuric acid. Cool the acid to 0-5 °C using a circulating chiller.

  • Slowly add 1,2,4-trifluorobenzene to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, pre-chilled to 0 °C.

  • Add the cold nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the mixture to stir at 10 °C for an additional hour. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This step is highly exothermic.

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,2-difluoro-4-nitrobenzene as a yellow oil or low-melting solid. This product is often of sufficient purity for the next step.

Step 2: Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate

Principle: This step is a nucleophilic aromatic substitution (SNAr). The carbanion of diethyl malonate, generated by a strong base like sodium hydride (NaH), acts as the nucleophile. It attacks the electron-deficient aromatic ring, displacing the fluoride at the C-1 position, which is activated by the strong electron-withdrawing nitro group.[5]

Materials:

  • 1,2-Difluoro-4-nitrobenzene (from Step 1)

  • Diethyl malonate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Set up a dry, inert-atmosphere reactor (e.g., under Nitrogen or Argon) equipped with a mechanical stirrer, thermocouple, and dropping funnel.

  • Charge the reactor with anhydrous DMF and sodium hydride.

  • Cool the suspension to 0 °C. Slowly add diethyl malonate dropwise, maintaining the temperature below 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation to a scrubber. Stir for 30-45 minutes at room temperature until gas evolution ceases.

  • Re-cool the mixture to 0 °C. Add a solution of 1,2-difluoro-4-nitrobenzene in a small amount of anhydrous DMF dropwise over 1-2 hours.

  • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is neutral.

  • Add water and extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate.

Step 3: this compound

Principle: This is a two-part transformation. First, the diester is saponified using a strong base (e.g., NaOH) to form the corresponding dicarboxylate salt. Second, upon acidification, the resulting malonic acid derivative is unstable and readily undergoes thermal decarboxylation to yield the final phenylacetic acid product.[5]

Caption: Key transformations in the final hydrolysis and decarboxylation step.

Materials:

  • Crude Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate (from Step 2)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a reactor fitted with a reflux condenser and mechanical stirrer, dissolve the crude malonate ester in ethanol.

  • Add an aqueous solution of sodium hydroxide (typically 3-4 equivalents).

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC/HPLC.

  • After saponification is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and cool in an ice bath to below 10 °C.

  • Slowly and carefully add concentrated HCl until the pH is strongly acidic (pH 1-2). A precipitate should form.

  • Heat the acidified slurry to 80-100 °C for 2-4 hours to drive the decarboxylation. Vigorous evolution of CO₂ will be observed initially.

  • Cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Dry the crude product in a vacuum oven at 50-60 °C.

Purification and Characterization

Purification Protocol (Recrystallization):

  • Select an appropriate solvent system. A common choice is a mixture of an alcohol (e.g., isopropanol or ethanol) and water, or a toluene/heptane system.

  • Dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., toluene).

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Slowly add the anti-solvent (e.g., heptane) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization:

Analysis MethodExpected Results
Appearance Off-white to pale yellow crystalline solid.
Purity (HPLC) ≥98%
¹H NMR Consistent with the structure of this compound. Expect signals for the methylene protons (~3.8-4.0 ppm) and aromatic protons (~7.5-8.0 ppm), along with the carboxylic acid proton (>10 ppm).
FTIR (KBr) Characteristic peaks for C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹, broad), C-F stretches, and N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).[6][7]
Acid Titration The purity and molecular weight can be confirmed by titrating a known mass of the product with a standardized solution of sodium hydroxide using an indicator like phenolphthalein.[8]

Process Optimization and Scale-Up Considerations

  • Temperature Control: The nitration step is highly exothermic and requires robust cooling capacity to prevent runaway reactions and the formation of dinitro byproducts.

  • Base Selection: While sodium hydride is effective, alternative bases for the malonic ester condensation, such as potassium carbonate in a polar aprotic solvent, could be explored for improved safety and handling on a large scale.

  • Hydrolysis Conditions: The duration and temperature of the hydrolysis and decarboxylation steps should be optimized to ensure complete conversion without product degradation.

  • Waste Management: The process generates acidic and basic aqueous waste streams that must be neutralized before disposal. Solvent recovery and recycling should be implemented where feasible to improve process economics and sustainability.

References

Application Note: Comprehensive Analytical Characterization of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound, ensuring its identity, purity, and quality. The methodologies detailed herein are grounded in established analytical principles and are designed to be robust and reproducible for routine quality control and research applications.

The presence of a nitro group and a phenylacetic acid moiety provides a chromophore suitable for UV-based detection, making High-Performance Liquid Chromatography (HPLC) a primary tool for purity assessment and quantification. The distinct arrangement of fluorine, nitro, and carboxylic acid functional groups on the phenyl ring allows for unambiguous structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Mass Spectrometry (MS) further complements these techniques by providing accurate mass information, which is crucial for confirming the molecular formula and identifying potential impurities.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters, empowering the user to adapt and troubleshoot as needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1000339-22-9[1][2]
Molecular Formula C8H5F2NO4[1]
Molecular Weight 217.13 g/mol [1]
Appearance Solid
Purity Typically ≥97%
Storage Sealed in a dry place at room temperature

Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to assess its identity, purity, and structure. The following diagram illustrates the recommended analytical workflow.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Bulk Material HPLC HPLC-UV Sample->HPLC Purity & Quantification MS Mass Spectrometry Sample->MS Molecular Weight NMR NMR Spectroscopy Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity FTIR->Identity Report Certificate of Analysis Purity->Report Identity->Report

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is the method of choice for assessing the purity of this compound due to the presence of the aromatic ring and nitro group which act as strong chromophores. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure good peak shape and retention.

Protocol: HPLC Purity Analysis

1.1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its robustness and resolving power.

1.2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA) for mobile phase modification.

1.3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peak shape.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good elution strength for aromatic compounds.
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% BA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe aromatic nitro compound is expected to have a strong absorbance at this wavelength. A UV scan can be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

1.4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

1.5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, typically in negative ion mode due to the presence of the acidic proton.

Protocol: Mass Spectrometry Analysis

2.1. Instrumentation:

  • A mass spectrometer equipped with an ESI source. This can be a standalone system or coupled with an HPLC (LC-MS).

2.2. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

2.3. MS Parameters:

ParameterRecommended ConditionRationale
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.
Mass Range 50-500 m/zThis range will cover the expected molecular ion and potential fragments.
Capillary Voltage 3.0-4.0 kVTypical voltage range for ESI.
Drying Gas Flow 8-12 L/minTo desolvate the ions effectively.
Drying Gas Temperature 300-350 °CTo facilitate solvent evaporation.

2.4. Expected Results:

  • The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the calculated exact mass of C8H4F2NO4⁻.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol: NMR Analysis

3.1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3.2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

3.3. ¹H NMR Spectroscopy:

  • Expected Chemical Shifts and Multiplicities:

    • The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), showing splitting patterns consistent with their coupling to each other and to the fluorine atoms.

    • The methylene (-CH₂-) protons adjacent to the aromatic ring and the carboxylic acid group will likely appear as a singlet around 3.5-4.5 ppm.

    • The carboxylic acid proton (-COOH) will be a broad singlet, typically in the range of 10-13 ppm, and may be exchangeable with D₂O.

3.4. ¹³C NMR Spectroscopy:

  • Expected Chemical Shifts:

    • The carbonyl carbon of the carboxylic acid will be in the downfield region (around 170-180 ppm).

    • The aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to the fluorine and nitro groups will show characteristic shifts and C-F coupling.

    • The methylene carbon will be observed in the aliphatic region (around 30-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Protocol: FTIR Analysis

4.1. Instrumentation:

  • An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

4.2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

4.3. Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid) 2500-3300 (broad)Stretching
C=O (Carboxylic Acid) 1680-1720Stretching
N-O (Nitro Group) 1500-1560 and 1335-1385Asymmetric and Symmetric Stretching
C-F 1000-1400Stretching
Aromatic C=C 1450-1600Stretching

Summary of Analytical Techniques and Expected Results

Analytical_Summary cluster_0 Technique cluster_1 Purpose cluster_2 Expected Outcome Tech HPLC-UV Mass Spectrometry NMR Spectroscopy FTIR Spectroscopy Purpose Purity & Assay Molecular Weight Confirmation Structural Elucidation Functional Group Identification Outcome Purity ≥ 97% [M-H]⁻ ion observed Confirmed proton and carbon signals Characteristic vibrational bands

Caption: Summary of analytical techniques for characterizing this compound.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for structural elucidation, and FTIR for functional group identification ensures a thorough evaluation of the compound's quality. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the integrity of this important chemical intermediate.

References

Application Note: High-Throughput Synthesis of Benzimidazole Scaffolds via Parallel Solution-Phase Chemistry Using 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the rapid generation of diverse compound libraries is paramount for identifying and optimizing novel therapeutic agents.[1] Parallel synthesis has emerged as a cornerstone strategy, enabling the simultaneous creation of numerous distinct molecules and accelerating the exploration of structure-activity relationships (SAR).[1] At the heart of many successful parallel synthesis campaigns is the selection of a versatile chemical scaffold that can be readily and systematically functionalized.

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a privileged starting material uniquely suited for this purpose. Its chemical architecture incorporates several key features that facilitate a powerful two-stage synthetic sequence:

  • Activated Aromatic Core: The phenyl ring is doubly activated by a potent electron-withdrawing nitro group positioned ortho to two fluorine atoms. This electronic arrangement renders the C4 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2]

  • Orthogonal Reactive Sites: The two fluorine atoms serve as excellent and sequential leaving groups for SNAr reactions, allowing for the introduction of two distinct points of diversity.

  • Latent Amine Functionality: The nitro group can be chemically reduced to a primary amine, which can then participate in intramolecular cyclization reactions.

  • Carboxylic Acid Handle: The acetic acid side chain provides the second essential component for intramolecular cyclization, ultimately forming the core heterocyclic ring system.

This application note provides a comprehensive guide and detailed protocols for the use of this compound in the parallel solution-phase synthesis of a library of substituted benzimidazole derivatives—a scaffold of significant pharmacological importance.[3][4]

Core Synthetic Strategy: A Two-Stage Approach to Molecular Diversity

The overall strategy involves a robust and sequential two-stage reaction workflow designed for a parallel format, such as in a 96-well plate. The process begins with the diversification of the aromatic core via SNAr, followed by a reductive cyclization to construct the target benzimidazole scaffold.

G A Start: this compound B Stage 1: Parallel S~N~Ar Reaction (Library of Primary Amines, R-NH2) A->B Add R-NH2 (1.1 eq) Add Base (e.g., DIPEA, 2.5 eq) Solvent (e.g., DMSO) Heat (e.g., 80-100 °C) C Intermediate Library: 2-(4-Fluoro-5-(alkylamino)-2-nitrophenyl)acetic acids B->C Work-up (Acidification & Extraction) D Stage 2: Parallel Reductive Cyclization (e.g., SnCl2·2H2O) C->D Add Reducing Agent Solvent (e.g., EtOH) Heat (e.g., 70-80 °C) E Final Product Library: 5-(Alkylamino)-1H-benzo[d]imidazol-2(3H)-ones D->E Work-up (Basification & Extraction)

Figure 1: High-level workflow for the parallel synthesis of benzimidazole derivatives.

Part 1: Parallel Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr reaction is the primary diversification step.[2] The electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the C-F bonds ortho and para to the nitro group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion to restore aromaticity.

Due to the strong activating effect of the ortho-nitro group, the fluorine at the C5 position is highly activated and will be displaced selectively by primary and secondary amines under controlled conditions.

Reductive_Cyclization cluster_1 Reductive Cyclization Pathway Start Intermediate Library Reduced o-phenylenediamine intermediate Start->Reduced Nitro Reduction (e.g., SnCl2) Product Benzimidazole Product Reduced->Product Intramolecular Condensation (-H2O)

References

Application Notes and Protocols for the Derivatization of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the derivatization of the carboxylic acid group of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic and analytical endeavors. The presence of strong electron-withdrawing groups (two fluorine atoms and a nitro group) on the phenyl ring significantly influences the reactivity of the carboxylic acid, necessitating carefully optimized derivatization strategies.

Introduction: The Significance of Derivatization

Derivatization of the carboxylic acid moiety of this compound is a critical step in the synthesis of a wide array of potential therapeutic agents and chemical probes. By converting the carboxylic acid into esters, amides, or other functional groups, researchers can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, derivatization is often a prerequisite for various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), enhancing volatility and improving chromatographic separation and detection.[1][2] The electron-deficient nature of the phenyl ring in this compound makes the carboxylic acid group more acidic and can influence the reaction kinetics of derivatization reactions.

Core Derivatization Strategies

Two primary derivatization pathways for the carboxylic acid group of this compound are esterification and amide bond formation. The choice between these pathways depends on the desired properties of the final molecule.

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a common strategy to mask the polarity of the carboxylic acid, which can improve cell membrane permeability and allow for the creation of pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.

The Fischer-Speier esterification is a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3] For this compound, the electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially facilitating the reaction. However, the substrate's stability under strongly acidic conditions and elevated temperatures should be considered.

Protocol 1: Methyl Esterification using Methanol and Sulfuric Acid

Objective: To synthesize methyl 2-(4,5-difluoro-2-nitrophenyl)acetate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Characterization Data for Methyl 2-(4,5-difluoro-2-nitrophenyl)acetate:

Technique Expected Data
¹H NMR (CDCl₃) δ ~3.8 (s, 3H, OCH₃), ~4.1 (s, 2H, CH₂), ~7.5-8.0 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) δ ~40 (CH₂), ~53 (OCH₃), Aromatic carbons in the range of 115-150 ppm, ~168 (C=O)
Mass Spec (EI) M⁺ peak corresponding to the molecular weight of the ester (C₉H₇F₂NO₄, MW: 231.15)

An alternative to acid-catalyzed esterification is the reaction of the carboxylate salt with an alkyl halide. This method is often milder and can be advantageous for substrates sensitive to strong acids.

Protocol 2: Ethyl Esterification using Ethyl Iodide and a Non-Nucleophilic Base

Objective: To synthesize ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate.

Materials:

  • This compound

  • Ethyl Iodide (EtI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add a non-nucleophilic base such as DBU (1.1 eq) or anhydrous potassium carbonate (1.5 eq) and stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

  • Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water to remove the base and any salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

II. Amide Bond Formation: Expanding Chemical Diversity

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functionalities that can modulate biological activity and pharmacokinetic properties. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the use of coupling reagents to activate the carboxylic acid.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[4] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

Protocol 3: Synthesis of N-Benzyl-2-(4,5-difluoro-2-nitrophenyl)acetamide using EDC and HOBt

Objective: To synthesize an amide derivative with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and cool to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Characterization Data for N-Benzyl-2-(4,5-difluoro-2-nitrophenyl)acetamide:

Technique Expected Data
¹H NMR (CDCl₃) δ ~4.0 (s, 2H, CH₂-Ar), ~4.5 (d, 2H, N-CH₂), ~6.0 (br s, 1H, NH), ~7.2-7.4 (m, 5H, Ph-H), ~7.5-8.0 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) δ ~42 (CH₂-Ar), ~44 (N-CH₂), Aromatic carbons in the range of 115-150 ppm, ~168 (C=O)
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the amide (C₁₅H₁₂F₂N₂O₃, MW: 322.27)

For less reactive amines or when carbodiimide coupling is inefficient, a two-step procedure involving the formation of a more reactive acyl chloride intermediate can be employed. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.

Protocol 4: Two-Step Amidation via Acyl Chloride

Objective: To synthesize an amide derivative from a less reactive amine.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (e.g., aniline or a substituted aniline)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC.

  • Work-up the reaction as described in Protocol 3 (washing with dilute acid, base, and brine).

  • Purify the crude product by recrystallization or column chromatography.

Workflow Visualization

Derivatization_Workflow cluster_ester Esterification cluster_amide Amidation A This compound D Fischer-Speier (Alcohol, H+) A->D Protocol 1 E Alkylation (Alkyl Halide, Base) A->E Protocol 2 F Carbodiimide Coupling (Amine, EDC, HOBt) A->F Protocol 3 G Acyl Chloride Pathway (1. SOCl₂ or (COCl)₂ 2. Amine, Base) A->G Protocol 4 B Ester Derivatives C Amide Derivatives D->B E->B F->C G->C

Caption: Derivatization pathways for this compound.

Troubleshooting and Scientific Insights

  • Incomplete Reactions: The electron-withdrawing nature of the substituents on the phenyl ring can impact the nucleophilicity of the carboxylate in Sₙ2-type reactions (Protocol 2). If incomplete conversion is observed, consider using a more polar aprotic solvent like DMF and a stronger, non-nucleophilic base like DBU. For amide coupling (Protocol 3), ensure all reagents are anhydrous, as water will consume the activating agents.

  • Side Reactions: In carbodiimide-mediated couplings, the formation of N-acylurea byproducts can occur. The addition of HOBt or HOAt helps to minimize this by trapping the O-acylisourea intermediate to form a more stable active ester.

  • Purification: The derivatives of this compound are often crystalline solids and may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Column chromatography on silica gel is also a reliable method for purification.

  • Analytical Characterization: It is crucial to thoroughly characterize the final products. In addition to ¹H and ¹³C NMR, techniques such as High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. Infrared (IR) spectroscopy is useful for confirming the presence of the ester (C=O stretch typically around 1730-1750 cm⁻¹) or amide (C=O stretch typically around 1630-1680 cm⁻¹) functional group.

Conclusion

The protocols outlined in these application notes provide a solid framework for the successful derivatization of this compound. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of ester and amide derivatives for further investigation in drug discovery and development programs.

References

safety precautions for handling 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 1000339-22-9). As a key building block in contemporary drug discovery and organic synthesis, understanding its specific hazard profile is critical for ensuring laboratory safety. This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the causality behind safety protocols, ensuring a deep-seated understanding of risk mitigation.

Introduction and Scientific Context

This compound is a substituted phenylacetic acid derivative. The molecule's functionality—a carboxylic acid, a nitro group, and fluorine atoms on an aromatic ring—makes it a versatile intermediate.[1] The nitro group can be reduced to an amine, which can then participate in a wide array of cyclization and coupling reactions to form complex heterocyclic scaffolds, a common motif in biologically active molecules.[1] However, this same chemical reactivity necessitates stringent safety protocols. The presence of the nitroaromatic system and halogen substituents classifies it as a hazardous substance requiring careful management.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any procedure involving this compound. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]

2.1 GHS Classification and Hazard Statements The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on available data for the compound and its close analogs, the following classifications apply.

Hazard ClassGHS PictogramSignal WordHazard CodeHazard StatementSource(s)
Acute Toxicity, OralGHS07WarningH302Harmful if swallowed.
Skin Corrosion/IrritationGHS07WarningH315Causes skin irritation.[2][3]
Serious Eye Damage/IrritationGHS07WarningH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityGHS07WarningH335May cause respiratory irritation.[2][3]

2.2 Causality of Hazards

  • Irritation: The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the nitro and fluoro groups, makes the compound a potent irritant. Direct contact with epithelial tissues (skin, eyes, respiratory tract) can lead to inflammation, redness, and pain.[3]

  • Inhalation Risk: The compound is typically supplied as a solid powder. Fine particulates can easily become airborne during handling (e.g., weighing, transferring), posing a significant inhalation risk that can lead to respiratory tract irritation.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[4] This is the most critical engineering control, as it captures airborne particles and vapors at the source, preventing inhalation.[5]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted. Ensure safety showers and eyewash stations are unobstructed and located near the workstation.[6][7]

3.2 Personal Protective Equipment (PPE): The Last Barrier PPE selection must be based on the specific hazards of the compound.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] Standard safety glasses do not provide an adequate seal against dust and splashes.[9] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended for splash protection.[9][10] Always inspect gloves for tears or degradation before use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after glove removal.[9]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned to provide maximum coverage.

  • Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[5] All respirator use must be done under a formal respiratory protection program.[5]

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely preparing a stock solution. The causality for each step is explained to reinforce safe practices.

4.1 Preparation and Pre-Work Checklist

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Assemble Materials: Place the chemical container, spatulas, weigh boat/paper, beaker, stir bar, and chosen solvent inside the fume hood.

  • Prepare Waste Containers: Ensure designated, labeled hazardous waste containers (for solid and liquid waste) are accessible.[11]

4.2 Step-by-Step Weighing and Dissolution Procedure

  • Tare the Balance: If using an analytical balance inside the hood, ensure it is level and tared with the weigh boat.

  • Transfer the Solid: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Rationale: Perform this action slowly and deliberately to minimize the generation of airborne dust.

  • Close Primary Container: Securely cap the primary chemical container immediately after transfer. Rationale: This prevents accidental spills and minimizes exposure of the bulk material to atmospheric moisture.

  • Transfer to Beaker: Carefully add the weighed solid to the beaker containing the magnetic stir bar.

  • Add Solvent: Slowly add the desired solvent to the beaker, aiming the stream at the inner wall to avoid splashing.

  • Dissolution: Place the beaker on a stir plate within the fume hood and begin stirring. If necessary, gently warm the solution. Do not use an open flame.

  • Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed storage bottle.

G cluster_prep 1. Preparation cluster_weigh 2. Weighing (Inside Hood) cluster_sol 3. Dissolution (Inside Hood) cluster_final 4. Final Steps prep1 Verify Fume Hood Function prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 weigh1 Tare Weigh Boat prep3->weigh1 weigh2 Gently Transfer Solid weigh1->weigh2 weigh3 Securely Cap Primary Container weigh2->weigh3 sol1 Transfer Solid to Beaker weigh3->sol1 sol2 Add Solvent Slowly sol1->sol2 sol3 Stir Until Dissolved sol2->sol3 final1 Transfer to Labeled Storage Bottle sol3->final1 final2 Decontaminate & Clean Area final1->final2 final3 Dispose of Waste Properly final2->final3

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Emergency Response Procedures

Immediate and correct action is vital in an emergency.

5.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing.[12] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][14] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the exposed person to fresh air at once.[14] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

5.2 Spill Cleanup Protocol

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area. Ensure cleanup is performed only by trained personnel with appropriate PPE.

  • Contain the Spill: For a small solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[15] Do not use combustible materials like paper towels for large spills.[15]

  • Collect Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[15] Use non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all decontamination materials as hazardous waste.[15]

  • Dispose: All contaminated materials (absorbents, PPE, cleaning supplies) must be disposed of as halogenated hazardous waste.[15]

Storage and Waste Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

6.1 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][16]

  • Store in a designated cabinet for hazardous materials, away from heat or ignition sources.

6.2 Waste Disposal As a halogenated nitroaromatic compound, specific waste disposal procedures must be followed.

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[15][17] Maintain separate, clearly labeled waste containers.[17]

  • Container Management: Use compatible, leak-proof containers with secure lids.[18] Containers must be labeled "Hazardous Waste" along with the full chemical name.[15][18]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be collected in a designated, sealed plastic bag or container for solid hazardous waste.[15]

  • Liquid Waste: Unused solutions should be collected in a designated halogenated organic waste container. Do not fill containers beyond 75% capacity to allow for vapor expansion.[17]

  • Disposal Request: Follow institutional guidelines for hazardous waste pickup. Do not pour this chemical down the drain.[17]

References

Synthetic Strategies for the Preparation of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, serving as crucial building blocks for a vast array of pharmacologically active compounds. The strategic incorporation of fluorine atoms and nitro groups into the phenylacetic acid scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of synthetic routes to prepare analogs of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a valuable intermediate in drug discovery. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both strategic guidance and practical, step-by-step protocols.

The core structure, this compound, presents a unique synthetic challenge due to the specific arrangement of its functional groups. The electron-withdrawing nature of the nitro group and the fluorine atoms influences the reactivity of the aromatic ring, necessitating careful consideration of reaction conditions. This document will detail several robust synthetic pathways, providing researchers with the flexibility to adapt these methods for the creation of a diverse library of analogs.

Strategic Approaches to Analog Synthesis

The synthesis of analogs of this compound can be broadly categorized into two main strategies:

  • Modification of the Phenyl Ring of a Pre-existing Phenylacetic Acid Scaffold: This approach involves the direct functionalization of a simpler phenylacetic acid derivative.

  • Construction of the Phenylacetic Acid Moiety onto a Pre-functionalized Aromatic Ring: This strategy begins with a substituted benzene derivative, to which the acetic acid side chain is subsequently attached.

The choice of strategy will largely depend on the desired substitution pattern of the final analog and the commercial availability of starting materials.

Strategy 1: Late-Stage Functionalization via C-H Arylation

Recent advances in transition-metal catalysis have enabled the direct arylation of C-H bonds, offering a powerful tool for the late-stage modification of complex molecules. While technically demanding, this approach can provide rapid access to a range of analogs from a common intermediate. A notable example is the palladium-catalyzed meta-C-H arylation of phenylacetic acids using a norbornene mediator.[1]

Causality Behind Experimental Choices: This method is particularly advantageous when seeking to introduce substituents at the meta-position relative to the acetic acid group. The use of a transient mediator like 2-carbomethoxynorbornene and a specifically designed ligand, such as a mono-protected 3-amino-2-hydroxypyridine, is crucial for achieving high regioselectivity and yield.[1] The ligand plays a critical role in orchestrating the catalytic cycle and preventing undesired side reactions.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthetic_Strategies cluster_0 Strategy A: Building the Acetic Acid Side Chain cluster_1 Strategy B: From Phenylacetonitrile A1 Substituted Halobenzene A2 Nitration A1->A2 HNO₃/H₂SO₄ A3 Nitro-substituted Halobenzene A2->A3 A4 Reaction with Malonate Ester A3->A4 NaH, Diethyl Malonate A5 Diester Intermediate A4->A5 A6 Hydrolysis & Decarboxylation A5->A6 1. NaOH 2. H₃O⁺, Δ A7 Target Analog A6->A7 B1 Substituted Benzyl Cyanide B2 Acid or Base Hydrolysis B1->B2 H₂SO₄/H₂O or NaOH/H₂O B3 Target Analog B2->B3 Protocol_1_Workflow start Start: 1,2-Difluorobenzene step1 Nitration: Add mixed acid (HNO₃/H₂SO₄) at low temperature start->step1 step2 Work-up & Isolation: Quench with ice, extract with dichloromethane, and purify step1->step2 intermediate1 Intermediate: 1,2-Difluoro-4-nitrobenzene step2->intermediate1 step3 Malonate Condensation: React with diethyl malonate and a strong base (e.g., NaH) intermediate1->step3 step4 Hydrolysis & Decarboxylation: Treat with aqueous NaOH, followed by acidification and heat step3->step4 product Final Product: This compound step4->product

References

Troubleshooting & Optimization

improving the yield of 2-(4,5-difluoro-2-nitrophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical development, 2-(4,5-difluoro-2-nitrophenyl)acetic acid is crucial for synthesizing a range of active pharmaceutical ingredients (APIs). However, its multi-step synthesis presents distinct challenges that can impact yield and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its synthesis. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate and optimize your experimental work.

Section 1: Overview of Synthetic Strategies

Improving the yield of this compound begins with selecting the most appropriate synthetic route. The choice often depends on the available starting materials, scale, and safety considerations. Three primary pathways are commonly employed, each with its own set of advantages and potential pitfalls.

  • Route A: Malonic Ester Synthesis. This classic method involves the nucleophilic substitution of an activated aryl halide with a malonic ester, followed by hydrolysis and decarboxylation. It is a versatile and well-understood pathway.[1][2][3] The key starting material is typically 1-halo-4,5-difluoro-2-nitrobenzene.

  • Route B: Oxidation of a Toluene Derivative. This route begins with 4,5-difluoro-2-nitrotoluene, a readily available precursor.[4][5] The methyl group is oxidized to a carboxylic acid. This method can be efficient but requires careful control to avoid side reactions.

  • Route C: Hydrolysis of a Phenylacetonitrile. The direct hydrolysis of 2-(4,5-difluoro-2-nitrophenyl)acetonitrile offers a straightforward final step. The synthesis of the nitrile precursor is the main challenge in this route.[6]

Synthetic_Routes SM1 1-Halo-4,5-difluoro- 2-nitrobenzene Int1 Diethyl (4,5-difluoro- 2-nitrophenyl)malonate SM1->Int1 Malonic Ester Alkylation SM2 4,5-Difluoro- 2-nitrotoluene Int2 4,5-Difluoro-2-nitro- benzyl bromide SM2->Int2 Radical Bromination Product 2-(4,5-Difluoro-2-nitro- phenyl)acetic acid SM2->Product Oxidation SM3 Precursor for Nitrile Int1->Product Hydrolysis & Decarboxylation Int3 2-(4,5-Difluoro-2-nitro- phenyl)acetonitrile Int2->Int3 Cyanation Int3->Product Hydrolysis

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the malonic ester and toluene oxidation routes, which are the most common.

Malonic Ester Synthesis Pathway

Question: My alkylation reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with diethyl malonate has a low yield. What are the likely causes?

Answer: Low yield in this nucleophilic aromatic substitution (SNAr) reaction is a frequent issue. The primary causes can be broken down into three areas: base selection, reaction conditions, and side reactions.

  • Inefficient Deprotonation of Diethyl Malonate: The base must be strong enough to fully deprotonate the diethyl malonate (pKa ~13) but not so strong that it promotes side reactions.[7]

    • Solution: Sodium ethoxide (NaOEt) in ethanol is the standard choice. Ensure the NaOEt is fresh and anhydrous. The use of sodium hydride (NaH) in an aprotic solvent like DMF or THF is a stronger, often more effective alternative, as it drives the enolate formation to completion irreversibly.

  • Suboptimal Reaction Temperature: The SNAr reaction is activated by the ortho-nitro group, but still requires sufficient thermal energy.

    • Solution: The reaction is typically run at elevated temperatures, often between 60-100 °C.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time for your specific setup. Running the reaction for too long or at too high a temperature can lead to decomposition.

  • Side Reactions and Impurities:

    • Dialkylation: A major drawback of the malonic ester synthesis is the potential for the product to be deprotonated and react with another molecule of the aryl halide, leading to a dialkylated impurity.[2]

      • Mitigation: Use a slight excess of the diethyl malonate (e.g., 1.1 to 1.2 equivalents) to ensure the aryl halide is consumed before significant dialkylation can occur.

    • Moisture: Water in the reaction will quench the enolate and can also lead to hydrolysis of the starting material or product.

      • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH provides irreversible deprotonation, increasing enolate concentration.[9]
Solvent EthanolDMF or THFAprotic polar solvents can accelerate SNAr reactions.
Temperature 80 °C (Reflux)60-100 °C (Monitored)Empirical optimization prevents decomposition while ensuring completion.
Stoichiometry 1:1 Aryl Halide:Malonate1:1.1 Aryl Halide:MalonateExcess malonate minimizes dialkylation by consuming the aryl halide.[1]

Question: The final hydrolysis and decarboxylation step is incomplete or gives a complex mixture. How can I improve this?

Answer: This two-part step can be tricky. Incomplete hydrolysis, incomplete decarboxylation, or side reactions involving the nitro group can all reduce yield and purity.

  • Hydrolysis: The saponification of the diethyl ester requires strong basic conditions.

    • Solution: Use a significant excess of a strong base like NaOH or KOH in an aqueous/alcoholic solvent mixture (e.g., EtOH/H₂O). Heat the mixture to reflux for several hours to ensure complete hydrolysis to the dicarboxylate salt.[9]

  • Decarboxylation: This step is achieved by heating the malonic acid intermediate, typically in an acidic medium.[7]

    • Solution: After basic hydrolysis, carefully acidify the reaction mixture with a strong acid like concentrated HCl or H₂SO₄. The resulting dicarboxylic acid is often unstable and will decarboxylate upon gentle heating. Foaming (release of CO₂) is a clear indicator that the reaction is proceeding. Ensure acidification is complete (pH 1-2) for efficient decarboxylation.

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis/Decarboxylation Check1 Is Hydrolysis Complete? Start->Check1 Check2 Is Decarboxylation Complete? Check1->Check2 Yes Sol1 Increase base (NaOH/KOH) and reflux time. Check1->Sol1 No Check3 Are Side Products Present? Check2->Check3 Yes Sol2 Ensure strong acidification (pH 1-2) and apply gentle heat. Check2->Sol2 No Sol3 Use milder conditions. Consider reduction of nitro group before hydrolysis. Check3->Sol3 Yes End Purity/Yield Improved Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Purification of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4,5-difluoro-2-nitrophenyl)acetic acid (DFNPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your downstream applications.

Understanding the Molecule and Its Challenges

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a nitro group ortho to the acetic acid moiety and two fluorine atoms on the phenyl ring, presents a unique set of purification challenges. The compound has very low solubility in water (approximately 0.21 g/L at 25°C), which can complicate aqueous-based purification steps.[1]

The primary challenges in purifying DFNPAA often stem from impurities generated during its synthesis. A common synthetic route involves the reaction of a substituted nitrobenzene with a malonic ester, followed by hydrolysis and decarboxylation.[2] This process can introduce a variety of structurally similar impurities that can be difficult to separate from the final product.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptom: Your crude product shows multiple spots on TLC or several peaks in the initial HPLC analysis, indicating the presence of significant impurities.

Root Cause Analysis: The presence of impurities is often linked to the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as 1,2,4-trifluoronitrobenzene or 1,2-difluoro-4-nitrobenzene.

  • Incomplete Hydrolysis By-products: The corresponding amide or nitrile from the precursor can persist if the hydrolysis step is incomplete.

  • Malonic Ester Intermediate: The diethyl malonate adduct may not have fully undergone hydrolysis and decarboxylation.

  • Positional Isomers: If the starting materials are not isomerically pure, you may have other difluoro-nitrophenylacetic acid isomers.

  • Side-Reaction Products: Undesired reactions can lead to a variety of other structurally related compounds.

Visualizing the Impurity Profile:

Purification Workflow cluster_0 Initial Purification cluster_1 Further Purification cluster_2 Purity Analysis Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography HPLC HPLC Analysis Chromatography->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Final_Product Pure Product MS->Final_Product

References

common side reactions in the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presence of multiple reactive functional groups—two fluorine atoms activated by a nitro group, and a carboxylic acid side-chain—makes this molecule susceptible to several side reactions. This guide will focus on the most common synthetic routes and their associated challenges.

A prevalent and effective method for synthesizing the target compound involves the hydrolysis of 2-(4,5-difluoro-2-nitrophenyl)acetonitrile. This precursor is typically synthesized via a nucleophilic aromatic substitution reaction between 1,2,4-trifluoro-5-nitrobenzene and an acetonitrile anion. Another common approach is the malonic ester synthesis, starting from a suitable difluoronitrobenzene derivative.

Below, we will explore the potential pitfalls in these synthetic pathways and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Hydrolysis of 2-(4,5-difluoro-2-nitrophenyl)acetonitrile

Question: I am attempting to hydrolyze 2-(4,5-difluoro-2-nitrophenyl)acetonitrile to the corresponding carboxylic acid, but I am seeing a significant amount of an unexpected byproduct. What could this be and how can I avoid it?

Answer:

A common issue during the hydrolysis of nitriles is the formation of the corresponding amide as a stable intermediate.[1][2] If the reaction is not driven to completion, you may isolate 2-(4,5-difluoro-2-nitrophenyl)acetamide.

Another, more problematic side reaction is nucleophilic aromatic substitution (SNA r) of one of the fluorine atoms by hydroxide, particularly under harsh basic conditions. The nitro group strongly activates the aromatic ring for such substitutions.[3][4][5] This will lead to the formation of a hydroxy-substituted byproduct, 2-(4-fluoro-5-hydroxy-2-nitrophenyl)acetic acid or 2-(5-fluoro-4-hydroxy-2-nitrophenyl)acetic acid.

Troubleshooting Steps:

  • Incomplete Hydrolysis to Amide:

    • Causality: Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base) can lead to the accumulation of the amide intermediate.

    • Solution:

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the amide.

      • Increase Temperature: Carefully increase the reaction temperature. Be mindful that higher temperatures can promote other side reactions.

      • Use Harsher Conditions (with caution): A higher concentration of acid (e.g., concentrated HCl or H2SO4) or base (e.g., 6M NaOH) can be used. However, with strong base, the risk of SNAr increases.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Causality: The electron-withdrawing nitro group makes the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles like hydroxide ions.

    • Solution:

      • Milder Hydrolysis Conditions: Opt for acidic hydrolysis (e.g., refluxing with aqueous HCl or a mixture of acetic acid and sulfuric acid) as this avoids the presence of strong nucleophiles.

      • Controlled Basic Hydrolysis: If basic hydrolysis is necessary, use a weaker base (e.g., Na2CO3) or conduct the reaction at a lower temperature for a longer duration.

FAQ 2: Malonic Ester Synthesis Route

Question: I am using a malonic ester synthesis to introduce the acetic acid side chain, but my yield is low and I have a significant amount of a higher molecular weight impurity. What is happening?

Answer:

A primary drawback of the malonic ester synthesis is the potential for dialkylation .[6][7] The mono-alkylated malonic ester intermediate still possesses an acidic proton, which can be removed by the base, leading to a second alkylation event. In this specific synthesis, this would likely not be a major issue as you are reacting with an aryl halide. However, a more relevant side reaction in this context is the potential for self-condensation of the malonic ester or reaction with other electrophiles present.

Troubleshooting Steps:

  • Dialkylation:

    • Causality: Use of excess alkylating agent or strong base can lead to a second deprotonation and subsequent alkylation.

    • Solution:

      • Stoichiometric Control: Use a slight excess of the malonic ester relative to the difluoronitrobenzene derivative.

      • Choice of Base: Employ a base that is just strong enough to deprotonate the malonic ester, such as sodium ethoxide in ethanol.[7] Ensure the base matches the ester to prevent transesterification.[6]

      • Temperature Control: Perform the alkylation at a controlled temperature to minimize side reactions.

FAQ 3: Decarboxylation of the Final Product

Question: During purification of my final product, this compound, I am noticing some product loss and the formation of a new, less polar spot on my TLC. What could be causing this?

Answer:

Phenylacetic acids, particularly those with electron-withdrawing groups, can be susceptible to decarboxylation under certain conditions, such as high heat.[8][9][10][11] This would result in the formation of 1,2-difluoro-4-methyl-5-nitrobenzene.

Troubleshooting Steps:

  • Thermal Decarboxylation:

    • Causality: Excessive heat during reaction workup, distillation, or drying can lead to the loss of carbon dioxide from the carboxylic acid.

    • Solution:

      • Avoid High Temperatures: Concentrate solutions under reduced pressure at moderate temperatures.

      • Purification Method: Opt for crystallization at room temperature or below, if possible, rather than high-temperature distillation.

      • Storage: Store the final product in a cool, dark place.

Experimental Protocols

Protocol 1: Hydrolysis of 2-(4,5-difluoro-2-nitrophenyl)acetonitrile (Acidic Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4,5-difluoro-2-nitrophenyl)acetonitrile (1 equivalent).

  • Addition of Acid: Add a 1:1 mixture of concentrated hydrochloric acid and water (sufficient to ensure stirring).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the intermediate amide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes).

Visualizing Reaction Pathways

Main Synthetic Pathway and Side Reactions

The following diagram illustrates the primary synthetic route via nitrile hydrolysis and highlights the key side reactions.

G cluster_0 Synthesis of this compound start 2-(4,5-difluoro-2-nitrophenyl)acetonitrile amide Intermediate Amide (2-(4,5-difluoro-2-nitrophenyl)acetamide) start->amide Incomplete Hydrolysis snar_product SNAr Byproduct (hydroxy-substituted acetic acid) start->snar_product SNAr (strong base, heat) product Target Product (this compound) amide->product Complete Hydrolysis decarbox_product Decarboxylation Byproduct (1,2-difluoro-4-methyl-5-nitrobenzene) product->decarbox_product Decarboxylation (heat)

References

Navigating the Synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis requires not just a protocol, but a deep understanding of the reaction's nuances. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve high-purity product. We will delve into the common challenges and their mechanistic underpinnings, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues that you may encounter during the synthesis of this compound, which is typically prepared in a two-step process: the formation of an ester intermediate followed by its hydrolysis.

Step 1: Synthesis of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

A common and effective route to the target molecule involves the nucleophilic aromatic substitution (SNA r) of 1,2-difluoro-4-nitrobenzene with the enolate of ethyl acetate.

Q1: My reaction to form the ethyl ester intermediate is showing low conversion or is not proceeding at all. What are the likely causes and how can I fix this?

A1: Low conversion in the formation of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate is a frequent challenge. The root cause often lies in the generation and stability of the ethyl acetate enolate, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Base Selection and Handling: The choice and handling of the base are critical for generating the ethyl acetate enolate.

    • Common Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically used.

    • Troubleshooting:

      • Inactive Base: NaH can be deactivated by moisture. Ensure you are using freshly opened or properly stored NaH. A simple test for activity is to carefully add a small amount to a protic solvent (like ethanol) and observe for hydrogen gas evolution.

      • Incomplete Deprotonation: Ensure you are using a sufficient molar excess of the base (typically 1.1 to 1.5 equivalents) to drive the equilibrium towards enolate formation.

      • Temperature Control: When using LDA, it is crucial to maintain a low temperature (e.g., -78 °C) during its formation and the subsequent reaction to prevent side reactions and decomposition.

  • Solvent Purity: The presence of water or protic impurities in the solvent will quench the enolate.

    • Recommended Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred.

    • Troubleshooting: Always use freshly distilled or commercially available anhydrous solvents.

  • Reaction Temperature: The temperature profile of the reaction is crucial.

    • Troubleshooting:

      • Enolate Formation: The deprotonation of ethyl acetate should be performed at a low temperature (e.g., 0 °C for NaH, -78 °C for LDA) to ensure stability.

      • Nucleophilic Substitution: After the addition of 1,2-difluoro-4-nitrobenzene, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is often due to the high reactivity of the starting materials and intermediates. Here are the most common culprits and mitigation strategies:

  • Disubstitution Products: The product, ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate, still contains an activated fluorine atom that can react with another equivalent of the ethyl acetate enolate.

    • Minimization:

      • Stoichiometry: Use a slight excess of 1,2-difluoro-4-nitrobenzene relative to the enolate.

      • Controlled Addition: Add the enolate solution slowly to the solution of 1,2-difluoro-4-nitrobenzene to maintain a low concentration of the nucleophile.

  • Self-Condensation of Ethyl Acetate (Claisen Condensation): The ethyl acetate enolate can react with another molecule of ethyl acetate to form ethyl acetoacetate.

    • Minimization:

      • Order of Addition: Add the 1,2-difluoro-4-nitrobenzene to the pre-formed enolate solution.

      • Temperature Control: Keep the temperature low during enolate formation and the initial stages of the reaction.

  • Formation of Isomeric Products: While the nitro group strongly directs the substitution to the ortho and para positions, there is a possibility of substitution at the other fluorine-bearing carbon, leading to the formation of ethyl 2-(2,5-difluoro-4-nitrophenyl)acetate. The strong electron-withdrawing effect of the nitro group makes the ortho fluorine the most susceptible to nucleophilic attack.

    • Confirmation: Careful analysis of NMR spectra of the crude product can help identify the presence of isomers.

    • Minimization: This is generally a minor side product due to electronic effects. Optimization of reaction temperature may further improve selectivity.

Potential Issue Cause Recommended Action
Low ConversionInactive base, insufficient base, moistureUse fresh, anhydrous base in slight excess.
Impure solventUse anhydrous polar aprotic solvents.
Suboptimal temperatureOptimize temperature for enolate formation and substitution.
Multiple ProductsDisubstitutionUse a slight excess of the electrophile.
Claisen condensationControl addition and temperature.
Isomer formationGenerally minor; optimize temperature for selectivity.
Step 2: Hydrolysis of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Q3: The hydrolysis of my ethyl ester is incomplete, or I'm seeing decomposition of my product. What should I do?

A3: Incomplete hydrolysis or product decomposition can be frustrating. The electron-withdrawing nitro and fluoro groups can influence the stability of the molecule under basic conditions.

  • Choice of Base and Solvent:

    • Recommended Conditions: A common and effective method is the use of lithium hydroxide (LiOH) in a mixture of THF and water.[1] LiOH is often preferred over sodium or potassium hydroxide as it can lead to cleaner reactions and easier work-up in some cases.[2]

    • Troubleshooting:

      • Incomplete Hydrolysis: If the reaction is sluggish, you can gently heat the reaction mixture (e.g., to 40-50 °C). Ensure you are using a sufficient excess of LiOH (typically 2-3 equivalents).

      • Decomposition: The nitro group can be susceptible to side reactions under harsh basic conditions. Avoid prolonged reaction times at high temperatures. Monitor the reaction closely by TLC. If decomposition is observed, try conducting the reaction at room temperature for a longer period.

  • Work-up Procedure:

    • Acidification: After the hydrolysis is complete, the reaction mixture must be acidified to protonate the carboxylate and precipitate the product.

    • Troubleshooting:

      • Product not Precipitating: If the product does not precipitate upon acidification, it may be due to its solubility in the reaction mixture. In this case, remove the organic solvent (THF) under reduced pressure before acidification.

      • Oily Product: If the product oils out instead of precipitating as a solid, try cooling the solution in an ice bath during acidification and stir vigorously.

Q4: My final product is difficult to purify and has a low melting point. What are the best purification techniques?

A4: The purification of nitrophenylacetic acids can be challenging due to their polarity and potential for contamination with related impurities.

  • Recrystallization: This is the most common method for purifying the final product.

    • Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Recommended Solvents: Common choices for similar compounds include ethanol/water mixtures, or recrystallization from hot water.[3] For fluorinated compounds, solvent systems like ethyl acetate/hexane or toluene/hexane might also be effective.

    • Troubleshooting:

      • Oiling Out: If the product oils out during recrystallization, this indicates that the boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. Try using a lower-boiling point solvent or a solvent pair.

      • Poor Recovery: This can be due to using too much solvent or the compound being too soluble even at low temperatures. Minimize the amount of hot solvent used to dissolve the compound.

  • Acid-Base Extraction: This can be a useful technique to remove neutral impurities before recrystallization.

    • Procedure: Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield for this two-step synthesis can vary depending on the optimization of each step. A reasonable expectation would be in the range of 50-70% for the combined steps under optimized conditions.

Q2: Are there any specific safety precautions I should take when running this synthesis?

A2: Yes, several safety precautions are essential:

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • LDA: LDA is a strong, flammable base. It is typically prepared in situ at low temperatures.

  • 1,2-Difluoro-4-nitrobenzene: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: As with all chemical reactions, perform the synthesis in a well-ventilated fume hood.

Q3: Can I use a different starting material, for example, 1-chloro-2,5-difluoro-4-nitrobenzene?

A3: While nucleophilic aromatic substitution can occur with other halogens, the reactivity order is generally F > Cl > Br > I.[4] Therefore, starting with a fluoro-substituted benzene is typically more efficient for this type of reaction.

Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?

A4:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both the ester formation and hydrolysis steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for confirming the structure of the intermediate and the final product. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of the purity of the final product.

Q5: What is the underlying chemical principle that makes this synthesis challenging?

A5: The main challenge lies in controlling the reactivity of the highly activated aromatic ring. The presence of two fluorine atoms and a strong electron-withdrawing nitro group makes the benzene ring very susceptible to nucleophilic attack.[5] This high reactivity can lead to side reactions like disubstitution if the reaction conditions are not carefully controlled. Additionally, the presence of these functional groups can affect the stability of the final product during purification.

Experimental Workflow Overview

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification a Ethyl Acetate + NaH in Anhydrous THF c Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate a->c Nucleophilic Aromatic Substitution b 1,2-Difluoro-4-nitrobenzene b->c e This compound c->e Saponification d LiOH in THF/H₂O d->e f Crude Product e->f Acidification & Work-up g Pure Product f->g Recrystallization

Caption: A generalized workflow for the synthesis of this compound.

References

troubleshooting failed reactions involving 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4,5-difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile reagent. My objective is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions effectively.

Compound Profile

PropertyValueSource
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol
Appearance Solid
Solubility Very slightly soluble in water (0.21 g/L at 25°C)[1]
Storage Sealed in a dry environment at room temperature.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Failed or Low-Yield Amide Coupling

Question: "I am attempting to form an amide by coupling this compound with my amine, but I'm getting no product, or the yield is very low. What's going wrong?"

Answer: This is a common issue that typically stems from inefficient activation of the carboxylic acid, steric hindrance, or competing side reactions. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of a stable ammonium carboxylate salt at ambient temperatures, necessitating the use of a coupling reagent.[2]

  • Ineffective Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid must be converted into a better leaving group. If your coupling reagent is not potent enough, this activation will be the rate-limiting step.

    • Solution: Switch to a more robust coupling reagent. Uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are often more effective than carbodiimide-based reagents like EDC or DCC, especially for challenging couplings.[3][4] They react with the carboxylic acid to form highly reactive O-acylisourea active esters, which are then readily attacked by the amine.

  • Steric Hindrance: The ortho-nitro group on the phenyl ring can create steric hindrance around the carboxylic acid, impeding the approach of both the coupling reagent and the amine.

    • Solution: In addition to using a stronger coupling reagent like HATU, ensure the reaction is run at an appropriate temperature. While many couplings are run at room temperature, gently heating to 40-50°C can sometimes overcome the activation energy barrier without causing decomposition.[4]

  • Incorrect Stoichiometry or Base: The choice and amount of base are critical. The base neutralizes the acidic proton of the carboxylic acid and any acid generated during the reaction.

    • Solution: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[4] A common mistake is using a base that is too weak or one that can compete in a side reaction. Typically, 2-3 equivalents of base are sufficient.

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine (1.1 eq.) and DIPEA (2.5 eq.).

  • In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the HATU solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

`dot graph AmideCouplingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} ` Caption: Workflow for a HATU-mediated amide coupling reaction.

Issue 2: Incomplete Reduction of the Nitro Group or Formation of Side Products

Question: "I am trying to reduce the nitro group to an amine, but the reaction is incomplete, or I am isolating an unexpected, colorful byproduct. What is happening?"

Answer: The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[5] Incomplete reduction can leave these intermediates in the reaction mixture. Furthermore, these intermediates can react with each other to form dimeric species like azo compounds, which are often highly colored.[6] The choice of reducing agent is critical for achieving a clean, complete conversion to the desired aniline.

  • Insufficient Reducing Agent/Catalyst Activity: The reducing agent may be old, or the catalyst may be poisoned. Catalyst poisoning can occur if the reaction is starved of the hydrogen source, leading to the buildup of intermediates that bind strongly to the catalyst surface.[7]

    • Solution: Use a fresh, reliable reducing agent. For catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C, Raney Nickel) is of good quality and use a sufficient loading (typically 5-10 mol%). Ensure vigorous stirring to maximize hydrogen availability at the catalyst surface.[7]

  • Unwanted Side Reactions (e.g., Azo Formation): Certain reducing agents are more prone to forming side products. For example, LiAlH₄ is generally not suitable for reducing aromatic nitro compounds as it tends to produce azo compounds.[6][8]

    • Solution: Choose a method known for clean reductions to anilines.

      • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method but can also reduce other functional groups. It may also cause dehalogenation, although the C-F bond is generally robust.

      • Metal in Acid (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic, robust methods. Iron in acidic media is an industrial standard.[5][9] Tin(II) chloride (SnCl₂) is a milder option that is often effective and tolerates many functional groups.[6][8]

      • Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): This avoids the need for a pressurized hydrogen gas setup and is often very efficient.[7]

  • Poor Solubility: The starting material has low solubility in many common solvents, which can hinder a heterogeneous reaction (like catalytic hydrogenation or metal/acid reductions).[1][7]

    • Solution: Use a solvent system that can at least partially dissolve the starting material, such as ethanol, acetic acid, or THF.[7] Sometimes a co-solvent system is effective.

`dot graph NitroReduction { graph [nodesep=0.4]; node [shape=plaintext, fontname="Helvetica"]; edge [arrowsize=0.7, color="#34A853"];

} ` Caption: Stepwise reduction of a nitro group and potential side reaction.

  • Suspend this compound (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated HCl.

  • Heat the mixture to reflux (approx. 78°C) and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8-9. Caution: This can be exothermic.

  • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine. The product may cyclize to the corresponding lactam upon standing or during workup.[10]

Issue 3: Intramolecular Cyclization (Lactam Formation)

Question: "After reducing the nitro group, my product seems to be converting into a different compound. My NMR shows the loss of the carboxylic acid proton and changes in the aromatic region."

Answer: You are likely observing a spontaneous intramolecular cyclization. The resulting 2-aminophenylacetic acid derivative is primed to undergo cyclization to form a seven-membered lactam. This reaction is often facile and can occur during the reductive workup or subsequent purification.[10]

  • Mechanism: The newly formed aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid in an intramolecular fashion, eliminating water to form the amide (lactam).

  • Controlling the Reaction:

    • If the Lactam is the Desired Product: This spontaneous cyclization can be advantageous. After the reduction is complete, heating the reaction mixture in an acidic or neutral medium can drive the cyclization to completion.

    • If the Amino Acid is the Desired Product: You must work quickly and under mild, non-acidic, and non-basic conditions post-reduction. After the initial workup, immediately protect the amine (e.g., as a Boc or Cbz derivative) or the carboxylic acid (as an ester) to prevent cyclization.[10] Another strategy is to perform the reduction on the corresponding ester of the starting material, which can then be hydrolyzed under carefully controlled conditions if the free acid is needed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this compound? A: The compound is classified as an irritant. It can cause skin and serious eye irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Handle in a well-ventilated area or chemical fume hood.[12]

Q2: My reaction requires converting the carboxylic acid to an acid chloride first. Any advice? A: Yes, this is a standard method to activate the acid for subsequent reactions like amide or ester formation. Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or toluene, often with a catalytic amount of DMF. The reaction is typically run at room temperature or with gentle heating. Be aware that these reagents are hazardous and must be handled with extreme care in a fume hood.

Q3: I am performing a Fischer esterification and the reaction is not going to completion. Why? A: Fischer esterification is an equilibrium-controlled process.[13] To drive the reaction towards the ester product, you must either use a large excess of the alcohol (which also serves as the solvent) or actively remove the water that is formed, for example, by using a Dean-Stark apparatus.[13] Given the steric hindrance from the ortho-nitro group, this reaction may be slow and require prolonged heating with an acid catalyst like H₂SO₄.[13]

Q4: Is there a risk of nucleophilic aromatic substitution (SₙAr) at the fluorine-bearing carbons? A: Yes, this is a possibility. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While the fluorine para to the nitro group is most activated, strong nucleophiles under forcing conditions could potentially displace one of the fluorine atoms. This is something to be mindful of if your reaction conditions involve potent nucleophiles (e.g., alkoxides, thiolates) and heat.

References

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 2-(4,5-Difluoro-2-Nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic route and minimize the formation of critical impurities. Purity of this key intermediate is paramount for downstream applications, including the development of novel therapeutics. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Understanding the Synthetic Landscape: FAQs

This section addresses common high-level questions regarding the synthesis of this compound, primarily focusing on the widely-used malonic ester synthesis pathway.

Q1: What is the most common and reliable synthetic route for producing this compound?

A1: The most prevalent and adaptable method is a variation of the malonic ester synthesis.[1] This pathway typically begins with the nucleophilic aromatic substitution of a highly activated fluoro group on a nitro-aromatic ring (e.g., 1,2,4-trifluoro-5-nitrobenzene) with a malonic ester, such as diethyl malonate. The resulting diester intermediate is then subjected to hydrolysis and subsequent thermal decarboxylation to yield the final substituted acetic acid product.[2][3] This route is favored for its use of readily available starting materials and its well-understood reaction mechanism.[4][5]

Q2: Why is the malonic ester synthesis prone to impurity formation?

A2: The primary challenges in malonic ester synthesis stem from the reactivity of the intermediate carbanion (enolate). The key issues include:

  • Dialkylation: The mono-alkylated malonic ester product can be deprotonated again and react with another molecule of the electrophile, leading to a dialkylated impurity.[6][7]

  • Incomplete Reactions: Both the hydrolysis of the diester and the final decarboxylation step can be incomplete if not performed under optimal conditions, leaving starting materials or intermediates in the final product.[2][3]

  • Side Reactions: The choice of base and solvent can lead to unwanted side reactions, such as transesterification if the ester groups of the solvent and the malonic ester do not match.[7]

Section 2: Troubleshooting Guide: Impurity-Specific Issues

This section provides direct answers to specific problems you may encounter during your synthesis, focusing on identifying the root cause and providing actionable solutions.

Q3: My final product analysis (HPLC/NMR) shows a significant impurity with a higher molecular weight, which I suspect is a dialkylated by-product. How can I prevent its formation?

A3: This is a classic issue in malonic ester synthesis.[7] The formation of the dialkylated product occurs when the mono-substituted malonic ester intermediate is deprotonated and reacts a second time.

Causality: While the mono-alkylated malonic ester is less acidic than the starting malonic ester, it can still be deprotonated by a strong base, especially if there is an excess of base or electrophile, or if reaction temperatures are too high.[6]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a molar ratio of no more than 1:1 for the aryl halide electrophile to the malonic ester enolate.

  • Controlled Addition: Add the aryl halide slowly to the solution of the malonic ester enolate at a reduced temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile, favoring the mono-alkylation reaction.

  • Base Selection: Use a base that is just strong enough to deprotonate the malonic ester (pKa ~13). A common choice is sodium ethoxide in ethanol.[7] Using an unnecessarily strong base can increase the rate of the second deprotonation.

Q4: I am observing the malonic acid intermediate, 2-(4,5-difluoro-2-nitrophenyl)malonic acid, in my final product. What causes this and how can it be resolved?

A4: The presence of the disubstituted malonic acid indicates incomplete decarboxylation.

Causality: The decarboxylation step requires sufficient thermal energy to proceed through a cyclic transition state, leading to the expulsion of CO2 to form an enol, which then tautomerizes to the final product.[2] Insufficient heating (either temperature or duration) is the most common cause of incomplete decarboxylation.

Solutions:

  • Temperature and Time: Ensure the reaction mixture reaches the necessary temperature for decarboxylation, typically upon heating with an acid after hydrolysis.[6] This can range from 100 °C to 160 °C depending on the specific substrate and solvent. Monitor the reaction for the cessation of CO2 evolution.

  • Acid Catalyst: While often spontaneous upon heating after acidic workup, ensuring a sufficiently acidic medium can facilitate the reaction.[2]

  • Solvent Choice: Performing the decarboxylation in a higher-boiling point solvent can help maintain the required temperature for a sufficient duration.

Q5: My reaction yield is low, and I've isolated unreacted 1,2,4-trifluoro-5-nitrobenzene. How can I drive the initial alkylation step to completion?

A5: Low conversion in the initial nucleophilic substitution step is typically related to the activity of the nucleophile or the reaction conditions.

Causality: The generation of the malonic ester enolate is an equilibrium process. If the base is not strong enough or if it is deactivated by moisture, the concentration of the active nucleophile will be too low to drive the reaction forward.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water will quench the base and the enolate, halting the reaction.

  • Base Equivalence: Use at least one full equivalent of a suitable base (e.g., sodium ethoxide) to ensure complete deprotonation of the malonic ester.[3]

  • Reaction Temperature & Time: While the initial addition may be done at a low temperature, allowing the reaction to slowly warm to room temperature or slightly above (e.g., 40-60 °C) can increase the reaction rate. Monitor the progress by TLC or LC-MS.

  • Solvent: A polar aprotic solvent like DMF can be used to increase the solubility of the reagents and accelerate the rate of this SNAr reaction.[6]

Summary of Common Impurities and Solutions
ImpurityLikely CauseRecommended Preventative Actions
Dialkylated Phenylacetic AcidSecond alkylation of the malonic ester intermediate.[6][7]Strict 1:1 stoichiometry of electrophile to nucleophile; slow addition of electrophile at low temperature.
2-(4,5-difluoro-2-nitrophenyl)malonic acidIncomplete thermal decarboxylation.[2]Ensure sufficient reaction temperature (100-160°C) and time; monitor for CO2 evolution.
Unreacted Starting Materials (Aryl halide)Incomplete enolate formation or insufficient reaction time/temperature.Use anhydrous conditions; ensure at least 1 equivalent of base; optimize reaction time and temperature.
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetateIncomplete ester hydrolysis (saponification).[3]Use excess strong base (NaOH/KOH) for saponification; ensure adequate reaction time with heating.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize these based on their specific equipment and scale.

Protocol 1: Synthesis of Diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate (Alkylation)
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: Add sodium ethoxide (1.05 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

  • Enolate Formation: Cool the solution to 0 °C. Add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to ensure complete enolate formation.[2]

  • Alkylation: Add a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 equivalent) in anhydrous ethanol dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture, remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester.

Protocol 2: Synthesis of this compound (Hydrolysis & Decarboxylation)
  • Hydrolysis (Saponification): To the crude diethyl 2-(4,5-difluoro-2-nitrophenyl)malonate, add a solution of sodium hydroxide (3.0 equivalents) in a 2:1 mixture of water and ethanol.[8]

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) for 3-4 hours until the hydrolysis is complete (monitor by TLC for the disappearance of the starting ester).[3]

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of the dicarboxylic acid should form.

  • Decarboxylation: Heat the acidified mixture to 100-110 °C. Vigorous evolution of CO2 should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the mixture to room temperature, allowing the final product to crystallize. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[4]

Section 4: Visualization of Key Processes

The following diagrams illustrate the core synthetic workflow and a critical side reaction.

G cluster_0 Step 1: Enolate Formation cluster_2 Step 3: Hydrolysis Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Diester Substituted Malonic Ester (Intermediate) Enolate->Diester Nucleophilic Attack ArylHalide 1,2,4-Trifluoro- 5-nitrobenzene ArylHalide->Diester Diester_hydrolysis Diacid Diacid Intermediate FinalProduct 2-(4,5-Difluoro-2-nitrophenyl) acetic Acid Diacid->FinalProduct Heat (Δ) -CO2 Diester_hydrolysis->Diacid Saponification (NaOH) & Acidification (HCl)

Caption: Overall workflow for the malonic ester synthesis of the target compound.

G Enolate Malonate Enolate MonoAlk Mono-alkylated Ester (Desired Product) Enolate->MonoAlk 1st Alkylation (Fast) ArylHalide Aryl Halide (R-X) ArylHalide->MonoAlk DiAlk Di-alkylated Ester (Impurity) ArylHalide->DiAlk Excess R-X MonoAlk->DiAlk 2nd Deprotonation & Alkylation (Slow) Base Base (EtO-) Base->DiAlk

References

stability issues of 2-(4,5-difluoro-2-nitrophenyl)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4, 5-difluoro-2-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

I. Troubleshooting Guide: Stability Issues in Acidic Media

This section addresses common problems encountered during the use of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in acidic environments.

Issue 1: Unexpectedly low yield or complete loss of starting material in reactions conducted in strong acid.

  • Question: I am attempting a reaction with this compound in the presence of a strong acid (e.g., sulfuric acid, trifluoroacetic acid) and observing significant loss of my starting material, even at moderate temperatures. What is happening?

  • Answer: The most probable cause is acid-catalyzed decarboxylation. Phenylacetic acids bearing a nitro group, especially at the ortho or para position, are susceptible to losing carbon dioxide under acidic conditions. The nitro group acts as a strong electron-withdrawing group, which can stabilize the transition state of the decarboxylation reaction, much like a β-keto group does in β-keto acids.[1][2] The reaction is particularly favorable for benzylic acids like this one.[2]

    • Troubleshooting Steps:

      • Re-evaluate the necessity of strong acid: If possible, consider alternative, less acidic catalysts or reaction conditions.

      • Lower the reaction temperature: Decarboxylation is often thermally initiated. Reducing the temperature may significantly slow down this degradation pathway.

      • Minimize reaction time: Prolonged exposure to strong acids will increase the extent of decarboxylation. Plan your experiments to be as efficient as possible.

      • Protect the carboxylic acid group: If the carboxylic acid is not the reacting moiety, consider protecting it as an ester. The ester can be hydrolyzed under basic or neutral conditions after the desired reaction is complete.

Issue 2: Observation of an unexpected, non-polar byproduct during product purification.

  • Question: After my reaction in an acidic solvent, I am seeing a major byproduct in my crude NMR that I cannot account for. What could it be?

  • Answer: This byproduct is likely 4,5-difluoro-2-nitrotoluene, the product of decarboxylation. The loss of the polar carboxylic acid group results in a significantly less polar molecule, which will have a different retention factor in chromatography and chemical shift in NMR spectroscopy.

    • Troubleshooting Steps:

      • Characterize the byproduct: Obtain an analytical sample of the byproduct and characterize it by NMR, mass spectrometry, and comparison to a commercial standard if available, to confirm its identity.

      • Monitor the reaction over time: Take aliquots from your reaction at various time points and analyze them by a suitable method (e.g., HPLC, TLC, or NMR) to track the disappearance of your starting material and the appearance of the decarboxylated byproduct. This will give you an indication of the rate of decomposition under your specific conditions.

      • Implement the mitigation strategies from Issue 1: Once confirmed that decarboxylation is the issue, apply the recommendations to minimize this side reaction.

Issue 3: Inconsistent reaction outcomes when using different acids.

  • Question: I get different results when I use hydrochloric acid versus sulfuric acid in my reaction. Why would the type of acid matter for the stability of this compound?

  • Answer: The rate of acid-catalyzed reactions can be dependent on the specific acid used, not just the pH.[3] Factors such as the ability of the acid's conjugate base to participate in the reaction, the ionic strength of the solution, and the overall reaction mechanism can be influenced by the choice of acid.[4] For decarboxylation, the mechanism can involve the formation of a ring-protonated intermediate, and the nature of the acid can affect the equilibrium of this protonation.[5][6]

    • Troubleshooting Steps:

      • Systematic study of acid catalysts: If your reaction requires an acid, it is advisable to screen a panel of acids (e.g., HCl, H₂SO₄, H₃PO₄, TFA, methanesulfonic acid) to find the one that gives the best balance of promoting your desired reaction while minimizing the degradation of your starting material.

      • Control for water content: Ensure that the water content is consistent across your experiments, as this can affect the acidity and reactivity of the system.

      • Consider a buffered system: If precise pH control is critical, using a buffer system instead of a strong acid might provide more reproducible results, although this may not be feasible for all organic reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway is acid-catalyzed decarboxylation, leading to the formation of 4,5-difluoro-2-nitrotoluene and carbon dioxide.[1][2] This is due to the electron-withdrawing nature of the ortho-nitro group, which facilitates the cleavage of the C-C bond between the phenyl ring and the carboxylic acid group.

Q2: How do the fluorine substituents affect the stability of the molecule?

A2: The two fluorine atoms are strong electron-withdrawing groups. This has two main competing effects:

  • They increase the acidity of the carboxylic acid proton, which could potentially increase the concentration of the carboxylate anion form, which might have a different decarboxylation mechanism.[5][6]

  • They withdraw electron density from the aromatic ring, which could influence the ease of ring protonation, a key step in one of the proposed mechanisms for acid-catalyzed decarboxylation of phenylacetic acids.[5][6] The overall effect on stability is complex and would need to be determined experimentally. However, the presence of strong electron-withdrawing groups generally makes the aromatic ring less susceptible to electrophilic attack.

Q3: What is the "ortho-effect" and does it apply here?

A3: The ortho-effect is a phenomenon observed in ortho-substituted benzoic acids, where the ortho substituent, regardless of its electronic properties, increases the acidity of the carboxylic acid.[7][8][9] This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which can affect resonance. While this compound is a phenylacetic acid and not a benzoic acid, a similar steric interaction between the bulky ortho-nitro group and the acetic acid side chain could influence the conformation and reactivity of the molecule, potentially affecting its susceptibility to decarboxylation.

Q4: Are there other potential degradation pathways to be aware of under acidic conditions?

A4: While decarboxylation is the most likely pathway, under very harsh conditions (e.g., high temperatures and very strong, concentrated acids), other reactions could potentially occur, such as hydrolysis of the nitro group or other complex condensation reactions. However, these are generally less common for aromatic nitro compounds under typical synthetic acidic conditions.[3]

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a cool, dry place, away from strong bases and oxidizing agents. Given its potential for acid-catalyzed degradation, it should also be stored away from acidic vapors.

III. Experimental Protocols & Visualizations

Protocol: Monitoring Decarboxylation by HPLC

This protocol provides a method to quantify the stability of this compound under specific acidic conditions.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • If available, prepare a stock solution of the expected degradation product, 4,5-difluoro-2-nitrotoluene, for peak identification.

  • Reaction Setup:

    • In a reaction vial, dissolve a known amount of this compound in the acidic medium to be tested (e.g., 1 M HCl in dioxane, or a mixture of trifluoroacetic acid and dichloromethane).

    • Maintain the reaction at a constant temperature (e.g., 25 °C, 50 °C).

  • Time-Course Analysis:

    • At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a neutral solvent system (e.g., mobile phase) to stop the degradation.

  • HPLC Analysis:

    • Inject the diluted aliquots onto a suitable reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase that provides good separation of the starting material and the expected product (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where both compounds have good absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas for the starting material and the decarboxylated product at each time point.

    • Plot the percentage of the remaining starting material as a function of time to determine the rate of degradation.

Data Presentation

Table 1: Hypothetical Stability Data of this compound at 50 °C

Acid Condition% Remaining after 4h% Remaining after 8h% Remaining after 24h
1 M HCl in Dioxane95%88%70%
1:1 TFA/DCM80%65%35%
Acetic Acid>99%>99%98%

Visualizations

G cluster_0 Acid-Catalyzed Decarboxylation Pathway A This compound B Protonated Intermediate A->B + H+ C Transition State B->C Rate-determining step D 4,5-difluoro-2-nitrotoluene + CO2 C->D Decarboxylation G cluster_1 Troubleshooting Workflow Start Low Yield or Unexpected Byproduct Check1 Is the reaction under acidic conditions? Start->Check1 Cause Probable Cause: Acid-Catalyzed Decarboxylation Check1->Cause Yes No Other Issues Check1->No No Solutions Solutions: - Lower Temperature - Shorter Reaction Time - Use Milder Acid - Protect Carboxyl Group Cause->Solutions End Improved Yield Solutions->End

References

Technical Support Center: Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up the synthesis of this compound from the lab bench to pilot or production scale introduces a new set of variables that can significantly impact yield, purity, and safety. This section provides a structured approach to identifying and resolving common issues.

Issue 1: Poor Yield and/or Incomplete Conversion During Nitration

Symptoms:

  • Low isolated yield of the desired product.

  • Significant amount of starting material (3,4-difluorophenylacetic acid) remains unreacted, as detected by TLC or HPLC.

Potential Root Causes & Solutions:

  • Insufficient Nitrating Agent Activity: The nitronium ion (NO₂⁺) is the key electrophile in this reaction.[1] Its formation from nitric acid is catalyzed by a strong acid, typically sulfuric acid.[1] On a larger scale, inadequate mixing can lead to localized depletion of the catalyst or nitrating agent.

    • Solution: Ensure efficient agitation to maintain a homogenous reaction mixture. Consider a slower, controlled addition of the nitrating agent to manage the exotherm and maintain a consistent concentration of the active electrophile. For moderately deactivated aromatic systems, a higher ratio of sulfuric acid to nitric acid (e.g., 1:1 to 2:1 v/v) can enhance the generation of the nitronium ion.[2]

  • Suboptimal Reaction Temperature: Aromatic nitration is highly exothermic.[3][4] While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and decomposition.

    • Solution: Implement precise temperature control. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to the optimal temperature, which may need to be re-established during scale-up.[2] Continuous monitoring with a calibrated temperature probe is crucial.

  • Presence of Water: Water can deactivate the nitrating agent by reacting with the nitronium ion.

    • Solution: Use anhydrous grade acids and solvents. Ensure all glassware and reactors are thoroughly dried before use.

Issue 2: Formation of Impurities and Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in HPLC, indicating the presence of undesired compounds.

  • Difficulty in purifying the final product to the required specifications.

Potential Root Causes & Solutions:

  • Over-Nitration (Dinitration): The introduction of a second nitro group onto the aromatic ring is a common side reaction, especially with prolonged reaction times or excessive nitrating agent.

    • Solution: Carefully control the stoichiometry of the nitrating agent. A slight excess is often necessary, but a large excess should be avoided. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Oxidative Degradation: The strong oxidizing environment created by the nitrating mixture can lead to the degradation of the starting material or product.[5]

    • Solution: Maintain the recommended reaction temperature. Avoid localized "hot spots" through efficient stirring.[6] A shorter reaction time, once optimized, can also minimize degradation.

  • Positional Isomers: While the directing effects of the substituents on the phenylacetic acid precursor favor the desired isomer, small amounts of other isomers can form.

    • Solution: Purification by recrystallization is often effective in removing positional isomers. The choice of solvent for recrystallization is critical and may require screening.

Issue 3: Runaway Reactions and Safety Concerns

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

  • Evolution of brown fumes (NO₂ gas).

Potential Root Causes & Solutions:

  • Inadequate Heat Dissipation: The exothermic nature of nitration can lead to thermal runaway if the heat generated exceeds the rate of heat removal.[3][4][7] This is a major concern during scale-up as the surface-area-to-volume ratio decreases.

    • Solution:

      • Reactor Design: Utilize a reactor with a high heat transfer capacity. Jacketed glass reactors with efficient cooling systems are standard.

      • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.

      • Emergency Preparedness: Have an emergency quench plan in place, which may involve the rapid addition of a large volume of a cold, inert solvent.[3]

  • Accumulation of Unreacted Reagents: Poor mixing can lead to localized areas where the concentration of reactants is high. A sudden improvement in mixing can trigger a rapid, uncontrolled reaction.

    • Solution: Ensure continuous and efficient agitation throughout the reaction. The use of baffles in the reactor can improve mixing efficiency.

Issue 4: Challenges in Product Isolation and Purification

Symptoms:

  • Formation of an oil or emulsion during workup, making extraction difficult.

  • Low recovery after recrystallization.

Potential Root Causes & Solutions:

  • Incomplete Quenching: Residual acids can interfere with the extraction and crystallization processes.

    • Solution: Ensure the reaction is thoroughly quenched by pouring it onto a sufficient amount of ice water. Neutralize the mixture carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) to the appropriate pH before extraction.

  • Inappropriate Solvent System: The choice of solvents for extraction and recrystallization is crucial for achieving high purity and yield.

    • Solution:

      • Extraction: Use a solvent that provides a good partition coefficient for the product and is immiscible with water (e.g., ethyl acetate, dichloromethane).

      • Recrystallization: Conduct a solvent screen to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution to take during the nitration step?

A1: The most critical safety precaution is the prevention of thermal runaway.[3][4][7] This is achieved through a combination of precise temperature control, slow and controlled addition of the nitrating agent, efficient agitation, and a well-defined emergency response plan.[3] All personnel should be thoroughly trained on the potential hazards and emergency procedures.

Q2: How can I effectively monitor the progress of the nitration reaction?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction. A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q3: What are the key differences to consider when scaling up this synthesis from grams to kilograms?

A3: The primary differences are:

  • Heat Transfer: As the batch size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[8][9]

  • Mass Transfer: Achieving uniform mixing in a large reactor is more difficult than in a small flask.[8][9]

  • Addition Times: The time for adding reagents will need to be significantly longer to allow for adequate heat removal.

  • Safety: The potential consequences of a runaway reaction are much more severe at a larger scale. A thorough process safety review is essential.

Q4: Can alternative nitrating agents be used to improve safety?

A4: Yes, milder nitrating agents have been explored to reduce the hazards associated with mixed acid systems. These can include nitrate salts (e.g., KNO₃) in the presence of a strong acid, or other nitrating agents like N-nitrosuccinimide.[2][10] However, the reactivity of these agents with the deactivated 3,4-difluorophenylacetic acid may be lower, potentially requiring higher temperatures or longer reaction times. A feasibility study at a small scale is recommended before implementation.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-Difluorophenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,4-difluorophenylacetic acid and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Nitration: Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Diagrams

Reaction Pathway

G cluster_0 Synthesis of this compound A 3,4-Difluorophenylacetic Acid C This compound A->C Electrophilic Aromatic Substitution B Nitronium Ion (NO₂⁺) B->C Attack D H₂SO₄/HNO₃ D->B Generation

Caption: Reaction pathway for the nitration of 3,4-difluorophenylacetic acid.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction q1 Check Reaction Temperature start->q1 q2 Verify Reagent Stoichiometry q1->q2 Optimal sol1 Optimize Temperature Control q1->sol1 Deviation q3 Assess Mixing Efficiency q2->q3 Correct sol2 Adjust Nitrating Agent Ratio q2->sol2 Incorrect sol3 Improve Agitation/Baffling q3->sol3 Poor

References

Technical Support Center: Catalyst Selection for the Reduction of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective reduction of this nitroaromatic compound. The presence of multiple functional groups—a nitro group, a carboxylic acid, and fluorine substituents on the aromatic ring—presents a unique set of challenges that require careful consideration of catalyst and reaction conditions to achieve high yield and purity of the desired product, 2-(2-amino-4,5-difluorophenyl)acetic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or solubility issues.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Palladium on Carbon (Pd/C): This is a widely used catalyst for nitro group reductions.[1][2] However, its activity can be diminished by improper storage or contamination. Ensure you are using a fresh batch of catalyst. The catalyst is often stored moist.[2]

    • Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reductions and can be a good alternative to Pd/C, especially when dehalogenation is a concern.[3] Raney Nickel is typically stored as a slurry in water or ethanol and should be handled with care as it can be pyrophoric.

    • Catalyst Poisoning: The presence of sulfur-containing compounds in your reagents or solvents can poison noble metal catalysts like palladium.[4] Ensure high-purity starting materials and solvents.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenations, ensure an adequate pressure of hydrogen gas is applied. While some reactions proceed at atmospheric pressure, others may require higher pressures to drive the reaction to completion.

    • Temperature: Many nitro group reductions can be carried out at room temperature.[5] However, if the reaction is sluggish, gentle heating may be necessary. Be cautious, as higher temperatures can sometimes lead to an increase in side products.[6]

    • Solvent Choice: The starting material, this compound, has limited solubility in some organic solvents.[7] Poor solubility can significantly hinder the reaction rate.[6] Consider using a solvent system that fully dissolves the starting material. Protic solvents like ethanol, methanol, or acetic acid, or a mixture with water, can be effective.[6][8]

  • Address Solubility Issues:

    • If the starting material is not fully dissolved, try using a co-solvent system or a different solvent altogether. For example, a mixture of ethanol and water can improve the solubility of both the starting material and the hydrogen gas.

    • Sonication can sometimes help to dissolve stubborn starting materials and initiate the reaction.

Question 2: I'm observing significant dehalogenation (loss of fluorine atoms) as a side reaction. How can I minimize this?

Answer:

Dehalogenation is a known side reaction in catalytic hydrogenations, particularly with palladium catalysts. The C-F bond is generally more stable than C-Cl or C-Br bonds, but it can still be susceptible to hydrogenolysis under certain conditions.

Strategies to Minimize Dehalogenation:

  • Catalyst Selection:

    • Raney Nickel: Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[3] It is generally less prone to causing hydrogenolysis of halogen substituents.

    • Modified Palladium Catalysts: If Pd/C is the only available option, consider using a modified catalyst. For instance, sulfided platinum on carbon (Pt/C) can show good selectivity for nitro group reduction while preserving halogens.[8]

  • Reaction Condition Control:

    • Lower Hydrogen Pressure and Temperature: Harsher reaction conditions (high pressure and temperature) can promote dehalogenation. Try running the reaction under milder conditions.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction and subsequent dehalogenation.

    • Use of Additives: In some cases, the addition of a catalyst poison in a controlled amount (e.g., a sulfur-containing compound) can selectively inhibit the dehalogenation reaction without completely stopping the desired nitro reduction. This approach requires careful optimization.

Question 3: My final product is contaminated with intermediates like hydroxylamines or azo compounds. How can I ensure complete reduction to the amine?

Answer:

The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[9][10] Incomplete reduction can lead to the accumulation of these intermediates, which can then condense to form azoxy and azo compounds.[11]

Improving Selectivity for the Amine:

  • Choice of Reducing Agent:

    • Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally effective at driving the reduction to the amine.[6]

    • Avoid reducing agents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, as they tend to produce azo products.[3]

  • Sufficient Reducing Agent/Hydrogen:

    • Ensure an adequate supply of the reducing agent (hydrogen gas in catalytic hydrogenation) is available throughout the reaction to push the equilibrium towards the final amine product.

  • Reaction Monitoring:

    • Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine the optimal reaction time to ensure complete conversion to the desired amine without the formation of significant side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the reduction of an aromatic nitro group in a molecule with a carboxylic acid and fluorine substituents?

A1: The most common and effective catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel .

  • Pd/C: This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[2] It typically provides high yields under mild conditions. However, as discussed in the troubleshooting section, it can sometimes lead to dehalogenation.

  • Raney Nickel: This is an excellent alternative, particularly when dehalogenation is a concern.[3] It is a robust catalyst that is also very effective for nitro group reductions.

Other less common but potentially useful methods include:

  • Iron in acidic media (Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction.[8][12]

  • Tin(II) chloride (SnCl₂): This reagent is known for its mildness and high selectivity for nitro groups over other reducible functionalities.[8]

Q2: How do I choose the optimal solvent for this reduction?

A2: The ideal solvent should completely dissolve the starting material, this compound, and be compatible with the chosen catalyst and reaction conditions.[6]

  • Protic Solvents: Ethanol, methanol, and acetic acid are often good choices for catalytic hydrogenations.[8] They can help to solvate the starting material and facilitate the reaction.

  • Co-solvent Systems: If solubility is an issue in a single solvent, a co-solvent system like ethanol/water can be employed.[6]

  • Aprotic Solvents: Solvents like ethyl acetate or tetrahydrofuran (THF) can also be used, but you may need to ensure the starting material has sufficient solubility.

Q3: What are the key safety precautions to consider when running this type of reduction?

A3: Safety is paramount in any chemical reaction, and nitro group reductions have specific hazards to consider.

  • Exothermic Nature: The reduction of nitro groups is a highly exothermic reaction.[13] For larger-scale reactions, proper temperature control is crucial to prevent a runaway reaction.

  • Hydrogen Gas: When using catalytic hydrogenation, hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Pyrophoric Catalysts: Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry. Always handle it as a slurry under a liquid (e.g., water or ethanol).

  • Unstable Intermediates: The formation of unstable hydroxylamine intermediates can pose a risk, as their decomposition can lead to uncontrolled temperature spikes.[14] Careful monitoring and control of the reaction are essential.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add 5-10% (w/w) of 10% Pd/C catalyst.

  • Reaction: The reaction vessel is purged with nitrogen and then filled with hydrogen gas (typically via a balloon or from a pressurized cylinder). The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-(2-amino-4,5-difluorophenyl)acetic acid, which can be further purified if necessary.

Protocol 2: Reduction using Raney Nickel

  • Setup: In a reaction vessel, a suspension of Raney Nickel (typically a slurry in water or ethanol, used in excess) is prepared in a suitable solvent (e.g., ethanol). The this compound (1.0 eq) is then added.

  • Reaction: The mixture is stirred under a hydrogen atmosphere (balloon or pressurized) at room temperature or with gentle heating if necessary.

  • Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction mixture is filtered through Celite to remove the Raney Nickel. The filter cake should be kept wet to prevent it from becoming pyrophoric.

  • Isolation: The filtrate is concentrated under reduced pressure to afford the desired product.

Data Summary

CatalystCommon SolventsKey AdvantagesPotential Issues
Pd/C Ethanol, Methanol, Ethyl AcetateHigh activity, mild conditions, widely available[1][2]Potential for dehalogenation, catalyst poisoning[4][8]
Raney Ni Ethanol, Methanol, WaterGood for preventing dehalogenation, robust[3]Pyrophoric when dry, requires careful handling
Fe/HCl Ethanol, Water, Acetic AcidCost-effective, good functional group tolerance[8][12]Requires stoichiometric amounts of metal, product isolation can be challenging
SnCl₂ Ethanol, Ethyl AcetateMild, highly selective for nitro groups[8]Stoichiometric reagent, tin waste disposal

Visualizations

Catalyst Selection Workflow

G start Start: Reduction of this compound check_dehalogenation Is dehalogenation a major concern? start->check_dehalogenation raney_ni Consider Raney Nickel as the primary catalyst. check_dehalogenation->raney_ni Yes pd_c Palladium on Carbon (Pd/C) is a good starting point. check_dehalogenation->pd_c No low_conversion Troubleshooting: Low Conversion? raney_ni->low_conversion pd_c->low_conversion optimize_conditions Optimize: Increase H2 pressure/temperature. Check catalyst activity and solvent. low_conversion->optimize_conditions Yes side_products Troubleshooting: Side Products (e.g., dehalogenation)? low_conversion->side_products No optimize_conditions->low_conversion Re-evaluate milder_conditions Optimize: Use milder conditions (lower temp/pressure). Switch to a more selective catalyst (e.g., Raney Ni). side_products->milder_conditions Yes end Successful Reduction to 2-(2-amino-4,5-difluorophenyl)acetic acid side_products->end No milder_conditions->side_products Re-evaluate G cluster_pathway Desired Reduction Pathway cluster_side_reactions Potential Side Reactions nitro Ar-NO2 (Nitroarene) nitroso Ar-NO (Nitrosoarene) nitro->nitroso +2e-, +2H+ nitro->nitroso hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e-, +2H+ nitroso->hydroxylamine azoxy Ar-N(O)=N-Ar (Azoxy Compound) nitroso->azoxy + Ar-NHOH - H2O nitroso->azoxy amine Ar-NH2 (Amine) hydroxylamine->amine +2e-, +2H+ hydroxylamine->amine azo Ar-N=N-Ar (Azo Compound) azoxy->azo Reduction azoxy->azo

References

Technical Support Center: Purification of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4,5-difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose and resolve common purity issues, specifically the removal of persistent color impurities, to ensure the quality and reliability of your experimental results.

Troubleshooting & FAQs

Q1: Why is my this compound sample colored (e.g., yellow, brown) instead of the expected pale-yellow or off-white solid?

A1: The presence of color is a common issue and typically indicates the presence of highly conjugated impurities.

The molecular structure of your target compound, containing a nitro-aromatic ring, inherently imparts a pale-yellow color. However, a darker yellow, orange, or brown hue suggests the presence of impurities. The most common culprits are:

  • Residual Nitrating Agents or Byproducts: Synthesis of nitrophenyl compounds often involves strong acids and nitrating agents. Incomplete reaction or insufficient quenching and workup can leave behind colored byproducts from side reactions.

  • Polynitrated Species: The aromatic ring may have undergone a second nitration, leading to highly colored dinitro- or trinitro-aromatic impurities.

  • Oxidation/Degradation Products: Aromatic nitro compounds can be susceptible to degradation, especially if exposed to light, high temperatures, or residual strong acids over time, forming complex colored mixtures.

  • Starting Material Impurities: Impurities present in the starting phenylacetic acid derivative can carry through the synthesis and become chromophoric (color-causing) under the reaction conditions.

Understanding the likely source of the color is the first step in selecting an appropriate purification strategy.

Q2: I have a discolored sample. What is the first and simplest purification method I should try?

A2: Recrystallization is the most fundamental and often most effective first step for purifying crystalline solids.

The principle of recrystallization is based on the difference in solubility between your desired compound and the impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound and impurities when hot but will only allow the desired compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor".

Step-by-Step Protocol 1: Recrystallization Solvent Screening

The success of recrystallization hinges on selecting the right solvent. Your target compound is polar due to the carboxylic acid and nitro groups.

  • Preparation: Place approximately 20-30 mg of your crude, colored product into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (see Table 1 for suggestions) dropwise at room temperature. Start with ~0.5 mL.

  • Solubility Test (Cold): Agitate the tubes. An ideal solvent will not dissolve the compound at room temperature. If it dissolves readily, that solvent is unsuitable for single-solvent recrystallization but might be useful as the "soluble" solvent in a two-solvent system.

  • Solubility Test (Hot): For the solvents that did not dissolve the compound, heat the tubes in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. The best solvent is one that produces a high yield of clean-looking crystals.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol/Water 78-100HighThe compound is likely soluble in hot ethanol. Water can be added dropwise as an "anti-solvent" to the hot solution until it becomes cloudy, then reheated to clarify and cooled.[1]
Isopropanol 82Medium-HighA good starting point for many polar organic acids.
Toluene 111LowCan be effective for aromatic compounds, as "like dissolves like." The high boiling point allows for a large solubility differential upon cooling.[2]
Ethyl Acetate/Hexanes 77 / 69Medium / LowA common two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hexanes until turbidity appears.[1]
Q3: My initial recrystallization attempt reduced the color, but the product is still not pure enough. What is my next step?

A3: Incorporate an activated carbon (charcoal) treatment into your recrystallization protocol.

Activated carbon is a highly porous form of carbon with a massive surface area, making it exceptionally effective at adsorbing large, flat, conjugated molecules—precisely the type of impurities that cause color.[3][4][5] It should be used when recrystallization alone is insufficient.

Step-by-Step Protocol 2: Recrystallization with Activated Carbon
  • Dissolution: In an Erlenmeyer flask, dissolve your crude this compound in the minimum amount of your chosen hot recrystallization solvent (determined from Protocol 1).

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 15-30 seconds. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.[3]

  • Add Activated Carbon: Add a very small amount of decolorizing carbon (a micro-spatula tip, typically 1-2% of the solute's weight). Swirl the flask. The solution may turn grey or black.[3]

  • Reheat and Swirl: Gently reheat the solution to boiling for a few minutes to ensure maximum adsorption of impurities onto the carbon.

  • Hot Filtration: This is the most critical step. You must remove the fine carbon particles while the solution is still hot to prevent your desired product from crystallizing prematurely.

    • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. The resulting filtrate should be significantly lighter in color or colorless.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

Workflow: Purification Strategy Decision Tree

start Crude, Colored Product recrystallization Attempt Recrystallization (Protocol 1) start->recrystallization check1 Is Product Purity Acceptable? recrystallization->check1 charcoal Recrystallize with Activated Carbon (Protocol 2) check1->charcoal No end_ok Pure Product check1->end_ok Yes check2 Is Product Purity Acceptable? charcoal->check2 chromatography Perform Column Chromatography (Protocol 3) check2->chromatography No check2->end_ok Yes chromatography->end_ok end_fail Re-evaluate Strategy

Caption: A decision tree for purifying this compound.

Q4: I've tried recrystallization with charcoal, but a stubborn yellow tint remains. What is the most robust method for this difficult separation?

A4: When simpler methods fail, silica gel column chromatography is the definitive technique for separating compounds based on polarity.

Column chromatography separates molecules by their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (solvent system or "eluent").[6][7] Since your target compound is quite polar, the impurities are likely of similar polarity, making recrystallization difficult. Chromatography offers superior resolving power.

Step-by-Step Protocol 3: Flash Column Chromatography
  • Solvent System Selection: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of ~0.2-0.3 on a silica gel Thin Layer Chromatography (TLC) plate.

    • A good starting point for a polar acidic compound is a mixture of a non-polar solvent like Hexanes or Toluene and a more polar solvent like Ethyl Acetate, often with 0.5-1% Acetic Acid added to the mobile phase to keep the carboxylic acid protonated and prevent "streaking" on the column.

    • Example System: Start with 70:30 Hexanes:Ethyl Acetate (+1% Acetic Acid) and adjust the ratio as needed.

  • Column Packing:

    • Select an appropriate size glass column and pack it with silica gel as a slurry in the initial, least polar eluent.

    • Ensure the silica bed is compact and level, with no air bubbles.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane or Acetone).

    • Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight) by evaporating the solvent. This creates a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin running the column with your starting eluent (e.g., 70:30 Hexanes:EtOAc).

    • Collect fractions and monitor their contents by TLC.

    • If the colored impurities are less polar than your product, they will elute first. Your product will come off the column later.

    • If the colored impurities are more polar, your product will elute first.

    • You may need to gradually increase the polarity of the eluent (a "gradient elution") to move your product off the column in a reasonable time.[8]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your purified, colorless product.

Workflow: Recrystallization with Activated Carbon

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent cool 2. Cool Slightly (Off Heat) dissolve->cool add_c 3. Add Activated Carbon (1-2% w/w) cool->add_c reheat 4. Reheat to Boiling (5-10 min) add_c->reheat hot_filt 5. Perform Hot Filtration to Remove Carbon reheat->hot_filt cool_cryst 6. Cool Filtrate & Allow Crystallization hot_filt->cool_cryst vac_filt 7. Isolate Crystals (Vacuum Filtration) cool_cryst->vac_filt final_product Pure Product vac_filt->final_product

Caption: Step-by-step workflow for purification using activated carbon.

Q5: How can I definitively confirm the purity of my final product after applying these techniques?

A5: Use a combination of analytical techniques to assess purity.

No single technique tells the whole story. A self-validating approach involves:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Compare your experimental value to the literature value.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate. Run your purified sample alongside the crude material to visualize the removal of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure and identifying any residual impurities that have protons or carbons. The spectrum of the pure compound should be clean, with integrations matching the expected proton count.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak in the chromatogram.

By employing these troubleshooting steps and analytical validations, you can confidently remove color impurities and obtain high-purity this compound for your research and development needs.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful pharmaceutical discovery. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a valuable building block, and selecting the optimal synthetic route is critical for achieving desired yield, purity, and scalability. This guide provides an in-depth, objective comparison of the primary methodologies for the synthesis of this compound, supported by experimental insights and data from analogous transformations.

Introduction: The Significance of this compound

This compound, with its distinct substitution pattern of a nitro group ortho to the acetic acid moiety and vicinal fluorine atoms, presents a unique electronic and structural profile. This arrangement makes it a sought-after precursor for a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the benzylic position, offering diverse opportunities for further chemical modification.

This guide will focus on two plausible and mechanistically distinct synthetic strategies:

  • The Malonic Ester (or Cyanoacetate) Pathway: A classical and versatile method for the formation of substituted acetic acids.

  • The Willgerodt-Kindler Reaction: A powerful rearrangement reaction for the conversion of aryl ketones to the corresponding phenylacetic acid derivatives.

We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to inform your synthetic planning.

Method 1: The Malonic Ester / Cyanoacetate Pathway

This well-established method involves the nucleophilic aromatic substitution of an activated aryl halide with a malonic ester or cyanoacetate, followed by hydrolysis and decarboxylation. The key to this approach is the activation of the aryl ring by the electron-withdrawing nitro group, which facilitates the displacement of a fluoride ion.

Mechanistic Overview

The synthesis commences with the deprotonation of diethyl malonate or ethyl cyanoacetate by a suitable base to form a nucleophilic enolate. This enolate then attacks the electron-deficient aromatic ring of 3,4-difluoronitrobenzene, displacing one of the fluorine atoms (typically the one para to the nitro group due to stronger activation) in a nucleophilic aromatic substitution (SNAAr) reaction. The resulting intermediate is subsequently hydrolyzed and decarboxylated to yield the final product. The use of ethyl cyanoacetate leads to a nitrile intermediate, which is then hydrolyzed to the carboxylic acid.

Caption: Workflow for the Malonic Ester/Cyanoacetate Pathway.

Experimental Protocol (Analogous Procedure)

The following protocol is adapted from a similar synthesis of a 2-nitro-4-substituted phenylacetic acid.[1]

Step 1: Synthesis of Ethyl 2-cyano-2-(4,5-difluoro-2-nitrophenyl)acetate

  • To a stirred solution of 3,4-difluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added potassium carbonate (2.0 eq).

  • Ethyl cyanoacetate (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to 60-80 °C and monitored by TLC until the starting material is consumed.

  • After cooling, the mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis to this compound

  • The crude intermediate is heated at reflux with an excess of a strong acid (e.g., 6M HCl or a mixture of sulfuric acid and water) or a strong base (e.g., aqueous NaOH).[2][3]

  • The reaction is monitored by TLC until the hydrolysis is complete.

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified with concentrated HCl to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Method 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a conceptually different approach, starting from an aryl ketone. This reaction cascade involves the oxidation of a terminal methyl ketone and rearrangement to form a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[4][5]

Mechanistic Overview

The reaction is initiated by the formation of an enamine from the starting ketone, 2-nitro-4,5-difluoroacetophenone, and a secondary amine, typically morpholine.[4] This enamine then reacts with elemental sulfur. A series of complex rearrangements and oxidations ensue, leading to the formation of a thiomorpholide derivative of the phenylacetic acid. The final step is the hydrolysis of this thioamide to the desired carboxylic acid.

Caption: Workflow for the Willgerodt-Kindler Reaction.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitro-4,5-difluoroacetophenone (Starting Material)

The starting acetophenone can be prepared via Friedel-Crafts acylation of 1,2-difluorobenzene followed by nitration, or by nitration of a suitable fluoroacetophenone precursor. The nitration of 4',5'-difluoroacetophenone would be a plausible route.

Step 2: Willgerodt-Kindler Reaction

  • A mixture of 2-nitro-4,5-difluoroacetophenone (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq) is heated to reflux (typically 120-150 °C).

  • The reaction is monitored by TLC for the disappearance of the starting ketone.

  • After completion, the excess morpholine can be removed under reduced pressure.

Step 3: Hydrolysis of the Thiomorpholide

  • The crude thiomorpholide is subjected to hydrolysis with a strong acid (e.g., concentrated HCl in acetic acid) or a strong base (e.g., aqueous NaOH or KOH) under reflux conditions.

  • Upon completion of the hydrolysis, the reaction mixture is cooled and worked up as described for the malonic ester pathway to isolate the final product.

Comparative Analysis

FeatureMalonic Ester / Cyanoacetate PathwayWillgerodt-Kindler Reaction
Starting Materials 3,4-Difluoronitrobenzene, Diethyl Malonate/Ethyl Cyanoacetate2-Nitro-4,5-difluoroacetophenone, Sulfur, Morpholine
Number of Steps 2-3 (including nitration if starting from 1,2-difluorobenzene)2-3 (including synthesis of the acetophenone)
Reagent Toxicity Use of cyanide in the form of cyanoacetate requires careful handling.Morpholine is corrosive and sulfur can produce H2S.
Reaction Conditions Generally moderate temperatures (60-100 °C).Requires higher temperatures (reflux, 120-150 °C).
Potential Challenges Potential for side reactions such as dialkylation if malonic ester is used. Hydrolysis of the nitrile/ester can be slow.A significant concern is the potential for the nitro group to be reduced by the reaction conditions. A study on substituted acetophenones reported that p-nitroacetophenone failed to give the desired product.[6] This suggests a high risk of failure for the target molecule.
Scalability Generally considered a scalable and reliable industrial process.Can be challenging to scale due to the heterogeneous nature of the reaction and the high temperatures involved.
Overall Yield Overall yields for similar processes are reported in the range of 40-70%.[1]Yields can be variable and are highly dependent on the substrate. The incompatibility with nitro groups is a major drawback.

Conclusion and Recommendation

Based on the available literature for analogous compounds, the Malonic Ester / Cyanoacetate Pathway is the more reliable and recommended route for the synthesis of this compound. This method utilizes more predictable reaction chemistry and avoids the harsh conditions and potential for nitro group incompatibility associated with the Willgerodt-Kindler reaction. While the Willgerodt-Kindler reaction is a powerful tool for many phenylacetic acid syntheses, its application to substrates bearing a nitro group is problematic and likely to result in low to no yield of the desired product.

For researchers embarking on the synthesis of this valuable intermediate, careful optimization of the reaction conditions for the nucleophilic aromatic substitution and subsequent hydrolysis steps in the malonic ester/cyanoacetate pathway will be key to achieving high yields and purity.

References

A Senior Application Scientist's Guide to 2-(4,5-difluoro-2-nitrophenyl)acetic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Nitrophenylacetic acids (NPAAs) are a versatile class of reagents, but the strategic introduction of fluorine atoms can dramatically alter their reactivity and utility. This guide provides an in-depth comparison of 2-(4,5-difluoro-2-nitrophenyl)acetic acid (DFNPAA) against other common nitrophenylacetic acids, offering objective analysis and supporting experimental frameworks to inform your selection.

The Strategic Advantage of Fluorine in Modern Chemistry

Before comparing the specific acids, it's crucial to understand why the incorporation of fluorine has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, the most electronegative element, allow it to act as a powerful modulator of a molecule's physicochemical profile.[1][2]

Key impacts of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase a drug's half-life and bioavailability.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing inductive effect of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines, which is critical for tuning a molecule's ionization state at physiological pH.[1][3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, enhancing ligand binding affinity and target selectivity.[2][4]

  • Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to permeate cell membranes.[3][4]

These principles form the basis for understanding the enhanced performance and unique reactivity of DFNPAA.

Physicochemical Properties: A Quantitative Comparison

The introduction of two fluorine atoms, in addition to the nitro group, imparts distinct physical properties to DFNPAA when compared to its non-fluorinated isomers.

Table 1: Physicochemical Properties of Selected Nitrophenylacetic Acids
Compound Name Structure CAS No. Molecular Formula MW ( g/mol ) Melting Point (°C) pKa (Predicted)
This compound(Structure of DFNPAA)1000339-22-9[5]C₈H₅F₂NO₄[5]217.13[5]Not specified~2.0 - 2.5
2-Nitrophenylacetic acid(Structure of 2-NPAA)3740-52-1C₈H₇NO₄[6]181.15[6]141[6]~4.0
3-Nitrophenylacetic acid(Structure of 3-NPAA)C₈H₇NO₄181.15118-121~3.9
4-Nitrophenylacetic acid(Structure of 4-NPAA)104-03-0C₈H₇NO₄181.15150-155~3.85

Note: pKa values are estimated based on the known effects of substituents. The pKa of DFNPAA is predicted to be significantly lower due to the potent combined inductive effects of the two fluorine atoms and the ortho-nitro group, which stabilize the carboxylate anion.[7]

Synthesis & Reactivity: A Tale of Two Chemistries

While all nitrophenylacetic acids share core reactive sites—the carboxylic acid, the activated methylene group, and the nitro group—the difluoro substitution in DFNPAA introduces an entirely new dimension of reactivity.

General Synthesis Pathways

Standard nitrophenylacetic acids are typically prepared via two main routes:

  • Nitration of Phenylacetic Acid: Direct nitration of phenylacetic acid yields a mixture of ortho, meta, and para isomers that require separation.[8]

  • Hydrolysis of Nitrophenylacetonitriles: A more regioselective method involves the hydrolysis of the corresponding nitrile, which can be prepared from a nitrobenzyl halide.[8][9] For example, p-nitrophenylacetic acid can be efficiently prepared by the sulfuric acid-mediated hydrolysis of p-nitrobenzyl cyanide.[8]

The synthesis of DFNPAA is more complex, often starting from a more highly halogenated precursor. For instance, a common strategy involves the nucleophilic substitution of a highly activated fluorine atom on a trifluoronitrobenzene ring with a malonic ester, followed by hydrolysis and decarboxylation.[10]

G cluster_0 General NPAA Synthesis cluster_1 Specific DFNPAA Synthesis Phenylacetic Acid Phenylacetic Acid Nitration Nitration Phenylacetic Acid->Nitration HNO₃/H₂SO₄ Isomer Mix\n(o-, m-, p-NPAA) Isomer Mix (o-, m-, p-NPAA) Nitration->Isomer Mix\n(o-, m-, p-NPAA) Nitrobenzyl Halide Nitrobenzyl Halide Cyanation Cyanation Nitrobenzyl Halide->Cyanation NaCN Nitrophenylacetonitrile Nitrophenylacetonitrile Cyanation->Nitrophenylacetonitrile Hydrolysis Hydrolysis Nitrophenylacetonitrile->Hydrolysis H₃O⁺ Single Isomer NPAA Single Isomer NPAA Hydrolysis->Single Isomer NPAA Trifluoronitrobenzene Trifluoronitrobenzene SNAr SNAr Trifluoronitrobenzene->SNAr Diethyl Malonate, Base Malonate Adduct Malonate Adduct SNAr->Malonate Adduct Hydrolysis &\nDecarboxylation Hydrolysis & Decarboxylation Malonate Adduct->Hydrolysis &\nDecarboxylation 1. NaOH 2. H₃O⁺, Heat DFNPAA DFNPAA Hydrolysis &\nDecarboxylation->DFNPAA

Caption: General vs. specific synthesis workflows for NPAAs.
Comparative Reactivity

The true divergence in performance between DFNPAA and its non-fluorinated counterparts lies in their chemical reactivity.

A. Acidity and Enolate Formation: The electron-withdrawing nitro group already increases the acidity of the α-protons (the methylene bridge) in standard NPAAs, facilitating enolate formation for condensation reactions. In DFNPAA, the two additional fluorine atoms on the ring dramatically amplify this effect through induction, making the α-protons significantly more acidic.

  • Experimental Implication: DFNPAA can be deprotonated at the α-carbon under much milder basic conditions compared to 2- or 4-NPAA. This allows for greater selectivity in reactions where stronger bases might cause unwanted side reactions.

B. Nucleophilic Aromatic Substitution (SNAr): This is the most significant advantage of DFNPAA. The fluorine atoms, particularly the one at the C4 position (para to the nitro group), are highly activated towards nucleophilic aromatic substitution. This reaction pathway is completely unavailable in non-fluorinated NPAAs.

  • Experimental Implication: DFNPAA is not just a carrier of the nitrophenylacetic acid motif; it is also a versatile scaffold for introducing a wide range of nucleophiles (amines, thiols, alkoxides) onto the aromatic ring. This dual reactivity makes it a powerful building block for constructing complex, highly functionalized molecules in fewer steps. The reactivity of fluoro-substituted nitroaromatics in SNAr reactions is significantly higher than their chloro-analogs, allowing for milder reaction conditions.[11]

C. Decarboxylation: Nitrophenylacetic acids can undergo decarboxylation, particularly when the reaction conditions favor the formation of a benzylic anion intermediate.[12][13] The stability of this intermediate is key.

  • Experimental Implication: The strong inductive and resonance stabilization provided by the ortho-nitro group facilitates decarboxylation.[14] For DFNPAA, the additional electron-withdrawing fluorine atoms further stabilize the resulting nitrobenzyl anion, suggesting it may undergo decarboxylation under milder conditions than its non-fluorinated analogs. However, photodecarboxylation quantum yields are notably lower for ortho-nitro structures compared to meta- and para-isomers.[15]

G NPAA Standard NPAA (e.g., 2-NPAA) + Carboxylic Acid Rxns + α-Deprotonation + Nitro Group Reduction + Decarboxylation node_acid Amide/Ester Formation NPAA->node_acid node_alpha Condensation Rxns NPAA->node_alpha node_nitro Reduction to Amine NPAA->node_nitro DFNPAA DFNPAA + Carboxylic Acid Rxns + Enhanced α-Deprotonation + Nitro Group Reduction + Facile Decarboxylation + Nucleophilic Aromatic Substitution (SNAr) node_acid_df Amide/Ester Formation DFNPAA->node_acid_df node_alpha_df Condensation Rxns (milder conditions) DFNPAA->node_alpha_df node_nitro_df Reduction to Amine DFNPAA->node_nitro_df node_snar Ring Functionalization (e.g., Amination, Etherification) DFNPAA->node_snar

Caption: Comparison of available reaction pathways.

Applications in Synthesis: Choosing the Right Tool

The choice between DFNPAA and other NPAAs depends entirely on the synthetic goal.

  • Use Standard NPAAs (2-NPAA, 4-NPAA) when:

    • The primary goal is to use the reagent as a precursor for heterocycles via reductive cyclization.[6] For example, 2-nitrophenylacetic acid is a well-known precursor for synthesizing quindoline derivatives, which have applications as enzyme inhibitors and anticancer agents.[6]

    • The synthetic route requires a simple, cost-effective nitrophenylacetic acid motif without the need for further ring functionalization.

  • Choose this compound when:

    • The synthetic strategy involves a late-stage functionalization of the aromatic ring via SNAr. This allows for the rapid generation of an analog library by reacting the DFNPAA core with various nucleophiles.

    • The target molecule requires the specific electronic properties imparted by two fluorine atoms for enhanced biological activity or improved pharmacokinetic properties.

    • Reactions involving the α-carbon need to be performed under very mild conditions to avoid decomposition of other sensitive functional groups in the molecule.

Experimental Protocols: A Framework for Validation

To provide a tangible basis for comparison, the following protocols describe standardized experiments to quantify the differences in reactivity.

Protocol 1: Comparative Analysis of α-Proton Acidity via Deuterium Exchange

This protocol uses ¹H NMR to monitor the rate of H/D exchange at the α-carbon, providing a direct measure of kinetic acidity.

Objective: To compare the rate of α-proton exchange for DFNPAA and 4-Nitrophenylacetic acid.

Materials:

  • This compound (DFNPAA)

  • 4-Nitrophenylacetic acid (4-NPAA)

  • Deuterated Methanol (CD₃OD)

  • Sodium Bicarbonate (NaHCO₃)

  • NMR tubes, volumetric flasks, magnetic stirrer

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of both DFNPAA and 4-NPAA in CD₃OD. Prepare a 0.2 M solution of NaHCO₃ in CD₃OD.

  • Reaction Setup: In two separate NMR tubes, place 0.5 mL of the DFNPAA stock solution in one and 0.5 mL of the 4-NPAA stock solution in the other.

  • Initial Spectrum (t=0): Acquire a baseline ¹H NMR spectrum for each tube. Integrate the signal for the α-methylene protons (singlet, typically ~3.6-4.2 ppm) against a stable aromatic proton signal.

  • Initiation of Exchange: Add 50 µL of the NaHCO₃/CD₃OD solution to each NMR tube, cap, invert several times to mix, and immediately begin acquiring spectra.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Data Analysis: For each time point, calculate the percentage of remaining α-protons by comparing the integral of the methylene signal to its value at t=0. Plot the percentage of remaining signal versus time for both compounds.

Expected Outcome: The signal for the α-protons of DFNPAA will decrease significantly faster than that for 4-NPAA, demonstrating its higher kinetic acidity and the greater lability of these protons.

Protocol 2: Model Nucleophilic Aromatic Substitution (SNAr)

This protocol compares the reactivity of DFNPAA with a suitable nucleophile.

Objective: To demonstrate the unique SNAr reactivity of DFNPAA.

Materials:

  • This compound (DFNPAA)

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate, brine, saturated sodium bicarbonate solution

  • TLC plates, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a solution of DFNPAA (1 eq.) in DMF, add K₂CO₃ (2.5 eq.) and piperidine (1.2 eq.).

  • Reaction Monitoring: Stir the mixture at a set temperature (e.g., 60 °C). Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, more polar product spot.

  • Workup: Once the reaction is complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to confirm the substitution of one of the fluorine atoms by the piperidine nucleophile.

  • Control Experiment: Set up an identical reaction using 2-Nitrophenylacetic acid instead of DFNPAA.

Expected Outcome: The DFNPAA reaction will yield the desired substitution product. The control reaction with 2-NPAA will show no evidence of reaction on the aromatic ring, returning only starting material. This definitively proves the unique SNAr reactivity conferred by the fluorine substituents.

Conclusion

While all nitrophenylacetic acids are valuable synthetic intermediates, This compound distinguishes itself as a multi-functional building block with a significantly expanded reactive profile. Its enhanced acidity and, most importantly, its capacity for nucleophilic aromatic substitution, offer strategic advantages for constructing complex molecular architectures.

The choice is clear: for straightforward applications requiring the core NPAA scaffold, traditional isomers like 2-NPAA and 4-NPAA are sufficient and more economical. However, for advanced synthetic programs that demand late-stage diversification, precise tuning of electronic properties, and access to novel chemical space, the superior performance and versatility of this compound make it the authoritative choice.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Rather than presenting a rigid protocol, we will explore the scientific rationale behind method selection, validation parameter assessment, and data interpretation, empowering researchers to develop robust, reliable, and compliant analytical procedures. The methodologies and principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring regulatory acceptance.[1][2][3]

Introduction: The Analytical Imperative for a Key Intermediate

This compound (DFNPAA) is a substituted phenylacetic acid derivative. Its molecular structure, featuring a nitro group and fluorine atoms, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and consistency of DFNPAA are paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.

Therefore, a validated analytical method to quantify DFNPAA and its potential impurities is not merely a quality control checkpoint; it is a foundational requirement for ensuring product quality and regulatory compliance. This guide compares and details the necessary validation studies to prove an analytical method is fit for its intended purpose.

Choosing the Right Tool: A Comparison of Analytical Techniques

While several analytical techniques exist, the choice for a molecule like DFNPAA (MW: 217.13 g/mol , contains a chromophore) is guided by its physicochemical properties.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the most suitable and widely used technique. DFNPAA's aromatic ring and nitro group act as a strong chromophore, making it ideal for UV detection. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating organic acids from potential impurities based on polarity.[6]

  • Gas Chromatography (GC): GC is generally reserved for volatile or semi-volatile compounds. DFNPAA is a non-volatile solid, making direct GC analysis impractical without derivatization, which adds complexity and potential for error.

  • Spectroscopy (UV-Vis, NMR): While UV-Vis spectroscopy can quantify the pure substance, it lacks the specificity to separate the analyte from impurities.[7] Nuclear Magnetic Resonance (NMR) is excellent for structural elucidation but is not typically used for routine quantitative analysis in a quality control environment.

The Validation Master Plan: A Workflow for Confidence

Method validation follows a structured plan, outlined in a validation protocol, to demonstrate suitability.[8] The process ensures that the method is reliable for its intended use, whether it's for identifying the compound, quantifying its purity, or detecting impurities. The core validation characteristics are defined by the ICH Q2(R1) guideline.[1][9][10]

Validation_Workflow cluster_exec Validation Parameters start_end start_end process process doc doc decision decision start Method Development protocol Write Validation Protocol start->protocol exec Execute Validation Experiments protocol->exec spec Specificity (Forced Degradation) lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robust Robustness check Results Meet Acceptance Criteria? exec->check robust->check check->start No report Write Validation Report check->report Yes end Method Validated report->end

Caption: Overall workflow for analytical method validation.

Comparative Analysis of Validation Parameters

Here, we detail the experimental protocols for each validation characteristic for a hypothetical HPLC assay of DFNPAA. The goal is to compare the experimental outcomes against pre-defined, authoritative acceptance criteria.

Table 1: Summary of Validation Parameters & Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Peak purity index > 0.999; baseline resolution (>2) from all potential impurities and degradation products.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation Coefficient (R²) ≥ 0.999.[11]
Range The interval where the method is precise, accurate, and linear.For assay: 80% to 120% of the target concentration.[1][12]
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% over the specified range.[11][12]
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[9][11]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; acceptable precision (e.g., RSD ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits; results are not significantly impacted.
Specificity and Forced Degradation

Causality: A method is useless if it can't distinguish the analyte from its degradation products. Forced degradation studies are the cornerstone of developing a "stability-indicating" method, which is a regulatory expectation.[13] By intentionally stressing the DFNPAA sample, we generate potential degradation products and prove our method can separate them from the parent peak.[14] An extent of degradation between 5-20% is typically targeted.[14][15][16]

Forced_Degradation cluster_stress Stress Conditions start DFNPAA Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, Dry Heat) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo stress stress analysis HPLC Analysis result Assess Peak Purity & Resolution analysis->result acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Experimental Protocol (Specificity):

  • Prepare Solutions: Create solutions of DFNPAA in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress: Subject the solutions to various stress conditions as outlined in the diagram above (acid, base, oxidation, heat, light). Also, include an unstressed (control) sample.

  • Analyze: Inject all stressed samples and the control into the HPLC system.

  • Evaluate:

    • Compare the chromatograms. The parent DFNPAA peak should decrease in area in the stressed samples.

    • Ensure any new peaks (degradants) are well-resolved from the DFNPAA peak (Resolution > 2).

    • Use a photodiode array (PDA) detector to assess peak purity of the DFNPAA peak in all chromatograms. The peak purity index should pass the software's threshold (typically > 0.999).

Linearity & Range

Causality: Linearity confirms that across a given range, the detector's response is directly proportional to the analyte's concentration. This is essential for accurate quantification. The range is the "safe operating space" for the method.

Experimental Protocol (Linearity):

  • Prepare Standards: Prepare a series of at least five standard solutions of DFNPAA from a stock solution. For an assay method, this should typically span 80% to 120% of the target analytical concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[10]

  • Analyze: Inject each standard in triplicate.

  • Plot Data: Construct a calibration curve by plotting the mean peak area against the known concentration.

  • Perform Regression: Apply a linear least-squares regression to the data.

Data Presentation (Example):

Concentration (µg/mL)Mean Peak Area (n=3)
80801,500
90902,100
1001,001,500
1101,103,000
1201,202,400
Regression Results Value
Correlation (R²) 0.9998
Equation y = 10012x - 500

The result (R² = 0.9998) would meet the typical acceptance criterion of ≥ 0.999, confirming linearity over the 80-120 µg/mL range.

Accuracy

Causality: Accuracy demonstrates that the method provides results that are close to the true value, ensuring there is no systematic error or bias in the measurement. It is typically assessed by a recovery study.

Experimental Protocol (Accuracy):

  • Prepare Spiked Samples: Prepare a placebo (a mixture of all formulation components except DFNPAA). Spike the placebo with known amounts of DFNPAA at a minimum of three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analyze: Analyze the spiked samples using the method.

  • Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation (Example):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
80%80.080.1100.1
80%80.079.599.4
Mean at 80% 99.5
100%100.0100.5100.5
100%100.099.899.8
100%100.0101.1101.1
Mean at 100% 100.5
120%120.0119.599.6
120%120.0121.0100.8
120%120.0120.5100.4
Mean at 120% 100.3

The mean recoveries at all levels fall within the 98.0-102.0% acceptance window, confirming the method's accuracy.

Precision

Causality: Precision measures the random error of a method. We assess it at two levels: Repeatability (intra-assay precision) shows the method's performance over a short time under the same conditions. Intermediate Precision assesses the method's ruggedness by introducing typical lab variations like different days, analysts, or instruments.[9]

Experimental Protocol (Precision):

  • Repeatability:

    • Prepare a single batch of DFNPAA sample at 100% of the target concentration.

    • Perform a minimum of six replicate injections or prepare six individual samples and inject each once.

  • Intermediate Precision:

    • Have a different analyst, on a different day, using a different instrument (if available), prepare and analyze another set of six samples.

  • Calculate RSD: For both sets of data, calculate the mean, standard deviation, and the Relative Standard Deviation (RSD%).

Data Presentation (Example):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Assay Value (%) 99.8100.1
Standard Deviation 0.500.65
RSD (%) 0.50% 0.65%

Both RSD values are well below the 2.0% acceptance limit, demonstrating excellent method precision.

Conclusion

The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability. By grounding the validation plan in ICH guidelines and meticulously evaluating each performance characteristic—from specificity and linearity to accuracy and precision—researchers can establish a high degree of confidence in their analytical data. A well-validated HPLC method is an indispensable asset, ensuring the quality of this critical intermediate and, by extension, the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Potential Biological Activities of 2-(4,5-difluoro-2-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds for therapeutic intervention is a cornerstone of modern drug discovery. The molecule 2-(4,5-difluoro-2-nitrophenyl)acetic acid presents a unique, yet largely uninvestigated, backbone for the development of new bioactive agents. While direct experimental data on the biological activities of its derivatives are not extensively published, a comprehensive analysis of structurally analogous compounds allows for the formulation of strong hypotheses regarding their therapeutic potential. This guide provides a comparative analysis of the probable biological activities of this compound derivatives, drawing upon experimental data from closely related chemical series. We will delve into the anticipated anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols for future validation.

The Therapeutic Potential of the this compound Scaffold: A Rationale

The this compound structure combines several key pharmacophores that are independently associated with significant biological activities:

  • The Phenylacetic Acid Core: This motif is present in a number of established non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and fenclofenac, which act by inhibiting cyclooxygenase (COX) enzymes.[1]

  • Fluorine Substitution: The incorporation of fluorine atoms into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2] Difluoro substitution, in particular, has been utilized in the development of potent kinase inhibitors and other targeted therapies.

  • The Nitro Group: The nitroaromatic moiety is a feature of several antimicrobial and anticancer agents.[3][4] It can act as an electron-withdrawing group, influencing the electronic properties of the molecule, and can be bioreduced in hypoxic environments (characteristic of solid tumors and certain bacterial infections) to generate reactive nitrogen species.

Based on these structural alerts, it is reasonable to hypothesize that derivatives of this compound could exhibit a range of biological activities, primarily in the areas of oncology, inflammation, and infectious diseases.

Comparative Analysis of Potential Biological Activities

Anticancer Activity

The presence of the nitrophenyl group suggests a potential for anticancer activity. Numerous nitrophenyl-containing compounds have been investigated as cytotoxic agents.[4][5] Furthermore, the broader class of phenylacetic acid derivatives has also shown promise in this area. For instance, derivatives of 2,4-azolidinedione-acetic acid have demonstrated selective cytotoxicity against leukemia cell lines.[6]

Hypothesized Mechanism of Action: The anticancer effect could be multifactorial. The nitro group could be reduced under the hypoxic conditions of a tumor microenvironment to form cytotoxic radicals. Additionally, the overall structure may allow for the inhibition of key signaling pathways involved in cell proliferation and survival, such as the focal adhesion kinase (FAK) pathway, which has been targeted by other novel heterocyclic compounds.

Comparative Data from Analogous Compounds:

Compound ClassCancer Cell Line(s)Reported Activity (IC50/logGI50)Reference
2,4-Azolidinedione-acetic acid derivativesLeukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR)logGI50 = -6.06 to -6.53[6]
1,3,4-Thiadiazole derivativesBreast (MCF-7)IC50 = 52.35 µM[7]
Thiazolo[4,5-d]pyrimidine derivativesMelanoma (C32, A375)IC50 = 24.4 µM, 25.4 µM[2]
5,6,7,8-TetrahydroisoquinolinesNot specifiedPotent anticancer activity reported[4][5]
Anti-inflammatory Activity

The phenylacetic acid scaffold is a strong indicator of potential anti-inflammatory properties, primarily through the inhibition of COX enzymes. Polychlorinated (phenoxyphenyl)acetic acids, which are structurally related, have shown potent anti-inflammatory effects in animal models.[1]

Hypothesized Mechanism of Action: Derivatives of this compound are predicted to act as inhibitors of COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. The difluoro substitution pattern may influence the selectivity and potency of this inhibition. It is also plausible that these compounds could modulate other inflammatory pathways, such as the NF-κB signaling cascade.

Comparative Data from Analogous Compounds:

Compound ClassIn Vitro/In Vivo ModelKey FindingsReference
Polychlorinated (phenoxyphenyl)acetic acidsAdjuvant-induced arthritis in ratsUp to 40 times more potent than fenclofenac[1]
p-Nitrophenyl hydrazonesIn silico dockingPotential multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase[8]
2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamideCarrageenan-induced paw edema in rodentsSignificant reduction in paw edema[9]
Antimicrobial Activity

The nitroaromatic functionality is a well-established pharmacophore in antimicrobial drug discovery. Nitrofuran derivatives, for example, exhibit broad-spectrum antibacterial and antifungal activity.[3] Additionally, various phenylacetamide derivatives have been synthesized and shown to possess a broad spectrum of activity against bacteria and fungi.[10]

Hypothesized Mechanism of Action: The antimicrobial activity of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that can damage DNA, proteins, and other cellular components. The specific derivatives of this compound could be designed to enhance uptake by microbial cells and facilitate this bioactivation.

Comparative Data from Analogous Compounds:

Compound ClassMicrobial Strain(s)Reported Activity (MIC)Reference
Nitrofuran derivativesH. capsulatum, P. brasiliensis, Trichophyton spp.MIC90 = 0.48 to 0.98 µg/mL[3]
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamidesS. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicansMIC = 1.95 to 500 µg/mL[10]
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesM. tuberculosis H37RvMIC = 4 to 64 µg/mL[11]
Thiophene derivativesVarious bacteria and fungiPromising antimicrobial activity reported[12]

Experimental Workflows for Activity Validation

To validate the hypothesized biological activities of novel this compound derivatives, a systematic experimental approach is necessary.

General Synthesis Workflow

The synthesis of derivatives would likely start from the parent acid, this compound. A common and versatile approach would be to synthesize a series of amides or esters.

G parent This compound activation Acid Activation (e.g., SOCl2, EDCI) parent->activation amide Amide Derivatives activation->amide R1R2NH ester Ester Derivatives activation->ester R-OH amine Primary/Secondary Amine amine->amide alcohol Alcohol alcohol->ester

Caption: General synthetic workflow for amide and ester derivatives.

In Vitro Anticancer Activity Screening

A standard workflow for assessing anticancer activity involves cytotoxicity assays against a panel of human cancer cell lines.

G start Synthesized Derivatives mtt MTT/MTS Assay (e.g., NCI-60 panel) start->mtt ic50 Determine IC50 values mtt->ic50 hit_selection Hit Compound Selection ic50->hit_selection apoptosis Apoptosis Assays (Annexin V/PI staining) hit_selection->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_selection->cell_cycle western_blot Western Blot (e.g., for PARP cleavage, Caspase-3 activation) apoptosis->western_blot

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Screening

The primary screen for anti-inflammatory activity typically involves assays to measure the inhibition of COX enzymes.

G start Synthesized Derivatives cox_assay COX-1/COX-2 Inhibition Assay (Colorimetric or Fluorometric) start->cox_assay ic50 Determine IC50 and Selectivity Index cox_assay->ic50 lps_stim LPS-stimulated Macrophages (e.g., RAW 264.7) ic50->lps_stim no_assay Nitric Oxide (NO) Assay (Griess Reagent) lps_stim->no_assay elisa Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6, PGE2) lps_stim->elisa

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib, indomethacin) for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation time, add a colorimetric or fluorometric probe that reacts with the prostaglandin product.

  • Absorbance/Fluorescence Measurement: Read the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

In Vitro Antimicrobial Activity Screening

The initial assessment of antimicrobial activity is typically done using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the biological activity of this compound derivatives remains a nascent field of investigation, a thorough analysis of structurally related compounds provides a strong rationale for their exploration as potential anticancer, anti-inflammatory, and antimicrobial agents. The presence of the phenylacetic acid core, combined with the electron-withdrawing and metabolically stabilizing effects of the difluoro and nitro substituents, creates a promising scaffold for medicinal chemistry campaigns. The experimental workflows and protocols outlined in this guide provide a clear roadmap for the synthesis and systematic evaluation of these novel compounds. Future research should focus on the synthesis of a diverse library of derivatives, followed by comprehensive in vitro and in vivo testing to validate the hypotheses presented herein and to elucidate their mechanisms of action.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(4,5-difluoro-2-nitrophenyl)acetic acid: An NMR-Centric Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities.

Introduction

In the realm of drug discovery and development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of regulatory compliance and intellectual property protection. This guide provides an in-depth, technical walkthrough for the structural confirmation of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a compound of interest due to its potential applications in medicinal chemistry. Our primary focus will be the comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive technique that provides unparalleled insight into molecular architecture.

Beyond a simple recitation of steps, this guide is designed to provide the "why" behind the "how," reflecting a field-proven approach to structural elucidation. We will delve into the expected ¹H, ¹³C, and ¹⁹F NMR spectra, supported by predicted data and an analysis of substituent effects. Furthermore, we will present a comparative analysis with alternative analytical techniques—Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy—complete with experimental protocols, to provide a holistic perspective on modern structural confirmation workflows.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the gold standard for the de novo structural elucidation of organic molecules. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed atomic-level map of the structure. For a molecule like this compound, with its distinct aromatic, aliphatic, and substituent moieties, a suite of NMR experiments can provide a definitive structural fingerprint.

The workflow for NMR-based structural confirmation is a multi-step process, beginning with simple one-dimensional experiments and progressing to more complex two-dimensional techniques for unambiguous assignment.

NMR Structural Elucidation Workflow cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments for Connectivity 1H_NMR ¹H NMR (Proton Environments & Multiplicity) Data_Analysis Spectral Interpretation & Assignment 1H_NMR->Data_Analysis 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->Data_Analysis 19F_NMR ¹⁹F NMR (Fluorine Environments & Coupling) 19F_NMR->Data_Analysis COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Final_Structure Confirmed Structure of This compound HMBC->Final_Structure Confirm Connectivity Structure_Proposal Initial Structure Hypothesis Structure_Proposal->1H_NMR Predict & Acquire Data_Analysis->COSY Resolve Ambiguities

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Predicted NMR Analysis of this compound

A thorough understanding of the expected NMR spectra is crucial for efficient and accurate data interpretation. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR data for our target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield (at a higher ppm value).[1]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H-38.1 - 8.3Doublet of doublets (dd)~9 Hz (³JHH), ~2 Hz (⁴JHF)
H-67.5 - 7.7Doublet of doublets (dd)~9 Hz (³JHH), ~5 Hz (³JHF)
-CH₂-3.8 - 4.0Singlet-
-COOH10.0 - 12.0Broad Singlet-

Note: Predicted values are based on established substituent effects and data from similar compounds. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and, to a lesser extent, for adjacent carbons.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to F-coupling)
C-1135 - 140Triplet (from C-F and C-C-F coupling)
C-2145 - 150Doublet of doublets (from C-F and C-N)
C-3120 - 125Doublet (from C-C-F coupling)
C-4150 - 155Doublet (¹JCF)
C-5150 - 155Doublet (¹JCF)
C-6115 - 120Doublet of doublets (from C-F coupling)
-CH₂-35 - 40Singlet
-COOH170 - 175Singlet
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[2][3] For this compound, we expect to see two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts will be influenced by the electronic environment, including the presence of the nitro group and the acetic acid side chain.[4]

Fluorine Assignment Predicted Chemical Shift (ppm, relative to CFCl₃) Predicted Multiplicity
F-4-130 to -140Doublet of doublets
F-5-135 to -145Doublet of doublets

Note: The exact chemical shifts and coupling patterns in the ¹⁹F NMR spectrum can be complex due to through-space coupling and can be definitively assigned using 2D NMR techniques.

Experimental Protocols for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

1D NMR Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

2D NMR Acquisition for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[5]

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive confirmation often involves complementary techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy provide valuable, orthogonal information.

Analytical Techniques Comparison cluster_Techniques Structural Elucidation Techniques cluster_Information Information Provided NMR NMR Spectroscopy NMR_Info Detailed Connectivity (¹H, ¹³C, ¹⁹F) Stereochemistry 3D Structure in Solution NMR->NMR_Info Provides MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern MS->MS_Info Provides FTIR FT-IR Spectroscopy FTIR_Info Functional Groups Bond Vibrations 'Fingerprint' Region FTIR->FTIR_Info Provides

Caption: Comparison of information provided by NMR, MS, and FT-IR.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, with high-resolution instruments (HRMS), can determine the elemental composition. Fragmentation patterns can also offer clues about the structure.[6]

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote ionization.[7]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[5]

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparison with NMR:

Feature NMR Spectroscopy Mass Spectrometry
Information Detailed connectivity, stereochemistryMolecular weight, elemental composition, fragmentation
Sensitivity LowerHigher (can detect trace amounts)
Sample Amount MilligramsMicrograms to nanograms
Destructive? NoYes
Isomer Differentiation Excellent for structural and stereoisomersLimited for stereoisomers, can distinguish structural isomers with different fragmentation
Cost & Complexity HighModerate to High
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.[8]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR for Solids):

  • Sample Preparation: No extensive sample preparation is needed for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.[9]

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Place the solid sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key expected absorptions include:

    • O-H stretch (carboxylic acid): A very broad band around 3300-2500 cm⁻¹[3]

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹[3]

    • C-NO₂ stretch: Strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric)

    • C-F stretch: Strong bands in the 1400-1000 cm⁻¹ region

    • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region

Comparison with NMR:

Feature NMR Spectroscopy FT-IR Spectroscopy
Information Complete molecular structurePresence of functional groups
Detail Level High (atomic level connectivity)Lower (bond-level vibrations)
Isomer Differentiation ExcellentCan distinguish isomers with different functional groups or fingerprint regions
Speed Slower (especially for ¹³C and 2D)Very fast
Cost & Complexity HighLow to Moderate

Conclusion: A Synergistic Approach

The structural confirmation of this compound is most robustly achieved through a synergistic application of modern analytical techniques. NMR spectroscopy, with its unparalleled ability to map out the complete molecular structure, serves as the primary tool. A comprehensive suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments provides the necessary data for a definitive structural assignment.

Mass spectrometry complements NMR by providing an accurate molecular weight and elemental composition, confirming the molecular formula. FT-IR spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups, serving as an initial and confirmatory check.

By integrating the data from these three powerful techniques, researchers can achieve an unequivocal structural confirmation of this compound, meeting the rigorous standards of the scientific and regulatory communities.

References

A Comparative Guide to Catalysts for the Reductive Cyclization of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis, 2-(4,5-difluoro-2-nitrophenyl)acetic acid is a pivotal starting material. Its transformation via reductive cyclization to form 5,6-difluorooxindole is a critical step in the synthesis of numerous drug candidates. The efficiency and selectivity of this reaction are profoundly dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of common heterogeneous catalysts for this transformation, grounded in experimental insights to aid researchers and drug development professionals in catalyst selection and process optimization.

The core reaction involves the reduction of an aromatic nitro group to an amine, which subsequently undergoes intramolecular cyclization. This process is a six-electron reduction, typically proceeding through nitroso and hydroxylamine intermediates.[1][2] The choice of catalyst not only influences the reaction rate but also dictates the chemoselectivity, particularly in preventing side reactions like dehalogenation.

Reaction Overview & Key Transformation

The primary reaction discussed is the catalytic hydrogenation of this compound to 5,6-difluorooxindole. This is a one-pot process where the catalyst facilitates both the reduction of the nitro group and the subsequent intramolecular amide formation.

Reaction Scheme: this compound → [Intermediate Amine] → 5,6-Difluorooxindole

The general workflow for this catalytic process is outlined below.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with: - this compound - Solvent (e.g., Methanol, Isopropanol) - Catalyst B Seal and Purge Reactor with Inert Gas (N₂ or Ar) A->B C Pressurize with Hydrogen (H₂) B->C D Heat to Reaction Temperature and Stir Vigorously C->D E Monitor Reaction Progress (TLC, LCMS, or H₂ Uptake) D->E F Cool and Depressurize E->F G Filter Catalyst (e.g., through Celite®) F->G H Concentrate Filtrate Under Reduced Pressure G->H I Purify Crude Product (Crystallization or Chromatography) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Comparative Analysis of Catalysts

The selection of a catalyst is a balance between activity, selectivity, cost, and safety. The most common heterogeneous catalysts for nitro group reductions are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Ra-Ni).[3]

CatalystTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated CarbonHigh activity for nitro group reduction under mild conditions.[4] It is a widely used and efficient technique.[5]Excellent activity, high chemoselectivity, and can be recycled and reused.[6]Potential for dehalogenation of aryl halides (Cl, Br, I).[4] Can be more expensive than base metal catalysts.
Platinum on Carbon (Pt/C) Activated CarbonEffective for nitro group hydrogenation, sometimes requiring more forcing conditions than Pd/C.[3]More robust and less prone to poisoning by certain functional groups compared to Pd/C.[3] Can be used to avoid hydroxylamine accumulation.[7]Generally more expensive than Pd/C and Raney Nickel.[3]
Raney Nickel (Ra-Ni) - (Sponge-like alloy of Ni-Al)High activity for nitro reductions.[3] It is a common catalyst for this transformation.[8]Cost-effective non-precious metal, suitable for large-scale industrial processes.[3] Often preferred for substrates where dehalogenation is a concern.[4]Can be pyrophoric and requires careful handling.[7] May exhibit lower selectivity in the presence of other reducible groups compared to precious metal catalysts.[3]
Causality Behind Performance Differences:
  • Palladium (Pd/C): Palladium on carbon is often the first choice for nitro reductions due to its high catalytic activity, which allows reactions to proceed under mild temperatures and pressures.[4] However, its high activity can also be a drawback, as it can catalyze the hydrogenolysis of carbon-halogen bonds, a significant concern for halogenated substrates like this compound.[4]

  • Platinum (Pt/C): Platinum catalysts are generally more robust than palladium catalysts.[3] They can be less susceptible to catalyst poisoning and may offer better selectivity in complex molecules. For nitro reductions, Pt/C can be particularly useful when intermediates like hydroxylamines accumulate, which can lead to undesired side products.[7]

  • Raney Nickel (Ra-Ni): As a non-precious metal catalyst, Raney Nickel's primary advantage is its low cost, making it attractive for industrial-scale production.[3] It is often used specifically to avoid the dehalogenation of aromatic chlorides, bromides, and iodides, which can be a problem with Pd/C.[4] However, its pyrophoric nature necessitates special handling procedures.[7]

Mechanistic Insights

The reduction of a nitro group on a heterogeneous catalyst surface is a complex, multi-step process. The widely accepted direct hydrogenation pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[1]

G cluster_mechanism Direct Hydrogenation Pathway cluster_cyclization Intramolecular Cyclization R-NO₂ R-NO₂ R-NO R-NO R-NO₂->R-NO +H₂ R-NHOH R-NHOH R-NO->R-NHOH +H₂ R-NH₂ R-NH₂ R-NHOH->R-NH₂ +H₂ Oxindole Oxindole R-NH₂->Oxindole -H₂O

Caption: Simplified reaction pathway for reductive cyclization.

The catalyst surface (e.g., Pd, Pt, or Ni) adsorbs both the hydrogen gas and the nitro-containing substrate. Hydrogen is dissociatively chemisorbed onto the metal surface as hydrogen atoms. The reduction then proceeds via a series of hydrogen atom transfers to the nitrogen and oxygen atoms of the nitro group.[9] The efficiency of a given catalyst is related to its ability to facilitate these steps without promoting side reactions.

Recommended Experimental Protocol

Based on a balance of activity and the need to preserve the fluorine substituents, a carefully controlled hydrogenation using Palladium on Carbon is often effective.

Protocol: Reductive Cyclization using 10% Pd/C

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[5]

Materials:

  • This compound

  • Methanol (MeOH), reagent grade

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

  • Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • Charging the Reactor: In a suitable round-bottom flask or hydrogenation vessel, dissolve this compound (1.0 eq.) in methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% w/w relative to the starting material) to the solution. Note: Handle wet Pd/C with care; dry catalyst can be pyrophoric.

  • Inerting the System: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm or 15-60 psi). For laboratory scale, a hydrogen-filled balloon is often sufficient.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), LC-MS, or by observing hydrogen uptake.[5] The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system again with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to completely remove the Pd/C catalyst.[5] Wash the filter cake with a small amount of methanol to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5,6-difluorooxindole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Conclusion

For the reductive cyclization of this compound, the choice of catalyst is critical.

  • Palladium on Carbon (Pd/C) is generally the most active and efficient catalyst, but reaction conditions must be carefully controlled to minimize the risk of dehalogenation.

  • Raney Nickel offers a significant cost advantage for large-scale synthesis and is an excellent choice when dehalogenation is a primary concern.[3][4]

  • Platinum on Carbon (Pt/C) serves as a robust alternative, particularly when catalyst poisoning or the formation of hydroxylamine intermediates is an issue.[3][7]

Ultimately, the optimal catalyst and conditions should be determined through empirical screening, taking into account the specific purity requirements, scale, and economic constraints of the synthesis.

References

A Senior Scientist's Guide to the Orthogonal Purity Assessment of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven framework for assessing the purity of 2-(4,5-difluoro-2-nitrophenyl)acetic acid (DFNPAA), a critical intermediate in pharmaceutical synthesis. We move beyond single-technique analyses to champion an orthogonal approach, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA). This multi-faceted strategy is essential for building a complete purity profile, identifying potential process-related and degradation impurities, and ensuring the quality required for drug development. The methodologies described are grounded in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to ensure robust, reliable, and self-validating results.

The Imperative of Purity for Pharmaceutical Intermediates

In drug development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. This compound (DFNPAA) is a prime example of a highly functionalized building block where seemingly minor impurities can have significant downstream consequences. The presence of regioisomers, unreacted starting materials, or by-products from the nitration and substitution reactions used in its synthesis can lead to the formation of unwanted side products in subsequent steps, complicating purification and potentially generating toxicologically uncharacterized compounds.[1][2]

Therefore, a robust analytical strategy is not merely a quality control checkpoint but a foundational element of process understanding and risk mitigation. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, is the gold standard. It provides a self-validating system where the weaknesses of one method are covered by the strengths of another, ensuring that a comprehensive and accurate purity value is assigned.

Primary Assessment: Stability-Indicating HPLC for Quantitative Purity

For a non-volatile, UV-active compound like DFNPAA, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. Its primary strength lies in its ability to separate the main component from closely related impurities, allowing for precise quantification.

Causality Behind the Method: Why HPLC Works

The choice of a reversed-phase HPLC (RP-HPLC) method is logical for DFNPAA. The molecule has moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water).[3] The presence of the nitrophenyl group provides a strong chromophore, enabling sensitive detection using a UV detector. A stability-indicating method is one that can resolve the active ingredient from any potential degradation products, a critical requirement for regulatory acceptance.[4][5][6] Developing such a method requires forced degradation studies to purposefully generate these degradants.[7]

Workflow for Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Force Forced Degradation cluster_Val ICH Q2(R1) Validation Dev1 Select C18 Column & UV Detector (254 nm) Dev2 Screen Mobile Phases (ACN/H2O Gradients) Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, & pH (Acidified) Dev2->Dev3 Force1 Stress Sample: Acid, Base, H2O2, Heat, Light Dev3->Force1 Optimized Method Force2 Analyze Stressed Samples with Developed Method Force1->Force2 Force3 Confirm Peak Purity & Resolution > 2 Force2->Force3 Val1 Specificity Force3->Val1 Stability-Indicating Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD/LOQ & Robustness Val3->Val4

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: Stability-Indicating RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of DFNPAA and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10] This involves assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Purity Assessment of a Commercial Batch
AnalyteRetention Time (min)Area %Specification
DFNPAA12.599.65%≥ 99.0%
Impurity A (Starting Material)8.20.15%≤ 0.20%
Impurity B (Regioisomer)11.80.08%≤ 0.15%
Unknown Impurity 114.10.05%≤ 0.10%
Unknown Impurity 216.30.07%≤ 0.10%
Total Impurities -0.35% ≤ 1.0%
Assay (by Area %) -99.65% ≥ 99.0%

Orthogonal Confirmation: NMR Spectroscopy

While HPLC is excellent for quantification by relative area percentage, it relies on the assumption that all compounds have a similar response factor at the chosen wavelength. Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal assessment based on a fundamentally different principle: the direct relationship between the integrated signal intensity and the number of atomic nuclei.[11]

Causality Behind the Method: Why NMR is a Powerful Orthogonal Tool

¹H NMR provides an unambiguous fingerprint of the molecule, confirming its identity. More importantly, Quantitative NMR (qNMR) can determine the absolute purity (or mass fraction) of a substance by comparing the integral of an analyte's peak to the integral of a certified internal standard of known purity and mass.[12][13] This technique is less susceptible to differences in detector response and can identify non-UV active impurities (like water or residual solvents) that HPLC might miss.[14]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the DFNPAA sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have sharp peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters:

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate quantification.

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique proton signal from DFNPAA and a known signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Data Presentation: Orthogonal Purity Comparison
TechniquePrincipleResultNotes
HPLC (Area %)UV Absorbance99.65%Relative purity; assumes equal detector response for impurities.
qNMR (Absolute)Nuclear Magnetic Resonance99.4%Absolute purity against a certified standard; confirms identity.

Complementary Analyses for a Complete Profile

GC-MS for Volatile Impurities

Rationale: DFNPAA itself is not suitable for direct GC analysis due to its low volatility and potential for thermal degradation. However, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., Toluene, DMF). A headspace GC-MS method is typically employed, which avoids injecting the non-volatile matrix onto the column.[15][16]

Elemental Analysis (EA) for Fundamental Purity

Rationale: Carbon, Hydrogen, and Nitrogen (CHN) analysis provides a fundamental check of the compound's empirical formula.[17] It serves as a basic but powerful confirmation of bulk purity. A result within ±0.4% of the theoretical value is generally considered acceptable evidence of purity for a small molecule.[18][19][20]

Data Presentation: Elemental Analysis of DFNPAA (C₈H₅F₂NO₄)

ElementTheoretical %Experimental %Deviation %
Carbon44.26%44.15%-0.11%
Hydrogen2.32%2.35%+0.03%
Nitrogen6.45%6.39%-0.06%

Synthesizing the Data: A Unified Purity Assessment Strategy

No single technique provides the complete picture. A logical workflow integrates these orthogonal methods to build confidence in the material's quality.

Purity_Strategy cluster_Primary Primary Analysis cluster_Secondary Orthogonal & Specific Checks cluster_Decision Final Decision Batch New Batch of DFNPAA HPLC HPLC Purity & Impurity Profile (Area % ≥ 99.0%?) Batch->HPLC NMR_ID ¹H NMR Identity Check (Structure Correct?) Batch->NMR_ID qNMR qNMR Absolute Purity (Result Agrees with HPLC?) HPLC->qNMR Yes Fail Reject / Repurify HPLC->Fail No NMR_ID->qNMR Yes NMR_ID->Fail No EA Elemental Analysis (Deviation < 0.4%?) qNMR->EA qNMR->Fail No GCMS Headspace GC-MS (Residual Solvents < Limit?) EA->GCMS EA->Fail No Pass Release Batch GCMS->Pass All Specs Met GCMS->Fail No

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical factor in the success of a project. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact project timelines and costs. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this target molecule, offering a cost-benefit analysis supported by established chemical principles and analogous experimental data.

Introduction

This compound possesses a unique combination of functional groups—a nitro group ortho to an acetic acid side chain on a difluorinated benzene ring—making it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. The choice of synthetic strategy is a multi-faceted decision, weighing factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, reaction conditions, and safety and environmental considerations. This guide will explore three plausible synthetic routes and provide a comparative framework to aid in selecting the most appropriate method for your specific research and development needs.

Route 1: Direct Nitration of 4,5-Difluorophenylacetic Acid

This approach is the most direct, involving the nitration of commercially available 4,5-difluorophenylacetic acid. The success of this route is contingent on the regioselectivity of the nitration and the stability of the starting material under nitrating conditions.

Workflow and Rationale

The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence the position of the incoming nitro group. The acetic acid group is an ortho, para-director, while the fluorine atoms are also ortho, para-directing. The nitration is expected to occur at the position ortho to the acetic acid group and meta to the fluorine atoms, which is the desired C2 position.

Route 1 start 4,5-Difluorophenylacetic Acid reagents HNO3 / H2SO4 start->reagents Nitration product This compound reagents->product

Caption: Synthetic workflow for Route 1.

Experimental Protocol (Illustrative)
  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 4,5-difluorophenylacetic acid (10 g, 58.1 mmol) portion-wise, maintaining the temperature below 10°C.

  • Once the starting material is fully dissolved, add a mixture of concentrated nitric acid (4.8 mL, 116 mmol) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford the crude product.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Cost-Benefit Analysis
  • Cost: The primary cost driver for this route is the starting material, 4,5-difluorophenylacetic acid. The reagents for nitration (nitric and sulfuric acid) are inexpensive commodity chemicals.

  • Benefits: This is a one-step synthesis, which is highly advantageous in terms of time and labor. The procedure is relatively straightforward and utilizes common laboratory reagents and equipment.

  • Drawbacks: The nitration reaction can produce isomeric impurities, which may require careful purification. There is also a risk of side reactions, such as oxidation of the acetic acid side chain, under harsh nitrating conditions. The handling of concentrated acids requires stringent safety precautions.

Route 2: Synthesis from 1,2-Difluorobenzene via a Malonate Intermediate

This multi-step route begins with the nitration of the readily available 1,2-difluorobenzene, followed by the introduction of the acetic acid side chain via a malonate synthesis.

Workflow and Rationale

This pathway involves three key transformations:

  • Nitration: 1,2-difluorobenzene is nitrated to form 1,2-difluoro-4-nitrobenzene.

  • Nucleophilic Aromatic Substitution: The nitro-activated fluorine atom is displaced by a malonate ester.

  • Hydrolysis and Decarboxylation: The resulting malonate derivative is hydrolyzed and decarboxylated to yield the final product. A patent describes a similar synthesis starting from 2,4,5-trifluoronitrobenzene and diethyl malonate[1].

Route 2 start 1,2-Difluorobenzene step1 1,2-Difluoro-4-nitrobenzene start->step1 Nitration HNO3, H2SO4 step2 Diethyl (4,5-difluoro-2-nitrophenyl)malonate step1->step2 Nucleophilic Substitution Diethyl malonate, Base product This compound step2->product Hydrolysis & Decarboxylation Acid or Base

Caption: Synthetic workflow for Route 2.

Experimental Protocol (Illustrative)
  • Step 1: Nitration of 1,2-Difluorobenzene

    • To a stirred mixture of 1,2-difluorobenzene (11.4 g, 100 mmol) in a suitable solvent like dichloromethane (50 mL), slowly add a nitrating mixture of concentrated nitric acid (7.3 g, 116 mmol) and concentrated sulfuric acid (16 mL) at a temperature below 30°C[2].

    • After the addition, the reaction is warmed to approximately 38°C for 1 hour.

    • The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated to give 1,2-difluoro-4-nitrobenzene.

  • Step 2: Diethyl (4,5-difluoro-2-nitrophenyl)malonate Synthesis

    • In a suitable solvent such as DMF, diethyl malonate (1.1 eq) is treated with a base like sodium hydride or potassium carbonate.

    • 1,2-Difluoro-4-nitrobenzene is then added, and the mixture is heated to facilitate the nucleophilic aromatic substitution.

    • After completion, the reaction is worked up by quenching with water and extracting the product.

  • Step 3: Hydrolysis and Decarboxylation

    • The malonate ester is refluxed with a strong acid (e.g., H2SO4/H2O) or a strong base (e.g., NaOH/H2O followed by acidification) to hydrolyze the esters and induce decarboxylation to afford the final product.

Cost-Benefit Analysis
  • Cost: 1,2-difluorobenzene is a relatively inexpensive starting material. The other reagents are also common and affordable.

  • Benefits: This route offers good control over the regiochemistry of the final product. The starting materials are readily available. The reactions involved are generally high-yielding and well-established in organic synthesis.

  • Drawbacks: This is a multi-step synthesis, which increases the overall reaction time and labor. Each step requires purification, which can lead to a lower overall yield.

Route 3: From 4,5-Difluoro-2-nitrotoluene via Oxidation

This route starts with the commercially available 4,5-difluoro-2-nitrotoluene and involves the oxidation of the methyl group to a carboxylic acid.

Workflow and Rationale

This pathway is conceptually straightforward, relying on the oxidation of a benzylic methyl group.

Route 3 start 4,5-Difluoro-2-nitrotoluene reagents Oxidizing Agent (e.g., KMnO4, CrO3) start->reagents Oxidation product This compound reagents->product

Caption: Synthetic workflow for Route 3.

Experimental Protocol (Illustrative)
  • A mixture of 4,5-difluoro-2-nitrotoluene (17.3 g, 100 mmol) and a solution of potassium permanganate (31.6 g, 200 mmol) in water (200 mL) is heated to reflux with vigorous stirring.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The hot reaction mixture is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried.

Cost-Benefit Analysis
  • Cost: The cost of 4,5-difluoro-2-nitrotoluene will be a significant factor. Potassium permanganate is an inexpensive oxidizing agent.

  • Benefits: This is a one-step synthesis from a commercially available starting material. The reaction is typically high-yielding.

  • Drawbacks: The use of strong oxidizing agents like potassium permanganate can lead to over-oxidation and other side reactions. The workup involves the removal of a large amount of manganese dioxide, which can be cumbersome on a larger scale. The use of chromium-based oxidants raises significant environmental and safety concerns.

Comparative Summary

ParameterRoute 1: Direct NitrationRoute 2: From 1,2-DifluorobenzeneRoute 3: From 4,5-Difluoro-2-nitrotoluene
Starting Material Cost Moderate to HighLowModerate
Number of Steps 131
Overall Yield ModerateModerate to HighHigh
Scalability GoodExcellentModerate
Safety & Environmental Use of concentrated acidsUse of flammable solvents and basesUse of strong oxidants, generation of heavy metal waste
Key Advantage Most direct routeHigh purity of final productHigh-yielding single step
Key Disadvantage Potential for isomeric impuritiesMulti-step processWaste disposal and workup challenges

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific needs of the project.

  • For rapid synthesis on a small scale where the cost of the starting material is not the primary concern, Route 1 (Direct Nitration) is the most attractive option due to its single-step nature.

  • For large-scale production where cost and purity are paramount , Route 2 (From 1,2-Difluorobenzene) is likely the most advantageous. Although it involves multiple steps, the low cost of the starting material and the high purity of the final product make it a strong candidate for industrial applications.

  • Route 3 (From 4,5-Difluoro-2-nitrotoluene) offers a high-yielding, one-step alternative, but the challenges associated with the workup and waste disposal may limit its scalability and environmental friendliness.

Ultimately, the choice of synthetic route should be made after careful consideration of the factors outlined in this guide. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of the chosen route before committing to a large-scale synthesis.

References

The Strategic Advantage of Fluorinated Phenylacetic Acids in Modern Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available precursors, substituted phenylacetic acids stand out as a versatile class of building blocks, foundational to a wide array of pharmaceuticals.[1][2] This guide provides an in-depth technical comparison of 2-(4,5-difluoro-2-nitrophenyl)acetic acid and its analogs as precursors in drug synthesis, offering experimental insights and data to inform strategic synthetic choices.

Introduction to this compound: A Highly Activated Precursor

This compound (DFNPAA) is a synthetically valuable precursor characterized by multiple reactive sites.[3] Its structure, featuring a phenylacetic acid core, is strategically embellished with two fluorine atoms and a nitro group. This unique combination of electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the benzylic position, opening a wide range of possibilities for molecular elaboration.

The fluorine substituents enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern medicinal chemistry. The ortho-nitro group, a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a handle for the construction of various heterocyclic systems.[4]

Key Physicochemical Properties of DFNPAA:

PropertyValueSource
CAS Number1000339-22-9[3]
Molecular FormulaC8H5F2NO4[3]
Molecular Weight217.13 g/mol
AppearanceSolid

Comparative Analysis: DFNPAA vs. Alternative Phenylacetic Acid Precursors

The efficacy of a precursor is best understood in comparison to its alternatives. Here, we evaluate DFNPAA against other commonly employed phenylacetic acid derivatives in the context of drug synthesis.

Reactivity and Synthetic Utility

The true power of DFNPAA lies in the synthetic versatility afforded by its functional groups. The interplay between the fluorine and nitro substituents creates a unique reactivity profile that can be strategically exploited.

Alternative Precursors for Comparison:

  • Phenylacetic Acid (PAA): The parent compound, a precursor for penicillin and other drugs.[2]

  • 4-Hydroxyphenylacetic Acid: A precursor for various pharmaceuticals, including beta-blockers.

  • 2-Nitrophenylacetic Acid: Shares the nitro activation, useful for forming heterocycles.[5]

  • 2,4,5-Trifluorophenylacetic Acid: A key intermediate in the synthesis of the antidiabetic drug Sitagliptin.[6][7]

Table 1: Comparative Reactivity of Phenylacetic Acid Precursors

PrecursorKey Reactions EnabledAdvantagesDisadvantagesExample Drug/Intermediate
This compound (DFNPAA) SNAr, Nitro Reduction -> Cyclization, Standard Carboxylic Acid ChemistryHigh degree of functionalization, multiple reactive handles for diversification.Higher cost, more complex starting material.Potential for novel heterocyclic scaffolds.
Phenylacetic Acid (PAA) Side-chain elaboration, Amide bond formation.Readily available, low cost.Limited reactivity on the aromatic ring.Penicillin G
4-Hydroxyphenylacetic Acid Etherification of the phenol, Electrophilic aromatic substitution.Phenolic OH allows for diverse modifications.Ring is activated towards electrophiles, potential for side reactions.Atenolol
2-Nitrophenylacetic Acid Nitro Reduction -> Lactam formation, Heterocycle synthesis.Activated for cyclization reactions.Lacks the benefits of fluorination.Quindoline derivatives[5]
2,4,5-Trifluorophenylacetic Acid SNAr, Directed ortho-metalation.High level of fluorination for metabolic stability.Less activated for SNAr compared to nitro-substituted analogs.Sitagliptin[6][7]
Causality Behind Experimental Choices: A Focus on Heterocycle Synthesis

A primary application of nitrophenylacetic acids is in the synthesis of heterocyclic compounds, which form the core of many blockbuster drugs. The nitro group in DFNPAA is a key enabler for such transformations.

Experimental Workflow: Synthesis of a Benzimidazole Scaffold

The following workflow illustrates a potential synthetic route leveraging the unique reactivity of DFNPAA to construct a benzimidazole ring system, a common motif in pharmacologically active molecules.

experimental_workflow DFNPAA This compound Amide Amide Intermediate DFNPAA->Amide Amide Coupling (e.g., EDC, HOBt) Amine Primary Amine (R-NH2) Amine->Amide Amino Amino Intermediate Amide->Amino Nitro Reduction (e.g., Fe/HCl, H2/Pd-C) Benzimidazole Substituted Benzimidazole Amino->Benzimidazole Cyclization (e.g., Acetic Acid, heat)

Caption: A potential workflow for the synthesis of a substituted benzimidazole from DFNPAA.

Expertise in Action: The choice of a reducing agent for the nitro group is critical. Catalytic hydrogenation (H₂/Pd-C) is often clean and high-yielding, but for substrates with other reducible functional groups, chemical reduction (e.g., iron in acidic medium) can offer better selectivity. The subsequent acid-catalyzed cyclization of the resulting ortho-aminoanilide is a robust and widely used method for benzimidazole formation.

Data-Driven Comparison: Hypothetical Yield and Purity Analysis

While direct experimental data for drug synthesis from DFNPAA is not publicly available, we can extrapolate from known reactions of similar compounds to provide a hypothetical comparison of synthetic efficiency. The following table presents a comparative analysis of a two-step synthesis of a generic amino-phenylacetic acid derivative, a key intermediate for many drug classes.

Table 2: Hypothetical Yield and Purity Comparison for a Two-Step Synthesis

PrecursorStep 1: Nucleophilic Substitution (Yield %)Step 2: Nitro Reduction (Yield %)Overall Yield (%)Purity (%)
This compound 859076.5>98
2-Chloro-5-nitrophenylacetic acid 759269>97
2-Fluorophenylacetic acid N/AN/AN/AN/A

Note: This data is illustrative and based on typical yields for the described transformations.

The higher reactivity of the C-F bond in SNAr reactions compared to a C-Cl bond, especially when activated by an ortho-nitro group, can lead to higher yields in the initial substitution step.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for key transformations involving precursors like DFNPAA.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO) is added a nucleophile (e.g., a primary or secondary amine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA, 2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired substituted product.

Protocol 2: General Procedure for Nitro Group Reduction
  • The nitro-containing substrate (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent is added. For catalytic hydrogenation, 10% Pd/C (catalytic amount) is added, and the mixture is stirred under a hydrogen atmosphere. For chemical reduction, iron powder (5.0 eq) and a proton source (e.g., HCl, NH₄Cl) are added.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is filtered to remove the catalyst or iron salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid.

  • The organic layer is dried and concentrated to yield the amino derivative, which is often used in the next step without further purification.

Conclusion and Future Outlook

This compound represents a highly promising, albeit underutilized, precursor for the synthesis of complex and novel drug candidates. Its rich functionality allows for the rapid construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles. While direct comparisons to established precursors in the synthesis of specific commercial drugs are limited, the principles of its reactivity, when compared to analogs like 2,4,5-trifluorophenylacetic acid (a precursor to Sitagliptin), highlight its potential.

For drug development professionals, the strategic incorporation of such highly functionalized building blocks can accelerate the discovery of new chemical entities with improved pharmacological profiles. The higher initial cost of such precursors can often be offset by more efficient and convergent synthetic routes, ultimately leading to a more cost-effective and innovative drug development pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a valuable building block, but its structure—an aromatic nitro compound—demands rigorous and informed handling protocols. While comprehensive toxicological data for this specific molecule is not widely published, chemical prudence dictates that we treat it with a high degree of caution, inferring its potential hazards from structurally analogous compounds.[1]

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a generic checklist, but as a self-validating system of protocols rooted in the principles of chemical causality and risk mitigation.

Hazard Analysis: An Evidence-Based Assessment

A thorough risk assessment is the foundation of laboratory safety.[2] Although the Safety Data Sheet (SDS) for this compound lacks specific GHS classification data[1], we can project a reliable hazard profile by examining related nitrophenylacetic acids. This approach aligns with the best practices of industrial hygiene and preventative safety.

Table 1: Potential Hazard Profile based on Analogous Compounds

Hazard ClassificationPotential EffectRationale & Supporting Evidence from Analogues
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]SDS for similar compounds like 2-Nitrophenylacetic acid and 2-Methyl-3-nitrophenylacetic acid list skin irritation (Category 2).[4][5] Direct contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][6]Analogues are classified as causing serious eye irritation (Category 2).[4][6] The acidic nature of the molecule further supports the potential for severe eye damage upon contact.
Respiratory Tract Irritation May cause respiratory irritation.[4][6]As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory system.[7][8] This is a common hazard for acidic organic solids.[4][6]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[3]While specific data is absent, related nitroaromatic compounds can exhibit toxicity. Prudence dictates minimizing any chance of ingestion or inhalation.[9]

Core Personal Protective Equipment (PPE) for Routine Operations

For standard laboratory procedures such as weighing, preparing solutions, and performing reactions under controlled conditions (e.g., in a fume hood), the following PPE is mandatory.[10][11]

Eye and Face Protection

At a minimum, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[3][5][7] Do not substitute safety glasses, as they do not provide an adequate seal against splashes and dust.[12] For procedures with a higher risk of splashing, such as transferring large volumes or working with the material under pressure, a full-face shield should be worn over the chemical splash goggles.

Skin and Body Protection
  • Gloves : Nitrile gloves are the preferred choice for incidental contact due to their broad resistance to a variety of chemicals, including some acids and solvents.[11][13] However, no glove material is impervious to all chemicals indefinitely. Always check the manufacturer's glove compatibility chart for breakthrough times. Before use, visually inspect gloves for any signs of degradation or puncture.[7] Use proper removal technique to avoid contaminating your skin.[7]

  • Laboratory Coat : A clean, flame-resistant lab coat that fits properly is required to protect skin and personal clothing from contamination.[10] Ensure sleeves are fully extended to the wrist.

  • Full-Length Trousers and Closed-Toe Shoes : To protect against spills, legs and feet must be fully covered. Sandals, perforated shoes, and shorts are strictly prohibited in the laboratory.[10][12]

Enhanced PPE for High-Risk Scenarios

Certain operations necessitate an elevated level of protection beyond the core requirements.

Respiratory Protection

Respiratory protection is crucial when engineering controls, like a chemical fume hood, are insufficient to control exposure, or during emergency situations.[13]

  • Handling Large Quantities of Powder : When weighing or transferring significant amounts of the solid material outside of a containment hood, there is a high risk of generating airborne dust. In this scenario, a NIOSH-approved respirator is necessary. A filtering facepiece respirator (e.g., N95) may be sufficient for nuisance dusts, but for higher-risk scenarios, a half-mask respirator with P100 (HEPA) filters is recommended.[7][8]

  • Spill Cleanup : During the cleanup of a significant spill, the concentration of airborne particles can increase dramatically. Full respiratory protection is mandatory.

  • Aerosol-Generating Procedures : Any procedure that may create aerosols (e.g., sonication of a solution) should be performed in a fume hood. If this is not possible, respiratory protection is required.

Table 2: PPE Requirements by Laboratory Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical Splash GogglesNitrile GlovesLab CoatNot typically required
Weighing (in fume hood) Chemical Splash GogglesNitrile GlovesLab CoatNot typically required
Weighing (on open bench) Chemical Splash GogglesNitrile GlovesLab CoatRequired (N95 or higher)
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatNot required (in fume hood)
Large-Scale Reaction (>5g) Face Shield over GogglesNitrile GlovesLab Coat, Chemical ApronRecommended if not in hood
Small Spill Cleanup (<1g) Chemical Splash GogglesNitrile GlovesLab CoatRecommended (N95)
Large Spill Cleanup (>1g) Face Shield over GogglesHeavy-duty Nitrile GlovesLab Coat, Chemical ApronRequired (Half-mask w/ P100)

Operational Plans and Step-by-Step Guidance

Trustworthy protocols are self-validating. The following procedures are designed to minimize risk at every stage of handling.

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on and removing PPE is critical to prevent cross-contamination.[14]

G cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (turn inside out) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Protocol for Small Spill Cleanup (<1 g)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Contain the Spill : Cover the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels.

  • Collect Material : Carefully sweep up the absorbed material using a plastic dustpan and brush.[3][7] Avoid creating dust.[8]

  • Package Waste : Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of PPE : Dispose of contaminated gloves and any cleaning materials in the designated solid hazardous waste container.

  • Wash Hands : Wash hands thoroughly with soap and water.[8]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is the final, critical step in the chemical handling lifecycle.

Chemical Waste
  • Solid Waste : All solid this compound and materials used for spill cleanup must be placed in a designated, sealed, and clearly labeled hazardous waste container.[7][11]

  • Liquid Waste : Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container, as it contains fluorine.[11] Never dispose of this chemical down the drain.[7][14]

Contaminated PPE Disposal
  • Gloves : Dispose of gloves immediately after use or upon signs of contamination. Place them in the designated solid hazardous waste stream.[7]

  • Lab Coats : If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated clothing at home.[8]

  • Disposable PPE : All other contaminated disposable items (e.g., weigh boats, wipes) must be disposed of as solid chemical waste.

By adhering to these scientifically grounded protocols, you build a culture of safety that protects not only yourself but your entire research community, ensuring that our pursuit of knowledge remains both productive and secure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Difluoro-2-nitrophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.